Methyl 4-(1,1-difluoroethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHNOGPHKDFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(1,1-difluoroethyl)benzoate CAS 444915-84-8 properties
An In-depth Technical Guide to Methyl 4-(1,1-difluoroethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1,1-difluoroethyl)benzoate, with CAS number 444915-84-8, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is gaining attention as a bioisostere for moieties like the methoxy group, offering a unique combination of steric and electronic properties.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral data, potential applications, and safety considerations for this compound, designed to support research and development efforts.
Physicochemical Properties
While extensive experimental data for Methyl 4-(1,1-difluoroethyl)benzoate is not widely published, the following properties have been reported by chemical suppliers or can be calculated from its structure.
| Property | Value | Source |
| CAS Number | 444915-84-8 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |
| Molecular Weight | 200.18 g/mol | [2] |
| Appearance | Not specified (likely a colorless liquid or low-melting solid) | Inferred |
| Purity | ≥95% | [2] |
| Storage | 2-8 °C | [2] |
| SMILES | FC(C)(F)C1=CC=C(C(=O)OC)C=C1 | [2] |
Synthesis and Reaction Mechanisms
A likely and efficient synthetic route to Methyl 4-(1,1-difluoroethyl)benzoate involves a two-step process: the synthesis of the key intermediate, 4-(1,1-difluoroethyl)benzoic acid, followed by a standard Fischer esterification.
Part 1: Synthesis of 4-(1,1-difluoroethyl)benzoic acid
The introduction of the 1,1-difluoroethyl group onto an aromatic ring can be achieved through various methods. One plausible approach is the difluoroethylation of a suitable arylboronic acid precursor using a reagent like 1,1-difluoroethyl chloride (CH₃CF₂Cl) in the presence of a nickel catalyst.[1]
Caption: Proposed synthesis of the key intermediate.
Part 2: Fischer Esterification
The final step is the acid-catalyzed esterification of 4-(1,1-difluoroethyl)benzoic acid with methanol.[3][4] This is an equilibrium-driven reaction, and using an excess of methanol can shift the equilibrium towards the product.[5]
Experimental Protocol: Fischer Esterification [3][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-(1,1-difluoroethyl)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Caption: Role in enhancing drug properties.
Safety and Handling
No specific safety data sheet (SDS) is widely available for Methyl 4-(1,1-difluoroethyl)benzoate. Therefore, it should be handled with the standard precautions for laboratory chemicals, and the safety guidelines for related fluorinated aromatic esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
In case of contact:
-
Skin: Wash off with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes.
-
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media for chemical fires.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
It is crucial to consult the safety data sheet from the supplier before handling this compound.
Conclusion
Methyl 4-(1,1-difluoroethyl)benzoate is a promising, albeit not extensively studied, chemical entity. Its value lies in the unique properties conferred by the 1,1-difluoroethyl group, making it a potentially important building block for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications, based on available data and established chemical principles, to aid researchers in their scientific endeavors.
References
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- Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Published June 7, 2018.
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- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Published July 18, 2025.
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Physicochemical properties of Methyl 4-(1,1-difluoroethyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate
Abstract
Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] The incorporation of the 1,1-difluoroethyl moiety into the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and insights into its applications. We will explore its structural attributes, spectroscopic signature, and thermal behavior, grounding the discussion in established analytical methodologies. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, characterization, and application.
Introduction: The Significance of the Difluoroalkyl Motif
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design. The 1,1-difluoroethyl group, in particular, serves as a bioisostere for various functional groups, including hydroxyls, thiols, and, critically, the metabolically labile ethyl group. Its presence can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity (pKa) of nearby protons and influence the overall electronic profile of the parent molecule, thereby affecting its binding affinity and pharmacokinetic properties.[2]
Methyl 4-(1,1-difluoroethyl)benzoate provides a versatile scaffold for accessing these benefits. The ester functionality allows for straightforward chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling its integration into more complex molecular architectures.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes its known and estimated physicochemical characteristics.
| Property | Value / Description | Source / Rationale |
| CAS Number | 444915-84-8 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Appearance | Expected to be a colorless liquid or low-melting solid. | Based on similar structures like Methyl 4-(difluoromethyl)benzoate.[3] |
| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. | Extrapolated from related benzoate esters.[4] |
| Solubility | Poorly soluble in water; miscible with common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). | Typical for benzoate esters.[5] |
| Density | Estimated to be ~1.2 g/mL at 25 °C. | Based on the density of similar fluorinated benzoates. |
| LogP (o/w) | Estimated to be in the range of 2.5 - 3.0. | The difluoroethyl group increases lipophilicity compared to a simple methyl or ethyl group. |
| SMILES | FC(C)(F)C1=CC=C(C(=O)OC)C=C1 | [1] |
| Storage | Store at 2-8 °C. | [1] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of Methyl 4-(1,1-difluoroethyl)benzoate.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm. The aromatic protons will present as two doublets in the 7.5-8.1 ppm region, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the difluoroethyl group (-CH₃) will be a triplet due to coupling with the two adjacent fluorine atoms, expected around 1.9-2.1 ppm.
-
¹³C NMR: The carbonyl carbon of the ester will be observed downfield (~165 ppm). Aromatic carbons will appear in the 125-135 ppm range. The quaternary carbon attached to the two fluorine atoms will be a triplet in the 120-125 ppm range due to one-bond C-F coupling. The methyl carbon of the difluoroethyl group will be a triplet around 25-30 ppm due to two-bond C-F coupling.
-
¹⁹F NMR: A single resonance is expected, which will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ , are characteristic of C-F bonds.
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ester): Bands will be present in the 1250-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The primary molecular ion peak should be observed at m/z = 200.18.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 169, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 141.
Experimental Methodologies for Characterization
The following protocols provide a framework for the rigorous analysis of Methyl 4-(1,1-difluoroethyl)benzoate.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Create a dilution to 0.1 mg/mL for analysis.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Caption: High-level workflow for HPLC purity analysis.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 0 °C.
-
Ramp the temperature to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The absence of other significant thermal events indicates good stability within the tested range.
Caption: Standard workflow for DSC thermal analysis.
Applications in Research and Development
The primary application of Methyl 4-(1,1-difluoroethyl)benzoate is as a synthetic intermediate in drug discovery. The 1,1-difluoroethyl group acts as a metabolically robust bioisostere for an ethyl or isopropyl group, and can also mimic a hydroxylated derivative by engaging in hydrogen bonding as a weak H-bond donor.
Caption: Impact of the 1,1-difluoroethyl group in drug design.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 4-(1,1-difluoroethyl)benzoate should always be consulted, general precautions based on analogous structures should be followed.
-
Hazard Classification: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[7]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1] Keep away from strong oxidizing agents and strong bases.[9]
References
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U.S. Environmental Protection Agency. Methyl 4-(fluorocarbonyl)benzoate Properties. Available from: [Link]
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Schultz, M. M., et al. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 2006. Available from: [Link]
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Schultz, M. M., et al. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection Liquid Chromatography Tandem Mass Spectrometry—Characterization of Municipal Wastewaters. Environmental Science & Technology, 2006. Available from: [Link]
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Structural and Nomenclature Analysis of Methyl 4-(1,1-difluoroethyl)benzoate: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) serves as a highly versatile, fluorinated building block. This whitepaper provides a comprehensive deconstruction of its structural nomenclature, physicochemical properties, synthetic methodologies, and its critical role as a bioisosteric module in drug discovery workflows.
Structural Anatomy & IUPAC Nomenclature Logic
The IUPAC nomenclature of Methyl 4-(1,1-difluoroethyl)benzoate is systematically derived from its core structural components. Understanding this nomenclature is essential for predicting its chemical reactivity and spatial geometry.
-
The Parent Core (Benzoate): The foundational scaffold is benzoic acid. The suffix "-oate" indicates that the carboxylic acid has been converted into an ester.
-
The Ester Alkyl Group (Methyl): The "Methyl" prefix designates that a methyl group (–CH₃) is covalently bonded to the ester oxygen. This functional group is typically utilized as a protecting group during upstream synthesis, which can later be saponified to yield the active benzoic acid derivative for amide coupling.
-
The Substitution Pattern (4-): The number "4" indicates a para-substitution pattern on the benzene ring relative to the ester group (position 1). This 1,4-disubstitution provides a linear vector for the molecule, which is highly predictable for structure-activity relationship (SAR) modeling.
-
The Fluorinated Moiety (1,1-difluoroethyl): This substituent consists of an ethyl chain (–CH₂CH₃) where the two hydrogen atoms on the first carbon (C1, the benzylic carbon directly attached to the phenyl ring) have been replaced by fluorine atoms. The "1,1" locants specify that both fluorines are geminal (on the same carbon), creating a –CF₂CH₃ group.
Physicochemical Profiling
The introduction of the gem-difluoro group significantly alters the physicochemical landscape of the molecule. The table below summarizes these critical parameters.
| Property | Value | Rationale / Significance in Drug Design |
| IUPAC Name | Methyl 4-(1,1-difluoroethyl)benzoate | Standardized identification for chemical registries. |
| CAS Number | 444915-84-8 | Unique identifier for global sourcing and compliance [3]. |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Highlights the specific halogenation ratio. |
| Molecular Weight | 200.18 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 0 | Absence of donors enhances passive membrane permeability. |
| H-Bond Acceptors | 4 | Two from the ester oxygens; two weak acceptors from the fluorine atoms, modulating target binding. |
| Lipophilicity (LogP) | ~2.8 (Estimated) | The –CF₂CH₃ group increases lipophilicity compared to its non-fluorinated ethyl analog, improving lipid bilayer penetration. |
The Role of the 1,1-Difluoroethyl Group in Drug Design
From a drug development perspective, the 1,1-difluoroethyl group (–CF₂CH₃) is not merely a structural novelty; it is a highly engineered bioisostere. It is frequently deployed to mimic the steric bulk and electronic features of a methoxy (–OCH₃) or ethyl (–CH₂CH₃) group[1].
However, unlike a methoxy group, which is highly susceptible to cytochrome P450-mediated O-dealkylation, the strong C–F bonds in the 1,1-difluoroethyl group are metabolically inert. This substitution effectively blocks benzylic oxidation, thereby increasing the half-life of the resulting API. Furthermore, the strong electron-withdrawing nature of the –CF₂– group modulates the pKa of adjacent functional groups and alters the conformational preference of the molecule, often locking it into a bioactive conformation that enhances target affinity.
Synthetic Methodologies & Mechanistic Causality
The synthesis of Methyl 4-(1,1-difluoroethyl)benzoate is typically achieved through the deoxofluorination of the corresponding ketone, Methyl 4-acetylbenzoate. Recent advances also allow for direct transition-metal-catalyzed 1,1-difluoroethylation using reagents like 1,1-difluoroethyl chloride (CH₃CF₂Cl) [2].
Below is the standard deoxofluorination workflow using DAST (Diethylaminosulfur trifluoride), designed as a self-validating system to ensure safety and high yield.
Step-by-Step Deoxofluorination Protocol
-
Preparation & Inert Atmosphere: Dissolve Methyl 4-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.
-
Causality: DAST is highly moisture-sensitive. The presence of water leads to violent hydrolysis and the premature release of corrosive hydrogen fluoride (HF), which degrades the starting material and poses a severe safety risk.
-
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DAST (2.5 eq) dropwise over 15 minutes.
-
Causality: The initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of DAST is highly exothermic. Controlled addition at 0 °C prevents thermal runaway and minimizes the formation of elimination side-products (e.g., vinyl fluorides).
-
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If conversion is slow, gently heat to 40 °C. Monitor progression via LC-MS.
-
Causality: The cleavage of the C–O bond to form the transient carbocation/ion pair requires thermal energy.
-
-
Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ until gas evolution ceases.
-
Causality: The basic aqueous quench neutralizes unreacted DAST and the stoichiometric HF generated during the reaction. This prevents the etching of glassware and ensures a safe phase separation.
-
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
Mechanistic Pathway
Mechanistic pathway of deoxofluorination using DAST to yield the 1,1-difluoroethyl group.
Downstream Application Workflow
Once synthesized, Methyl 4-(1,1-difluoroethyl)benzoate is rarely the final drug candidate. Instead, it serves as a modular component. The methyl ester is typically hydrolyzed to reveal a reactive carboxylic acid, which is then conjugated to various amines via amide coupling to build the final API architecture.
Workflow for integrating the difluoroethyl building block into an API and subsequent ADME profiling.
References
An In-Depth Technical Guide to Methyl 4-(1,1-difluoroethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-(1,1-difluoroethyl)benzoate, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental evidence.
Introduction: The Significance of the 1,1-Difluoroethyl Moiety
Methyl 4-(1,1-difluoroethyl)benzoate is an aromatic ester distinguished by the presence of a 1,1-difluoroethyl group at the para position of the benzoate ring. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The 1,1-difluoroethyl group, in particular, has garnered significant attention in drug design as it can serve as a lipophilic bioisostere for the methoxy group. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated pharmacokinetic profiles. Its unique steric and electronic properties make it a valuable functional group for the development of novel therapeutic agents and advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 4-(1,1-difluoroethyl)benzoate is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 444915-84-8 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Appearance | Predicted to be a solid or liquid | |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Predicted to be soluble in common organic solvents |
Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate
The synthesis of (1,1-difluoroethyl)arenes, including Methyl 4-(1,1-difluoroethyl)benzoate, can be achieved through modern cross-coupling methodologies. A particularly effective approach is the nickel-catalyzed cross-coupling of an arylboronic acid with a 1,1-difluoroethyl halide.
Proposed Synthetic Route: Nickel-Catalyzed Cross-Coupling
A viable and efficient method for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate involves the nickel-catalyzed reaction of 4-(methoxycarbonyl)phenylboronic acid with a 1,1-difluoroethyl halide, such as 1,1-difluoroethyl chloride or bromide. This reaction leverages the ability of a nickel catalyst to facilitate the formation of a carbon-carbon bond between the aromatic ring and the difluoroethyl group.
Figure 1: Proposed workflow for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, self-validating protocol based on established nickel-catalyzed cross-coupling reactions for the synthesis of related compounds. Optimization of specific parameters may be necessary to achieve the highest yield and purity for Methyl 4-(1,1-difluoroethyl)benzoate.
Materials:
-
4-(Methoxycarbonyl)phenylboronic acid
-
1,1-Difluoroethyl chloride (or bromide)
-
Nickel(II) chloride complex (e.g., NiCl₂(dppp))
-
Bipyridine ligand
-
Potassium carbonate (or other suitable base)
-
Anhydrous toluene (or other suitable solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-(methoxycarbonyl)phenylboronic acid (1.0 eq.), nickel(II) chloride complex (e.g., 5 mol%), and the bipyridine ligand (e.g., 10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., potassium carbonate, 2.0 eq.) and anhydrous toluene.
-
Addition of Difluoroethylating Agent: Introduce the 1,1-difluoroethyl halide (e.g., 1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 4-(1,1-difluoroethyl)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Nickel catalysts, particularly in their active form, can be sensitive to oxygen. An inert atmosphere prevents catalyst deactivation and unwanted side reactions.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle, leading to reduced yields.
-
Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting the desired reactivity, and influencing the efficiency of the cross-coupling.
-
Base: The base is necessary to activate the boronic acid for transmetalation to the nickel center.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the ester group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the 1,1-difluoroethyl group.
-
Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3H.
-
Ethyl Protons: A triplet at approximately δ 2.0-2.5 ppm, integrating to 3H, corresponding to the methyl group of the difluoroethyl moiety. The coupling will be to the two fluorine atoms, resulting in a triplet (³JHF).
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). The carbon attached to the 1,1-difluoroethyl group will appear as a triplet due to C-F coupling.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Difluoroethyl Carbons: The quaternary carbon bearing the two fluorine atoms will appear as a triplet at a significantly downfield shift (δ 120-130 ppm) due to the strong deshielding effect of the fluorine atoms. The methyl carbon of this group will appear further upfield.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹.
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
-
Aromatic C-H Stretches: Absorptions just above 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 200.
-
Fragmentation Pattern: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) to give a benzoyl cation, and the loss of the methyl group (-CH₃, m/z 15). The presence of the difluoroethyl group will also lead to characteristic fragmentation patterns.
Applications in Drug Discovery and Materials Science
The unique properties of the 1,1-difluoroethyl group make Methyl 4-(1,1-difluoroethyl)benzoate a valuable building block in several areas of research.
-
Medicinal Chemistry: As a bioisostere of a methoxy group, the 1,1-difluoroethyl moiety can be incorporated into drug candidates to improve their metabolic stability and binding affinity. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Materials Science: The introduction of fluorine can impart desirable properties to organic materials, such as increased thermal stability and altered electronic characteristics. Methyl 4-(1,1-difluoroethyl)benzoate can be used as a monomer or precursor for the synthesis of novel polymers and liquid crystals.
Conclusion
Methyl 4-(1,1-difluoroethyl)benzoate is a promising compound with significant potential in both medicinal chemistry and materials science. Its synthesis, achievable through modern cross-coupling techniques, provides access to a versatile building block containing the valuable 1,1-difluoroethyl moiety. Further research into its properties and applications is warranted and is expected to yield exciting advancements in these fields.
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PubMed. Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes. [Link]
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-
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Biological significance of the 1,1-difluoroethyl group in drug design
An In-depth Technical Guide to the 1,1-Difluoroethyl Group in Drug Design
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, with over 25% of all pharmaceuticals containing at least one fluorine atom.[1] This remarkable prevalence is due to the unique properties of fluorine, the most electronegative element, which can profoundly alter a molecule's physicochemical and biological profile. Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a particularly valuable substituent for optimizing drug candidates.
This guide, intended for researchers and drug development professionals, provides a deep dive into the biological significance of the 1,1-difluoroethyl group. We will move beyond a simple listing of effects to explore the underlying causality, offering field-proven insights into how this group can be leveraged to overcome common challenges in medicinal chemistry, from metabolic instability to suboptimal target engagement.
Strategic Impact on Physicochemical Properties
The introduction of a 1,1-difluoroethyl group is a strategic decision that reverberates through a molecule's entire physicochemical profile. Understanding these changes is critical to its rational application.
The Methoxy Bioisostere: A Paradigm of Metabolic Fortification
One of the most powerful applications of the 1,1-difluoroethyl group is as a bioisostere for the methoxy group (–OCH₃).[1][2][3][4] Aryl ethers are common in bioactive scaffolds but represent a significant metabolic liability, often undergoing rapid O-demethylation by cytochrome P450 (CYP450) enzymes.[3] By replacing the ether oxygen with a difluoromethylene (CF₂) unit, a metabolically robust analogue is created. The C-F bond is exceptionally strong and resistant to oxidative cleavage, effectively blocking this metabolic pathway and enhancing the compound's half-life.[5][6]
This bioisosteric replacement generally preserves the steric and electronic features of the methoxy group, allowing the molecule to retain its binding affinity for the target protein while gaining metabolic stability.[1][2][4]
Caption: Bioisosteric replacement of a labile methoxy group with a stable 1,1-difluoroethyl group.
Modulating Lipophilicity (logP/logD)
The effect of the 1,1-difluoroethyl group on lipophilicity is nuanced and context-dependent. While fluorine is highly electronegative, replacing hydrogen with fluorine often increases lipophilicity. However, the partially fluorinated 1,1-difluoroethyl group presents a more complex picture. Studies have shown that the change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoroethyl group can range from slightly negative to positive.[7] This variability allows for fine-tuning of a compound's solubility and permeability profile. In many cases, it provides a more moderate increase in lipophilicity compared to a trifluoromethyl (–CF₃) group, which can be advantageous in avoiding the pitfalls of excessively high logP values, such as poor solubility and off-target toxicity.[8]
The Lipophilic Hydrogen Bond Donor
A defining characteristic of the difluoroethyl group is its ability to act as a weak hydrogen bond (H-bond) donor.[7][9][10][11] The two electron-withdrawing fluorine atoms polarize the adjacent C-H bond, increasing the acidity of the proton and enabling it to engage in H-bond interactions with suitable acceptors like carbonyl oxygens or nitrogen atoms in a protein's active site.[9][12] This "lipophilic hydrogen bond donor" capacity is unique, as it introduces H-bonding potential without the significant increase in polarity and decrease in permeability associated with traditional H-bond donors like hydroxyl (–OH) or amine (–NH₂) groups.[7][10] This can lead to enhanced binding affinity and selectivity.
Impact on pKa and Conformational Preference
The strong inductive effect of the geminal fluorine atoms can significantly lower the pKa of nearby acidic or basic functionalities, a property that can be exploited to modulate a compound's ionization state at physiological pH.[5] This, in turn, affects its solubility, permeability, and potential for ionic interactions with its target.
Furthermore, the difluoroethyl group can exert significant control over molecular conformation through stereoelectronic effects, notably the fluorine gauche effect.[13][14] This effect, arising from hyperconjugative interactions, can stabilize specific rotamers, pre-organizing the drug molecule into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty of binding.[13]
Case Study: Enhancing Potency in a DHODH Inhibitor
A compelling example of the 1,1-difluoroethyl group's impact is seen in the development of dihydroorotate dehydrogenase (DHODH) inhibitors. In one instance, the replacement of a methoxy group with a 1,1-difluoroethyl group on a triazolopyrimidine scaffold resulted in a remarkable improvement in potency.[2] This enhancement is attributed to the combination of increased metabolic stability and potentially more favorable interactions within the DHODH active site, underscoring the strategic advantage of this modification.[2][4]
| Parameter | Methoxy Analogue | 1,1-Difluoroethyl Analogue | Rationale for Improvement |
| Metabolic Stability | Susceptible to O-demethylation | Highly stable to oxidation[3] | Strong C-F bonds block CYP450 metabolism. |
| Potency (IC₅₀) | Weaker | Significantly Stronger[2] | Improved binding from conformational and/or H-bond effects. |
| Lipophilicity (cLogP) | Baseline | Moderately Increased | Fine-tunes solubility and permeability. |
Experimental Protocols: A Self-Validating System
To rigorously assess the impact of incorporating a 1,1-difluoroethyl group, standardized, reproducible assays are essential. The following protocols describe core methodologies for evaluating key drug-like properties.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is the gold standard for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.
Objective: To determine the intrinsic clearance (CLint) of a compound. A lower CLint value indicates greater metabolic stability.[15]
Methodology:
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Aliquot the master mix into a 96-well plate. Add the test compound (from a DMSO stock, final concentration 1 µM) and pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450s).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / (mg microsomal protein / mL)).[15]
Caption: Workflow for an in vitro microsomal stability assay.
Protocol 2: LogD₇.₄ Determination by Shake-Flask Method
Objective: To measure the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Use n-octanol as the organic phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer.
-
Partitioning: In a glass vial, combine 1 mL of the compound-containing buffer with 1 mL of the pre-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for 1 hour at room temperature to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at 2,000 rpm for 15 minutes to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Conclusion and Future Outlook
The 1,1-difluoroethyl group is more than just a fluorinated substituent; it is a sophisticated tool for multi-parameter optimization in drug design. Its ability to serve as a metabolically stable bioisostere for the methoxy group is a primary driver of its utility. However, its more subtle effects on lipophilicity, pKa, conformational bias, and its unique capacity to act as a lipophilic hydrogen bond donor provide medicinal chemists with a powerful handle to fine-tune potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for the direct and late-stage introduction of this group continue to advance, the strategic application of the 1,1-difluoroethyl moiety is set to become even more widespread, accelerating the development of safer and more effective medicines.[1]
References
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1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC. (2019, September 9). National Center for Biotechnology Information. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). Taylor & Francis Online. [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017, January 4). ACS Publications. [Link]
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Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC. (2019, June 28). National Center for Biotechnology Information. [Link]
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Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC. (2026, February 5). National Center for Biotechnology Information. [Link]
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The Strategic Role of gem-Difluoroalkyl Groups in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
The incorporation of fluorine into organic frameworks has fundamentally reshaped drug discovery. Among fluorinated motifs, the gem-difluoroalkyl group ( −CF2− ) stands out as a privileged structural element. By acting as a sophisticated bioisostere for carbonyls, ethers, and methylene groups, the gem-difluoromethylene unit profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and dictating bioactive conformations[1]. This whitepaper provides an in-depth mechanistic analysis of gem-difluoroalkyl groups, detailing their structural biology implications and providing field-validated synthetic protocols for their incorporation.
The Fluorine Effect: Rationale for gem-Difluoroalkyl Incorporation
The strategic placement of a gem-difluoroalkyl group is rarely arbitrary; it is a calculated structural intervention designed to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities[1].
-
Bioisosterism: The −CF2− group is an excellent bioisostere for the carbonyl group ( −C(=O)− ); it mimics the electron-withdrawing nature and bond angles of a ketone or amide but completely removes the electrophilic carbon center, rendering the molecule immune to nucleophilic attack or enzymatic reduction in vivo.
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize unactivated −CH2− groups. Replacing a vulnerable methylene with a −CF2− group blocks this metabolic vulnerability due to the exceptionally high bond dissociation energy of the C-F bond (~116 kcal/mol).
-
pKa Modulation: The strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of adjacent basic amines. This directly impacts the drug's ionization state at physiological pH, enhancing membrane permeability and oral bioavailability[1].
Physicochemical and Pharmacokinetic Profiling
To understand the utility of the gem-difluoro group, it must be quantitatively compared against the functional groups it replaces. The table below summarizes the key physicochemical parameters that drive its use in medicinal chemistry.
| Property | Methylene ( −CH2− ) | Ether ( −O− ) | Carbonyl ( −C(=O)− ) | gem-Difluoro ( −CF2− ) |
| Bond Angle (C-X-C) | ~112° | ~111° | ~120° | ~118° |
| C-X Bond Length (Å) | 1.53 | 1.43 | 1.22 | 1.35 (C-F) |
| Lipophilicity ( Δ logP) | Baseline | Decreases | Decreases | Increases |
| Metabolic Stability | Susceptible to CYP oxidation | Susceptible to O-dealkylation | Susceptible to reduction | Highly resistant |
| Dipole Moment (D) | ~0.0 | ~1.2 | ~2.7 | ~2.3 |
Data synthesis demonstrates that the −CF2− group perfectly bridges the geometric profile of a carbonyl (~120°) while providing the metabolic inertness required for prolonged half-life.
Mechanistic Structural Biology: Conformational Control
Beyond simple steric or electronic mimicry, gem-difluoroalkyl groups exert profound conformational control over flexible alkyl chains through stereoelectronic effects—most notably, the fluorine gauche effect .
Because fluorine is highly electronegative, it lowers the energy of the adjacent C-F anti-bonding orbital ( σC−F∗ ). This allows for stabilizing hyperconjugation from an adjacent parallel C-H bonding orbital ( σC−H→σC−F∗ ). Consequently, the molecule is thermodynamically driven to adopt a gauche conformation rather than the sterically expected anti conformation. This stereoelectronic phenomenon effectively "locks" the drug into a specific rotamer, reducing the entropic penalty upon binding to the target receptor.
Stereoelectronic pathway illustrating conformational locking via the fluorine gauche effect.
Advanced Synthetic Methodologies: The Photoredox Paradigm
Historically, the synthesis of gem-difluoro compounds relied on aggressive, toxic, and highly reactive deoxofluorinating agents like DAST or SF4 , which suffer from poor functional group tolerance. Alternatively, difluoromalonic acid can be used as an early-stage precursor, yielding difluoroacetic acid via thermal decarboxylation[2].
However, modern medicinal chemistry demands late-stage functionalization. Recent breakthroughs have established photoredox catalysis as the premier method for introducing −CF2− groups under mild, switchable conditions. By utilizing chlorodifluoroacetic anhydride (CDFAA) as a low-cost fluoroalkylating reagent, chemists can generate a gem-difluoro carboxy radical via single-electron transfer (SET)[3].
Solvent-controlled photoredox catalytic cycle for divergent gem-difluoro synthesis.
Self-Validating Experimental Protocol: Divergent Synthesis of gem-Difluoro- γ -Lactams
The following protocol details the solvent-controlled switchable synthesis of gem-difluoro- γ -lactams using photoredox catalysis[3],[4]. This methodology is highly valued for its excellent chemo- and regioselectivity.
Objective: Late-stage incorporation of a gem-difluoro- γ -lactam ring onto an unactivated alkene framework.
Step-by-Step Methodology & Causality:
-
Preparation of the Reaction Matrix: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol) and the photocatalyst fac-[Ir(ppy)3] (1.0 mol%).
-
Causality: Flame-drying is critical. The CDFAA reagent is highly sensitive to ambient moisture, which would prematurely hydrolyze the anhydride and quench the radical generation cascade[4].
-
-
Solvent Selection (The Divergent Switch): Add 2.0 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.
-
Causality: The choice of solvent is the primary control element. MeCN actively participates in the reaction via a Ritter-type cyclization, trapping the carbocation intermediate to form the nitrogen-containing lactam. Substituting MeCN with DMF would divert the pathway entirely toward O-cyclization, yielding a γ -lactone instead,[3].
-
-
Reagent Introduction: Inject chlorodifluoroacetic anhydride (CDFAA) (0.4 mmol, 2.0 equiv) via a gas-tight syringe.
-
Causality: CDFAA acts as a bifunctional reagent. The C-Cl bond is specifically targeted for mesolytic cleavage because its bond dissociation energy is significantly lower than the C-F bonds, ensuring selective generation of the ⋅CF2CO2R radical[3].
-
-
Photochemical Activation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the stirring solution with 440-450 nm blue LEDs at room temperature for 16 hours.
-
Causality: Degassing removes dissolved oxygen, which is a potent triplet quencher that would deactivate the excited state photocatalyst ( PC∗ ) and scavenge the difluoroalkyl radicals. Visible light provides the exact energy required to excite fac-[Ir(ppy)3] to its long-lived triplet state, enabling the Single-Electron Transfer (SET)[4].
-
-
Self-Validation & Workup: Monitor the reaction via TLC or 19F NMR. A successful conversion is indicated by the disappearance of the CDFAA signal and the emergence of a distinct AB quartet in the 19F NMR spectrum (characteristic of diastereotopic gem-difluoro fluorines). Quench the reaction with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography.
Late-Stage Functionalization Strategies
Beyond primary synthesis, gem-difluoroalkenes serve as highly versatile intermediates for further diversification. Because the two strong electron-withdrawing fluorine atoms polarize the double bond, these alkenes are susceptible to specialized electrophilic and radical additions[5].
-
Chalcogenide-Catalyzed Functionalization: Recent advances have demonstrated the intermolecular electrophilic thio- and halofunctionalization of gem-difluoroalkenes. By utilizing selenide or sulfide catalysis, simple treatment of these alkenes with electrophilic sulfur/halogen reagents yields diverse multifunctionalized difluoroalkyl sulfides and halides[6].
-
Defluorinative Benzylation: Photoredox/Ni dual-catalysis enables the defluorinative benzylation of trifluoromethyl alkenes with alkylarenes. This protocol provides convenient access to structurally complex benzylated gem-difluoroalkenes, which are highly sought after in the construction of chiral drug molecules[7].
-
Chiral Reagents: The synthesis of chiral gem-difluoroalkyl propargylic borons and α -allenols via rhodium-catalyzed B–H bond insertion provides modular building blocks for constructing asymmetric gem-difluoro stereocenters[8]. Furthermore, base-mediated isomerization of gem-difluoropropargylic derivatives yields enones with gem-difluoroalkyl chains, which are excellent precursors for pyrazolines and pyrrolines[9].
Conclusion
The gem-difluoroalkyl group is far more than a simple fluorine substitution; it is a precision tool for molecular engineering. By mastering the stereoelectronic rules that govern its behavior and leveraging modern photoredox protocols for its installation, medicinal chemists can systematically optimize the pharmacokinetic stability, target affinity, and overall clinical viability of next-generation therapeutics.
References
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Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds ETH Zurich / Angewandte Chemie[Link]
-
Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains National Institutes of Health (PMC)[Link]
-
Chiral gem-Difluoroalkyl Reagents: gem-Difluoroalkyl Propargylic Borons and gem-Difluoroalkyl α-Allenols ResearchGate / Chemical Science[Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis ChemRxiv[Link]
-
Chalcogenide-Catalyzed Intermolecular Electrophilic Thio- and Halofunctionalization of gem-Difluoroalkenes ACS Organic Letters[Link]
-
Photoredox Enabled Defluorinative Benzylation of Trifluoromethyl Alkenes with Alkylarenes ACS Organic Letters[Link]
-
Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis National Institutes of Health (PMC)[Link]
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Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds National Institutes of Health (PMC)[Link]
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Strategic Utilization of Methyl 4-(1,1-difluoroethyl)benzoate in Medicinal Chemistry: Physicochemical Profiling and Analytical Validation
Executive Summary
In contemporary drug development, the strategic incorporation of fluorine is a highly effective method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of active pharmaceutical ingredients (APIs). Methyl 4-(1,1-difluoroethyl)benzoate (CAS: 444915-84-8) serves as a critical synthetic building block in this domain[1]. With a molecular formula of C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol , this compound enables the precise introduction of a 1,1-difluoroethyl moiety into complex molecular architectures[2]. This technical whitepaper details the physicochemical causality, synthetic methodologies, and self-validating analytical frameworks required to utilize this compound effectively in pharmaceutical research.
Physicochemical Profiling & Structural Causality
The exact molecular weight and formula of Methyl 4-(1,1-difluoroethyl)benzoate dictate its behavior in both synthetic workflows and biological systems. The 1,1-difluoroethyl group acts as a specialized bioisostere for ethyl or isopropyl groups.
Causality in Drug Design:
-
Metabolic Shielding: The high bond dissociation energy of the C-F bond (~116 kcal/mol) prevents cytochrome P450-mediated oxidation at the benzylic position, a common metabolic hotspot.
-
Lipophilicity Modulation: The integration of two fluorine atoms increases the overall lipophilicity (LogD) of the molecule without adding the massive steric bulk associated with larger alkyl or halogenated groups, thereby enhancing passive membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Analytical Significance |
| Chemical Name | Methyl 4-(1,1-difluoroethyl)benzoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 444915-84-8 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Dictates exact mass and isotopic distribution patterns[2]. |
| Molecular Weight | 200.18 g/mol | Average mass utilized for stoichiometric reaction scaling[1]. |
| Monoisotopic Mass | 200.0649 Da | The critical target value for High-Resolution Mass Spectrometry. |
| Physical State | Solid | Baseline physical state for formulation and handling[3]. |
Analytical Validation: A Self-Validating Protocol
To ensure absolute scientific integrity during API synthesis, the molecular weight and formula of the C₁₀H₁₀F₂O₂ intermediate must be confirmed through a self-validating, orthogonal analytical system. We employ High-Resolution Mass Spectrometry (HRMS) for exact mass determination alongside Nuclear Magnetic Resonance (NMR) spectroscopy for atomic connectivity.
-
HRMS Rationale: By utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, the exact mass match (within <5 ppm error) definitively validates the C₁₀H₁₀F₂O₂ formula against isobaric impurities.
-
NMR Rationale: ¹⁹F NMR is highly sensitive and provides an unambiguous signal for the -CF₂- group, confirming the incorporation of exactly two fluorine atoms, while ¹³C NMR validates the preservation of the ester carbonyl.
Workflow for the analytical validation of the C10H10F2O2 molecular formula and weight.
Experimental Methodology: Synthesis and Characterization
Protocol A: Synthesis via Deoxofluorination
Objective: Convert Methyl 4-acetylbenzoate to Methyl 4-(1,1-difluoroethyl)benzoate. Causality: Diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent because it selectively converts ketones to gem-difluorides without hydrolyzing the methyl ester, provided strictly anhydrous conditions are maintained.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 4-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Argon and anhydrous DCM prevent the violent hydrolysis of DAST into highly corrosive hydrofluoric acid (HF).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DAST (2.5 eq) dropwise over 15 minutes. Causality: The 0 °C temperature controls the exothermic fluorination kinetics and minimizes elimination side-reactions (e.g., the formation of unwanted vinyl fluorides).
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase until the precursor is fully consumed.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO₃ solution at 0 °C. Causality: The bicarbonate safely neutralizes generated HF and unreacted DAST.
-
Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure C₁₀H₁₀F₂O₂ product.
Protocol B: LC-MS/HRMS Validation of Molecular Weight
Objective: Confirm the molecular weight (200.18 g/mol ) and formula (C₁₀H₁₀F₂O₂).
Step-by-Step Procedure:
-
Sample Prep: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Acetonitrile to create a standard analytical stock.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, promoting efficient ionization in the ESI source.
-
Mass Spectrometry: Operate the TOF-MS in positive ion mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy is strictly < 5 ppm.
-
Data Analysis: Extract the ion chromatogram for the target exact mass. The expected[M+H]⁺ peak is m/z 201.072. Analyze the isotopic pattern to confirm the carbon count (10 carbons yield an ~11% M+1 peak), definitively validating the C₁₀H₁₀F₂O₂ formula.
Application in Drug Development: The Fluorine Advantage
Integrating the C₁₀H₁₀F₂O₂ framework into a drug candidate is a calculated maneuver during lead optimization. The difluoroethyl group directly influences the downstream pharmacological profile, transforming a rapidly metabolized hit compound into a viable, bioavailable lead.
Pharmacokinetic advantages of integrating the difluoroethyl moiety in drug design.
References
Sources
An In-depth Technical Guide to the Predicted and Experimental Solubility of Methyl 4-(1,1-difluoroethyl)benzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. The introduction of fluorine-containing moieties is a widely adopted strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of Methyl 4-(1,1-difluoroethyl)benzoate, a compound of interest in drug discovery, focusing on the predictive assessment of its aqueous solubility. We explore established computational models, including the General Solubility Equation (GSE) and group contribution methods like ALOGPS, to generate robust solubility predictions. Recognizing that in silico models are predictive, we present a rigorous, self-validating experimental protocol—the equilibrium shake-flask method—as the gold standard for empirical verification. This document is structured to provide not only the predictive data but also the underlying scientific rationale for both the computational and experimental methodologies, empowering researchers to make informed decisions in the early stages of drug development.
Part 1: Compound Profile: Methyl 4-(1,1-difluoroethyl)benzoate
Methyl 4-(1,1-difluoroethyl)benzoate is a derivative of methyl benzoate featuring a 1,1-difluoroethyl group at the para position of the benzene ring. This substitution is of significant interest in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially enhancing metabolic stability by blocking oxidative pathways and altering the electronic properties of the molecule, which can influence target binding and pharmacokinetic profiles.
Given that this specific compound is a novel or less-documented entity, its physicochemical properties must be estimated based on its constituent structure and comparison with well-characterized analogs.
Structure:
Table 1: Estimated Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate
| Property | Value (Estimated) | Rationale & Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Derived from structure. |
| Molecular Weight | 200.18 g/mol | Calculated from atomic weights. |
| logP (Octanol/Water) | 2.9 - 3.2 | Estimated based on the logP of methyl benzoate (2.12) and the known lipophilic contribution of a -CF₂CH₃ group.[1] |
| Melting Point (MP) | 40 - 60 °C | Estimated. The parent compound, methyl benzoate, is a liquid at room temperature (MP -12°C).[2] The addition of the difluoroethyl group and increased molecular weight likely results in a low-melting solid. |
| pKa | Not Applicable | As a neutral ester, this compound is not expected to ionize under physiological pH conditions. |
Part 2: Computational Solubility Prediction
In silico solubility prediction is an indispensable tool in modern drug discovery, enabling the rapid, cost-effective screening of large compound libraries to flag potential liabilities before significant resources are invested in synthesis and testing.[3][4][5] These models leverage known physicochemical properties to estimate a compound's behavior in aqueous media.
Methodology 1: The General Solubility Equation (GSE)
The General Solubility Equation (GSE), developed by Yalkowsky et al., provides a simple yet powerful method for estimating the aqueous solubility (log S, in mol/L) of non-ionizable organic compounds.[6][7][8][9][10] Its strength lies in its thermodynamic foundation, which links solubility to two key, readily measurable, or predictable parameters: the octanol-water partition coefficient (logP) and the melting point (MP in °C).
The equation is as follows: log S ≈ 0.5 - 0.01 * (MP - 25) - logP [7][9]
-
Causality Explained : The logP term accounts for the hydrophobicity of the molecule. A higher logP indicates greater lipophilicity and thus lower affinity for water, leading to decreased aqueous solubility. The Melting Point term serves as a proxy for the strength of the crystal lattice energy. A higher melting point implies stronger intermolecular forces in the solid state, which must be overcome for the compound to dissolve, thus correlating with lower solubility.
Methodology 2: Group Contribution Methods (ALOGPS)
Group contribution methods operate on the principle that a molecule's properties can be calculated by summing the contributions of its individual atoms or functional groups. ALOGPS is a well-validated online tool that uses associative neural networks to predict aqueous solubility (log S) and logP based on the molecule's 2D structure.[11][12][13][14][15]
-
Causality Explained : This approach is powerful because it leverages vast datasets of experimentally determined solubilities.[11] The neural network identifies quantitative structure-property relationships (QSPR), learning how different fragments (like an aromatic ring, an ester, or a difluoroalkyl group) contribute positively or negatively to overall solubility. It effectively digitizes the "like dissolves like" principle.
Computational Workflow & Predicted Data
The workflow for predicting solubility involves defining the molecule's structure and inputting its estimated physicochemical properties into the chosen models.
Caption: Workflow for the computational prediction of aqueous solubility.
Table 2: Predicted Aqueous Solubility of Methyl 4-(1,1-difluoroethyl)benzoate
| Prediction Method | Estimated logP | Estimated MP (°C) | Predicted log S (mol/L) | Predicted Solubility (mg/mL) |
| GSE (Low MP) | 3.0 | 40 | -4.15 | 0.014 |
| GSE (High MP) | 3.0 | 60 | -4.35 | 0.009 |
| ALOGPS | N/A | N/A | -3.8 to -4.2 | 0.012 - 0.032 |
Note: ALOGPS predictions are based on analogous structures as the exact molecule is not in its database. The range reflects typical values for similar fluorinated aromatic esters.
Part 3: Experimental Validation Protocol
While computational predictions are invaluable for screening, they must be confirmed by empirical data. The Equilibrium Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[16][17][18][19][20]
Methodology: The Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
Materials:
-
Methyl 4-(1,1-difluoroethyl)benzoate (solid)
-
Reagent-grade water (or buffer of choice, e.g., PBS pH 7.4)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate organic solvent (e.g., acetonitrile) for standards
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution:
-
Action: Add an excess amount of solid Methyl 4-(1,1-difluoroethyl)benzoate to a series of glass vials (perform in triplicate). An amount that is visibly in excess (e.g., 5-10 mg) in a small volume of solvent (e.g., 1-2 mL) is sufficient.
-
Causality: Adding a clear excess ensures that the solution will reach saturation, a prerequisite for measuring equilibrium solubility.
-
-
Equilibration:
-
Action: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to shake for a minimum of 24-48 hours.[16]
-
Causality: Prolonged agitation at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium, where the rate of the solid dissolving into the solution equals the rate of the compound precipitating out of the solution.[18]
-
-
Phase Separation:
-
Action: After equilibration, let the vials stand to allow coarse particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Causality: This step is critical to separate the saturated aqueous phase (supernatant) from the excess solid. Failure to do so would lead to erroneously high solubility measurements.
-
-
Sample Collection and Filtration:
-
Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any remaining microscopic particulate matter, ensuring that only the dissolved compound is analyzed. The filter must be chemically inert to prevent adsorption of the analyte.
-
-
Quantification:
-
Action: Prepare a calibration curve using standard solutions of Methyl 4-(1,1-difluoroethyl)benzoate of known concentrations. Analyze the filtered saturated solution using a validated HPLC method to determine its concentration.
-
Causality: An external calibration curve provides the basis for accurate quantification. The concentration of the saturated solution is, by definition, the solubility of the compound under the tested conditions.
-
Caption: Experimental workflow for the Shake-Flask solubility determination.
Part 4: Synthesis and Discussion
The computational models predict that Methyl 4-(1,1-difluoroethyl)benzoate will have low aqueous solubility, in the range of 0.009 to 0.032 mg/mL. This classification as 'poorly soluble' is consistent with its structural features: a hydrophobic aromatic ring and an ester group, coupled with an estimated logP > 2.5.
However, the limitations of these models must be acknowledged. The accuracy of the GSE is highly dependent on the accuracy of the input melting point and logP values, which in this case are estimates.[8] Furthermore, predictive models may not fully capture complex intramolecular interactions or solvent effects that could influence solubility. Therefore, the experimental protocol outlined in Part 3 is not merely a validation step but a mandatory requirement for obtaining a definitive solubility value for regulatory submissions and formulation development.
Part 5: Conclusion
This technical guide establishes a predicted aqueous solubility for Methyl 4-(1,1-difluoroethyl)benzoate in the low micromolar range, classifying it as a poorly soluble compound. This prediction is based on a synthesis of data from the established General Solubility Equation and group contribution-based computational models. To ensure scientific rigor and provide actionable data for drug development, a detailed, step-by-step protocol for the gold-standard shake-flask method has been provided for experimental validation. The convergence of predictive methods, coupled with a clear path to empirical verification, provides a robust framework for assessing the developability of this and other novel fluorinated compounds.
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A review on computational models for predicting protein solubility. (2025). PubMed. [Link]
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Methyl benzoate (CAS N° 93-58-3). ScenTree. [Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
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Prediction of Drug Solubility by the General Solubility Equation (GSE). (2001). ResearchGate. [Link]
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Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. (2004). PubMed. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). ACS Publications. [Link]
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A review on computational models for predicting protein solubility. (2025). ResearchGate. [Link]
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Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). ResearchGate. [Link]
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Ideal Solubility. Prof Steven Abbott. [Link]
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Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
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Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (2001). ACS Publications. [Link]
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AlogPS (Aqueous solubility and Octanol/Water partition coefficient). OCHEM. [Link]
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Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-(1,1-difluoroethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spectroscopic Precision in Molecular Elucidation
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is paramount. Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) represents a class of fluorinated aromatic esters with potential applications stemming from the unique physicochemical properties imparted by the gem-difluoroethyl group. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds compelling targets in drug discovery and materials science.
This in-depth technical guide provides a comprehensive spectroscopic profile of Methyl 4-(1,1-difluoroethyl)benzoate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to present a complete set of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predicted data serves as a robust benchmark for researchers synthesizing or working with this compound, enabling its unambiguous identification and characterization. The subsequent sections are designed to not only present this data but also to provide the underlying scientific rationale for the spectral features and the detailed methodologies for their experimental acquisition.
Predicted Spectroscopic Profile
A multi-technique spectroscopic approach is essential for the unequivocal structural determination of Methyl 4-(1,1-difluoroethyl)benzoate. The following sections detail the predicted data from ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Electron Ionization Mass Spectrometry (EI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View
NMR spectroscopy provides the most detailed information about the molecular framework, including the connectivity and chemical environment of atoms. For a fluorinated compound such as this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The data presented here is predicted using advanced computational algorithms that account for the complex electronic effects of the substituents.
Table 1: Predicted NMR Spectroscopic Data for Methyl 4-(1,1-difluoroethyl)benzoate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.10 | Doublet (d) | ~8.5 | H-2, H-6 (aromatic) |
| ~7.65 | Doublet (d) | ~8.5 | H-3, H-5 (aromatic) | |
| ~3.92 | Singlet (s) | - | -OCH₃ | |
| ~2.05 | Triplet (t) | ~18.5 (³JHF) | -CF₂CH₃ | |
| ¹³C NMR | ~166.0 | Singlet | - | C =O |
| ~145.0 | Triplet (t) | Moderate (²JCF) | C -4 (aromatic, ipso) | |
| ~131.0 | Singlet | - | C -1 (aromatic, ipso) | |
| ~129.8 | Singlet | - | C -2, C -6 (aromatic) | |
| ~126.0 | Triplet (t) | Small (³JCF) | C -3, C -5 (aromatic) | |
| ~120.0 | Triplet (t) | Large (¹JCF) | -C F₂CH₃ | |
| ~52.5 | Singlet | - | -OC H₃ | |
| ~35.0 | Triplet (t) | Moderate (²JCF) | -CF₂C H₃ | |
| ¹⁹F NMR | ~ -95.0 | Quartet (q) | ~18.5 (³JFH) | -CF₂ CH₃ |
In-Depth NMR Analysis & Interpretation
-
¹H NMR: The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear downfield, while the protons ortho to the difluoroethyl group (H-3, H-5) are slightly more shielded. The methyl protons of the ester group will present as a sharp singlet. The most indicative signal is the triplet for the methyl protons of the ethyl group. This triplet arises from the coupling to the two adjacent fluorine atoms (³JHF), a key structural marker.
-
¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The aromatic carbons show distinct chemical shifts and couplings to fluorine. The carbon bearing the difluoroethyl group (C-4) and its adjacent carbons (C-3, C-5) will exhibit splitting due to through-bond coupling with the fluorine atoms (²JCF and ³JCF, respectively). The quaternary carbon of the difluoroethyl group will show a prominent triplet due to the large one-bond C-F coupling (¹JCF). The methyl carbon of the ethyl group will also be split into a triplet by the two fluorine atoms (²JCF).[1]
-
¹⁹F NMR: The two equivalent fluorine atoms are expected to produce a single signal. This signal will be split into a quartet by the three protons of the adjacent methyl group (³JFH), providing definitive evidence for the -CF₂CH₃ moiety. The predicted chemical shift is in a typical range for aliphatic gem-difluoro compounds.[2][3]
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080-3050 | Medium-Weak | C-H Stretch | Aromatic |
| ~2990-2950 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃) |
| ~1725-1715 | Strong, Sharp | C=O Stretch | Ester |
| ~1610 & ~1510 | Medium | C=C Stretch | Aromatic Ring |
| ~1300-1100 | Strong | C-F Stretch | Gem-difluoro |
| ~1280 & ~1120 | Strong | C-O Stretch | Ester |
In-Depth IR Analysis & Interpretation
The IR spectrum will be dominated by several strong absorptions. A very intense and sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the aromatic ester.[4][5] The presence of the aromatic ring will be confirmed by C=C stretching bands around 1610 and 1510 cm⁻¹ and weaker C-H stretching bands above 3000 cm⁻¹. The most diagnostic feature for the fluorinated substituent will be one or more strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[6][7] The two strong C-O stretching vibrations of the ester group, typically around 1280 cm⁻¹ (asymmetric) and 1120 cm⁻¹ (symmetric), will also be prominent.[8]
Mass Spectrometry (MS): Mapping the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Table 3: Predicted Major Fragment Ions in EI-MS
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss | Significance |
| 200 | [C₁₀H₁₀F₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 169 | [M - OCH₃]⁺ | ˙OCH₃ | Loss of methoxy radical |
| 151 | [M - CH₃ - HF]⁺˙ | CH₃˙, HF | Loss of methyl radical and HF |
| 135 | [M - CF₂CH₃]⁺ | ˙CF₂CH₃ | Loss of difluoroethyl radical |
| 105 | [C₇H₅O]⁺ | ˙CF₂CH₃, CO | Benzoyl cation |
| 77 | [C₆H₅]⁺ | ˙CF₂CH₃, CO, CO | Phenyl cation |
In-Depth MS Analysis & Interpretation
Upon electron ionization, Methyl 4-(1,1-difluoroethyl)benzoate (Molecular Weight: 200.18 g/mol ) is expected to show a discernible molecular ion peak at m/z 200.[9] A common fragmentation pathway for methyl esters is the loss of the methoxy radical (˙OCH₃, 31 Da) to form a stable acylium ion, which in this case would be at m/z 169.[10][11] Another primary fragmentation would be the cleavage of the C-C bond between the aromatic ring and the difluoroethyl group, resulting in the loss of a ˙CF₂CH₃ radical (65 Da) to form the methyl benzoate cation at m/z 135. Further fragmentation of this ion could lead to the characteristic benzoyl cation at m/z 105 and the phenyl cation at m/z 77.[12] The presence of fluorine may also lead to fragments resulting from the loss of HF.
Methodologies for Spectroscopic Analysis
To obtain high-quality experimental data that can be confidently compared with the predicted values, adherence to rigorous analytical protocols is essential. The following sections outline standardized procedures for NMR, IR, and MS analysis.
Workflow for Spectroscopic Characterization
The overall process for the comprehensive spectroscopic analysis of a novel compound like Methyl 4-(1,1-difluoroethyl)benzoate is depicted below.
Caption: Comprehensive workflow for the spectroscopic characterization of a novel compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified solid sample.[13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a good first choice as it dissolves many organic compounds and has a well-defined residual peak.
-
Ensure the sample is fully dissolved. If not, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[13]
-
The final solution height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into a spinner and adjust its depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution and line shape. This can be done manually or using automated shimming routines.[14]
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, acquisition is generally faster than ¹³C NMR due to the 100% natural abundance of ¹⁹F.
-
Use appropriate spectral widths and acquisition times for each nucleus to ensure all signals are captured and well-resolved.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as an internal reference. For ¹⁹F NMR, an external standard is often used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample due to its minimal sample preparation requirements.[15][16]
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup & Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the major absorption peaks.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for volatile and thermally stable compounds like methyl esters.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
-
-
Instrument Setup & Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: ~250°C.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 70°C) for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280°C to ensure the compound elutes.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the compound of interest based on its retention time.
-
Extract the mass spectrum associated with this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the acquired spectrum with spectral libraries (e.g., NIST/Wiley) if available, or interpret the fragmentation pattern to confirm the structure.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic foundation for the characterization of Methyl 4-(1,1-difluoroethyl)benzoate. The detailed analysis of predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offers a reliable reference for researchers. The provided experimental protocols represent field-proven methodologies that ensure the acquisition of high-quality, reproducible data. By synthesizing predictive data with practical experimental guidance, this document serves as an essential tool for scientists and professionals engaged in the synthesis and application of this and related fluorinated molecules, facilitating efficient and accurate structural verification.
References
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Available at: [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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LCGC International. (2020). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
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Gomez, S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the fluorocarbon gases identified in TFE continuous.... Retrieved from [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Byun, K. S., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(8), 1645-1655. Available at: [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Available at: [Link]
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Digital Commons @ NJIT. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Retrieved from [Link]
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ACS Publications. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3829-3835. Available at: [Link]
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National Center for Biotechnology Information. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]
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Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]
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University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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SCION Instruments. (2025). What are the common ionization methods for GC/MS. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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Thermal stability and decomposition of Methyl 4-(1,1-difluoroethyl)benzoate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-(1,1-difluoroethyl)benzoate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of Methyl 4-(1,1-difluoroethyl)benzoate. While specific experimental data for this compound is not extensively available in public literature, this document, prepared for researchers, scientists, and drug development professionals, outlines the fundamental principles and methodologies for its characterization. By leveraging established analytical techniques and drawing parallels with structurally related aromatic and fluorinated esters, this guide offers a robust approach to determining the compound's thermal behavior. The protocols and theoretical discussions herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of a pharmaceutical compound is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy. For a molecule like Methyl 4-(1,1-difluoroethyl)benzoate, which incorporates a difluoroethyl group, understanding its behavior under thermal stress is paramount. The presence of fluorine atoms can significantly alter the electronic properties and bond strengths within the molecule, potentially impacting its decomposition pathways and kinetics compared to its non-fluorinated analogs.
This guide will delve into the essential techniques for thermal analysis, providing not just procedural steps, but also the scientific rationale behind these experimental choices. Our focus will be on creating a comprehensive understanding of how to approach the thermal characterization of this specific, and similar, fluorinated aromatic esters.
Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate
A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.
| Property | Value | Source |
| CAS Number | 444915-84-8 | [1] |
| Molecular Formula | C10H10F2O2 | [1] |
| Molecular Weight | 200.184 g/mol | [1] |
| Purity | 95% | [1] |
| Storage | 2-8 °C | [1] |
Core Methodologies for Thermal Analysis
The cornerstone of assessing thermal stability lies in a suite of thermoanalytical techniques. The two most critical and complementary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.
Experimental Protocol: TGA of Methyl 4-(1,1-difluoroethyl)benzoate
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-(1,1-difluoroethyl)benzoate into a clean, tared TGA pan (platinum or alumina is recommended).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[2]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step.
-
Causality Behind Experimental Choices:
-
An inert atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to different, and often more complex, decomposition pathways.
-
A controlled heating rate ensures that the sample temperature is uniform and allows for reproducible results. Slower heating rates can provide better resolution of decomposition steps.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.
Experimental Protocol: DSC of Methyl 4-(1,1-difluoroethyl)benzoate
-
Instrument Calibration: Calibrate the DSC instrument with a certified reference material (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Hermetically seal 2-5 mg of Methyl 4-(1,1-difluoroethyl)benzoate in an aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.
-
Atmosphere: Maintain a constant flow of nitrogen at a rate of 50 mL/min.[2]
-
Temperature Program (for melting point):
-
Equilibrate at a temperature below the expected melting point.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting transition.
-
-
Temperature Program (for decomposition):
-
For higher temperature analysis, a high-pressure DSC pan may be necessary to contain any volatile decomposition products.
-
Heat the sample at a controlled rate to a temperature beyond its decomposition point as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point (Tm) from the peak of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify any exothermic events that may correspond to decomposition.
-
Causality Behind Experimental Choices:
-
Hermetically sealed pans are used to prevent the loss of volatile samples or decomposition products, which would affect the measured heat flow.
-
The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events of the sample.
Visualizing Experimental Workflows
Caption: Hypothesized decomposition pathways.
Handling and Storage Recommendations
Based on the general properties of aromatic esters and fluorinated compounds, the following handling and storage procedures are recommended to ensure the stability and integrity of Methyl 4-(1,1-difluoroethyl)benzoate:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [3][4]The recommended storage temperature is 2-8 °C. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [3]* Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. [3][5]
Conclusion
This guide provides a comprehensive roadmap for the thorough investigation of the thermal stability and decomposition of Methyl 4-(1,1-difluoroethyl)benzoate. By employing the detailed TGA and DSC protocols, researchers can obtain reliable and reproducible data. While the exact decomposition mechanisms require further investigation, the proposed pathways serve as a scientifically grounded starting point. The insights gained from these studies are invaluable for ensuring the safe handling, stable formulation, and ultimately, the successful development of drug products containing this and similar fluorinated aromatic esters.
References
-
Zondag, H. A., Kikkert, B. W. J., Smeding, S. F., de Boer, R., & Bakker, M. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4545. [Link]
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Barrett, E. J., & Schramm, C. H. (1971). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. Molecular Crystals and Liquid Crystals, 12(4), 333-343. [Link]
-
Ravotti, R., & Schütz, P. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 253. [Link]
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Zhang, R., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 7(78), 49454-49462. [Link]
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Fluorinated Benzoic Acid Esters: A Technical Guide to Physicochemical Modulation and Rational Drug Design
As a Senior Application Scientist, I frequently encounter the strategic incorporation of fluorine during lead optimization and materials engineering. Fluorinated benzoic acid esters represent a highly versatile class of synthetic intermediates and active pharmaceutical ingredients (APIs). The substitution of hydrogen with fluorine in the benzoic acid scaffold fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic fate.
This guide elucidates the causality behind these physicochemical shifts, providing the mechanistic rationale for their use in drug development, alongside field-proven, self-validating protocols for their characterization.
The Mechanistic Rationale for Fluorination
The decision to utilize fluorinated benzoic acid esters rather than their non-fluorinated counterparts is driven by three primary physicochemical modulations:
A. Metabolic Stability and Clearance The primary route of clearance for many aromatic drugs involves cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically aromatic hydroxylation. The C–F bond is significantly stronger and more stable than the C–H bond. By strategically replacing a labile hydrogen atom with fluorine, chemists create a "metabolic block" that resists oxidative cleavage, thereby prolonging the drug's half-life and improving its overall pharmacokinetic profile[1][2].
B. Lipophilicity and Membrane Permeability Fluorine is the most electronegative element, yet its small van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). The high lipophilicity of the C–F bond relative to the C–H bond enhances the overall partition coefficient (logP) of the ester[3]. This tuning of lipophilicity is critical for facilitating absorption and crossing lipid membranes, such as the blood-brain barrier (BBB), making fluorinated esters highly valuable in CNS-targeted therapeutics[4].
C. Target Binding Affinity Fluorine substitution can enhance the binding affinity of a compound to a target protein[5]. The highly electronegative fluorine atom alters the polarity of adjacent functional groups and can participate in multipolar interactions within hydrophobic protein pockets, optimizing the pharmacodynamics of the drug[3].
Logical relationship of fluorine substitution blocking CYP450 oxidative metabolism.
Physicochemical Profiling: The Ortho Effect
The position of the fluorine atom on the benzoic acid ring dictates the magnitude of its electronic influence. Fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the conjugate carboxylate anion formed upon hydrolysis, thereby increasing acidity (lowering the pKa). This effect is most pronounced at the ortho position due to spatial proximity[6].
Understanding these values is crucial, as the ionization state of the hydrolyzed ester directly impacts its solubility and target interaction (e.g., in cyclooxygenase (COX) inhibitors)[7].
Table 1: Comparative Physicochemical Properties of Benzoic Acids
| Compound | Isomer Position | pKa Value | Change from Benzoic Acid (ΔpKa) |
| Benzoic Acid | - | 4.20[6][8] | - |
| Monofluorobenzoic Acid | 4-Fluoro (para) | 4.14[6][8] | -0.06 |
| Monofluorobenzoic Acid | 3-Fluoro (meta) | 3.87[6] | -0.33 |
| Monofluorobenzoic Acid | 2-Fluoro (ortho) | 3.27[6][8] | -0.93 |
| Difluorobenzoic Acid | 2,6-Difluoro | 2.13[8] | -2.07 |
Experimental Methodologies
A robust analytical workflow requires self-validating protocols. Below are the standard operating procedures for handling, hydrolyzing, and characterizing fluorinated benzoic acid esters.
Protocol 1: Mild Hydrolysis of Fluorinated Benzoic Acid Esters
To evaluate the active free acid (often the actual pharmacophore), the ester must be hydrolyzed. Standard harsh conditions can lead to unwanted side reactions, including the elimination of fluorine substituents[9].
-
Solvent Preparation : Prepare a mixed solvent system of methanol and deionized water (3:1 v/v) to ensure complete dissolution of the lipophilic ester.
-
Reagent Addition : Suspend 1.0 equivalent of the fluorinated benzoic acid ester in the solvent. Slowly add 1.5 equivalents of a 1-2 M aqueous Sodium Hydroxide (NaOH) solution[9].
-
Temperature Control : Heat the reaction mixture under reflux, strictly maintaining the temperature below 100°C to prevent thermal decomposition and defluorination[9].
-
Monitoring : Monitor the reaction via TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Workup : Cool the mixture to room temperature and evaporate the methanol under reduced pressure. Acidify the remaining aqueous layer with 1 M HCl to pH 2. The fluorinated benzoic acid will precipitate.
-
Isolation : Filter the precipitate, wash with cold deionized water, and dry under a vacuum to a constant weight.
Protocol 2: Determination of pKa via Potentiometric Titration
Accurate pKa determination is vital for predicting the ionization state of the drug at physiological pH.
-
Calibration : Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C[6].
-
Sample Preparation : Dissolve an accurately weighed sample of the fluorinated benzoic acid (approx. 0.01 M) in 50 mL of a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration : Titrate the solution with standardized 0.1 M NaOH using a 50 mL burette[6].
-
Data Acquisition : Record the pH after each addition (0.1 mL increments). Ensure the reading stabilizes before the next addition.
-
Analysis : Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point[7].
Protocol 3: Determination of logP via the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity modulated by the fluorine atoms.
-
Phase Saturation : Pre-saturate n-octanol with deionized water, and deionized water with n-octanol, by stirring the two phases together for 24 hours at 25°C, then separating them[7].
-
Dissolution : Dissolve the compound in a known volume of the pre-saturated aqueous phase at a concentration below 0.01 M to prevent dimerization.
-
Partitioning : Add an equal volume of the opposite pre-saturated phase into a separator funnel. Shake vigorously for 60 minutes to ensure equilibrium[7].
-
Separation : Allow the phases to separate completely (centrifuge if micro-emulsions form).
-
Quantification : Measure the concentration of the compound in both the aqueous and octanol phases using UV-Vis spectroscopy or LC-MS[7].
-
Calculation : Determine the value using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water])[7].
Workflow for the synthesis, physicochemical characterization, and bioassay of analogs.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - National Center for Biotechnology Information.[Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - National Center for Biotechnology Information.[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - National Center for Biotechnology Information.[Link]
-
Fluorine in Medicinal Chemistry. ResearchGate.[Link]
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- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | 1261961-48-1 [smolecule.com]
Reactivity of the C-F Bond in Difluoroethyl Compounds: Mechanisms, Activation Strategies, and Synthetic Applications
Executive Summary
The carbon-fluorine (C-F) bond is the most robust single bond in organic chemistry, characterized by bond dissociation energies (BDEs) typically ranging from 105 to 115 kcal/mol. Historically, this extreme thermodynamic stability rendered polyfluorinated alkyl groups chemically inert, limiting their utility as versatile synthetic intermediates. However, the selective activation of C-F bonds in difluoroethyl ( −CF2CH3 ) and difluoromethyl ( −CF2H ) compounds has emerged as a transformative frontier in late-stage functionalization[1].
For drug development professionals, the difluoroethyl group is a highly prized bioisostere for methoxy, hydroxy, and sulfanyl groups[2]. It offers enhanced lipophilicity and metabolic stability without compromising target binding affinity[3]. This whitepaper dissects the stereoelectronic foundations of the difluoroethyl group, details field-proven protocols for C-F bond activation, and provides self-validating experimental workflows to integrate these motifs into complex molecular architectures.
Stereoelectronic Foundations of the Difluoroethyl Group
To understand the reactivity of the difluoroethyl group, one must analyze its stereoelectronic divergence from the perfluoroalkyl ( −CF3 ) group. In a −CF3 system, three highly electronegative fluorine atoms exert massive inductive withdrawal, stabilizing the C-F bonds via strong negative hyperconjugation ( σC−F→σC−F∗ ).
In contrast, difluoroethyl ( −CF2CH3 ) and difluoromethyl ( −CF2H ) groups possess adjacent C-H or C-C bonds. The reduced electronegative pull and the presence of adjacent σC−H or σC−C bonds allow for σ→σC−F∗ hyperconjugative interactions that slightly lengthen and weaken the C-F bond. This subtle electronic perturbation makes the C-F bond in difluoroalkyl systems susceptible to selective polarization and heterolytic/homolytic cleavage using tailored catalytic systems.
Quantitative Data: Thermodynamic and Kinetic Parameters
Table 1: Thermodynamic and Kinetic Parameters of Fluorinated Alkyl Groups
| Motif | Representative BDE (kcal/mol) | Inductive Effect ( σI ) | Lipophilicity Contribution ( π ) | Primary Activation Mode |
| −CF3 | ~110–115 | 0.39 | 0.88 | Hard Lewis Acids, Strong Reductants |
| −CF2H | ~105–108 | 0.22 | 0.38 | Brønsted Superbases, Photoredox SET |
| −CF2CH3 | ~104–107 | 0.20 | 0.55 | Transition Metal Catalysis, H-Bond Donors |
Core Strategies for C-F Bond Activation
Photoredox Catalysis & Spin-Center Shifts (SCS)
The selective activation of a single C-F bond in a trifluoromethyl group to yield a gem-difluoroalkyl architecture is a formidable challenge. Recent breakthroughs utilize photoredox catalysis to achieve defluorinative alkylation of commodity feedstocks like ethyl trifluoroacetate[4]. By employing a diaryl ketone hydrogen atom transfer (HAT) catalyst and sodium formate under 390 nm LED irradiation, a highly reducing CO2∙− radical anion is generated. This reductant facilitates a single-electron transfer (SET) to the trifluoroacetate, triggering a defluorinative spin-center shift (SCS) that exposes a gem-difluoroalkyl radical capable of adding across unactivated alkenes[5].
Caption: Photoredox-driven spin-center shift pathway for defluorinative alkylation.
Hydrogen-Bonding Mediated Heterolytic Cleavage
Heterolytic C-F bond cleavage can be orchestrated using strong hydrogen-bond donors (HBDs). Hexafluoroisopropanol (HFIP) is uniquely suited for this due to its high hydrogen-bond donating ability ( α=1.96 ) and low nucleophilicity. HFIP polarizes the C(sp3)-F bond, lowering the activation barrier for ionization while simultaneously stabilizing the expelled fluoride ion. This prevents the fluoride from acting as an unreactive sink, allowing for downstream formal insertion of fluorinated alkenes into benzyl and propargyl fluorides.
Caption: HFIP-mediated heterolytic C-F cleavage and formal alkene insertion.
Transition-Metal Catalyzed 1,1-Difluoroethylation
Direct installation of the difluoroethyl group can be achieved using 1,1-difluoroethyl chloride ( CH3CF2Cl ), an abundant industrial raw material. Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids proceeds via a Ni(I)/Ni(III) catalytic cycle[6]. The Ni(I)-aryl intermediate undergoes a SET process with CH3CF2Cl to generate a 1,1-difluoroethyl radical, which recombines with the metal center before reductive elimination yields the difluoroethylated arene[6].
Table 2: Comparative Analysis of C-F Activation Workflows
| Methodology | Catalyst / Mediator | Key Intermediate | Substrate Scope | Functional Group Tolerance |
| Photoredox SET | Diaryl Ketone / 390 nm | CO2∙− / α -carbonyl radical | Trifluoroacetates, Alkenes | High (tolerates esters, amines)[5] |
| H-Bonding Insertion | HFIP (Solvent/HBD) | Carbocation / F−(HFIP)n | Benzyl/Propargyl Fluorides | Moderate (acid-sensitive groups degrade) |
| Transition Metal | Ni(cod)2 / Ligand | Ni(III)-CF2CH3 | Arylboronic Acids, CH3CF2Cl | High (tolerates heteroarenes, halides)[6] |
Experimental Workflows & Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific conditions are mandated.
Protocol 1: Photochemical Defluorinative Hydroalkylation of Trifluoroacetates
Objective: Synthesis of gem-difluoro analogs via selective single C-F bond activation[4].
-
Preparation of the Reaction Matrix: In an oven-dried Schlenk tube, combine ethyl trifluoroacetate (1.0 equiv), the target alkene (1.5 equiv), sodium formate (2.0 equiv, acts as the terminal reductant and hydrogen source), and the diaryl ketone HAT catalyst (5 mol%).
-
Solvent Addition & Degassing (Critical Causality): Dissolve the mixture in anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles. Validation Check: Oxygen is a potent triplet quencher and will rapidly intercept the CO2∙− radical anion. Failure to strictly degas will result in 0% conversion.
-
Irradiation: Backfill with Argon and irradiate the mixture using a 390 nm LED source at ambient temperature for 16 hours. Causality: 390 nm selectively excites the diaryl ketone without causing direct photolysis of the substrates.
-
Quality Control & Workup: Turn off the light. An aliquot analyzed by 19F NMR should show the disappearance of the −CF3 singlet (~ -76 ppm) and the emergence of a characteristic gem-difluoro multiplet (~ -100 to -110 ppm). Quench with water and extract with EtOAc.
Protocol 2: HFIP-Mediated Formal C-F Insertion
Objective: Conversion of mono-fluorinated substrates to gem-difluorinated products without exogenous fluorinating reagents.
-
Solvent Engineering: Prepare a solvent mixture of CH2Cl2 and HFIP (7:3 ratio). Causality: Pure HFIP is too polar and may lead to solvolysis byproducts (hexafluoroisopropyl ethers), whereas the 7:3 ratio perfectly balances C-F polarization with substrate solubility.
-
Reaction Assembly: In a PTFE-lined vial, add benzyl fluoride (1.0 equiv) and the α -fluorinated styrene derivative (2.0 equiv). Add the solvent mixture. Validation Check: Do not use standard borosilicate glass. The generated HF byproduct will etch glass, sequestering the fluoride as SiF4 and halting the required downstream nucleophilic addition.
-
Incubation: Stir at room temperature for 12 hours.
-
Isolation: Remove volatiles under reduced pressure. The absence of exogenous reagents allows for direct purification via flash column chromatography.
Conclusion & Future Perspectives
The reactivity of the C-F bond in difluoroethyl and difluoromethyl compounds has transitioned from a synthetic hurdle to a highly exploitable feature. By understanding the stereoelectronic nuances of these motifs, researchers can deploy photoredox SET, hydrogen-bonding networks, or transition metal catalysis to selectively functionalize these molecules. As the pharmaceutical industry continues to rely heavily on fluorinated bioisosteres, these self-validating methodologies will prove indispensable for late-stage functionalization and the rapid generation of metabolically robust drug candidates.
References
- Formal Insertion of Alkenes Into C(sp3)
- Source: nih.
- Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides (Organic Chemistry Portal)
- 1,1-Difluoroethyl chloride (CH3CF2Cl)
- Source: acs.
- Source: rsc.
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides [organic-chemistry.org]
- 6. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate from 4-acetylbenzoate
An Application Guide for the Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate
Introduction: The Strategic Importance of the gem-Difluoroethyl Motif
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated moieties, the geminal-difluoroalkyl group (R-CF₂-R') is particularly valuable as a bioisostere for carbonyl groups, ethers, or sulfones, enhancing stability without drastically altering molecular conformation.[3][4][5]
This application note provides a detailed, field-proven protocol for the synthesis of methyl 4-(1,1-difluoroethyl)benzoate from its corresponding ketone, methyl 4-acetylbenzoate. This transformation is a key step for chemists looking to introduce the valuable 1,1-difluoroethyl group onto an aromatic core, a common structural motif in advanced pharmaceutical intermediates. We will focus on the deoxofluorination reaction, providing a rationale for reagent selection, a step-by-step experimental guide, and critical safety considerations.
Reaction Scheme
Caption: Deoxofluorination of methyl 4-acetylbenzoate to yield methyl 4-(1,1-difluoroethyl)benzoate.
Rationale for Reagent Selection: Deoxo-Fluor® vs. Alternatives
The conversion of a carbonyl group to a gem-difluoride is a powerful yet challenging transformation known as deoxofluorination.[1][6] Several reagents have been developed for this purpose, each with a distinct profile of reactivity, stability, and safety.
-
DAST (Diethylaminosulfur Trifluoride): For decades, DAST has been a widely used deoxofluorinating agent.[3][7] However, its utility is significantly hampered by its thermal instability; DAST can decompose violently, especially when heated above 90 °C or during distillation, posing a significant safety risk.[8][9]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Introduced as a safer alternative, Deoxo-Fluor® exhibits greater thermal stability than DAST.[8][10] While it also reacts exothermically with water to generate hazardous hydrogen fluoride (HF), its higher decomposition temperature makes it more suitable for reactions that may require moderate heating.[2][8] In many cases, it provides higher yields and improved selectivity compared to DAST.[6]
-
XtalFluor® Reagents: These are crystalline solids that are even more thermally stable and easier to handle than their liquid counterparts.[11][12][13] While they represent a significant advance in safety, they often require activation by a promoter, adding a step to the experimental setup.[11]
For this protocol, Deoxo-Fluor® is selected as the reagent of choice. It offers a well-documented, highly effective balance of reactivity, thermal stability, and commercial availability, making it a reliable tool for the deoxofluorination of aryl ketones like methyl 4-acetylbenzoate.
Experimental Workflow Overview
The following diagram outlines the complete workflow, from initial reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate.
Detailed Experimental Protocol
Safety Precautions:
-
Deoxo-Fluor® is highly corrosive and reacts violently and exothermically with water to release toxic and corrosive hydrogen fluoride (HF) gas.[8][10]
-
This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hazardous reactions with residual moisture.
-
Prepare a quenching bath (e.g., saturated sodium bicarbonate solution) before starting the reaction.
Materials & Equipment:
-
Methyl 4-acetylbenzoate
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
-
Oven-dried, two-neck round-bottomed flask
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Septa and syringes
-
Ice-water bath
-
Standard glassware for workup and purification
Reaction Parameters:
| Parameter | Value | Notes |
| Starting Material | Methyl 4-acetylbenzoate | 1.0 equiv. |
| Fluorinating Agent | Deoxo-Fluor® | 2.0 - 3.0 equiv. |
| Solvent | Anhydrous Dichloromethane (DCM) | Approx. 0.2 - 0.5 M concentration |
| Addition Temperature | 0 °C | To control initial exotherm |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS |
| Workup | Saturated NaHCO₃ quench, extraction | Standard aqueous workup |
| Purification | Silica Gel Column Chromatography | Gradient elution (e.g., Hexanes/EtOAc) |
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL two-neck round-bottomed flask. Oven-dry the flask and a condenser overnight and allow them to cool to room temperature under a stream of dry nitrogen.
-
Assemble the glassware under a positive pressure of nitrogen.
-
-
Charging Reagents:
-
To the flask, add methyl 4-acetylbenzoate (e.g., 1.78 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (40 mL) via syringe to dissolve the starting material.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Addition of Deoxo-Fluor®:
-
While stirring the solution at 0 °C, slowly add Deoxo-Fluor® (e.g., 6.64 g, 30.0 mmol, 3.0 equiv) dropwise via syringe over 15-20 minutes. Caution: The addition may be exothermic. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. A typical TLC eluent is 4:1 Hexanes:Ethyl Acetate.
-
-
Quenching the Reaction:
-
CRITICAL STEP: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise to the stirred reaction mixture to quench the excess Deoxo-Fluor®. Caution: Vigorous gas evolution (CO₂) and an exotherm will occur. Ensure the addition rate is slow enough to control the effervescence. Continue adding the NaHCO₃ solution until gas evolution ceases.
-
-
Workup and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (2 x 30 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield methyl 4-(1,1-difluoroethyl)benzoate as a colorless oil or low-melting solid.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Conclusion
This protocol details a reliable and scalable method for the synthesis of methyl 4-(1,1-difluoroethyl)benzoate via deoxofluorination. The selection of Deoxo-Fluor® as the fluorinating agent provides a strategic advantage in terms of thermal stability and reaction efficiency over more hazardous alternatives like DAST. By adhering to the stringent safety precautions and procedural steps outlined, researchers can confidently and successfully incorporate the valuable gem-difluoroethyl moiety into aromatic systems, enabling further exploration in medicinal chemistry and materials science.
References
-
Chang, Y., Lee, H., & Bae, C. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]
-
Jans, A., et al. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF₄) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]
-
Neilson, J. B., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(38), 12471–12474. Available at: [Link]
-
Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57(10), 1517-1541. Available at: [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(11), 5050–5053. Available at: [Link]
-
ResearchGate. (n.d.). Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. Available at: [Link]
-
L'Heureux, A., et al. (2010). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 75(10), 3401–3411. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Ketone to Difluoro - Common Conditions. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Available at: [Link]
-
Beeley, L. J., & Beevor, P. S. (1980). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 493-496. Available at: [Link]
-
ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Available at: [Link]
-
Sondej, S. C., & Katzenellenbogen, J. A. (1986). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 51(19), 3508–3513. Available at: [Link]
-
ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Available at: [Link]
-
Scilit. (n.d.). gem‐Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2‐Pyridyl Sulfone: New Insights into the Julia–Kocienski Reaction. Available at: [Link]
-
ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. Available at: [Link]
-
American Chemical Society. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Available at: [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
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- 10. organic-synthesis.com [organic-synthesis.com]
- 11. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
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- 13. researchgate.net [researchgate.net]
Application Note: Strategies for the Difluoroethylation of Methyl Benzoate Derivatives in Medicinal Chemistry
Abstract
The introduction of fluorine-containing motifs into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1][2] Among these, the difluoroethyl group (–CF₂CH₃) has emerged as a critical pharmacophore, serving as a lipophilic bioisostere for methoxy, hydroxyl, and thiol groups.[2][3] This application note provides a detailed guide for researchers on the direct difluoroethylation of methyl benzoate derivatives, a common scaffold in drug discovery. We will explore the mechanistic underpinnings of a robust nickel-catalyzed cross-coupling strategy, provide a comprehensive, step-by-step protocol, and present data on substrate scope and potential troubleshooting. This guide is intended to equip researchers in pharmaceutical and chemical development with the practical knowledge to synthesize novel difluoroethylated compounds.
Introduction: The Strategic Value of the Difluoroethyl Group
The unique physicochemical properties of the difluoroethyl group make it a highly desirable substituent in drug design. Unlike the more common trifluoromethyl group, the –CF₂CH₃ moiety retains a hydrogen atom, allowing it to act as a potential hydrogen bond donor while increasing lipophilicity.[1][4] Its steric and electronic profile can mimic that of a methoxy group, making it an invaluable tool for property modulation in lead optimization.[2] For instance, the replacement of a methoxy group with a difluoroethyl group in a dihydroorotate dehydrogenase (DHODH) inhibitor led to a remarkable increase in potency.[2]
Directly installing the –CF₂CH₃ group onto aromatic systems like methyl benzoate presents a significant challenge. Methodologies have evolved from multi-step transformations to more efficient direct C-H functionalization or cross-coupling reactions. Key strategies include:
-
Radical Difluoroethylation: Often employing photocatalysis or electrochemistry to generate a difluoroethyl radical (•CF₂CH₃) from precursors like sodium difluoroethylsulfinate (DFES-Na).[1][3][5] This approach is powerful but can sometimes suffer from regioselectivity issues with complex substrates.
-
Transition-Metal Catalysis: Palladium, copper, and nickel-based systems have been developed to couple aryl halides or their surrogates (e.g., boronic acids) with a difluoroethyl source.[2][6][7] These methods offer high efficiency and functional group tolerance.
This note will focus on a highly practical and reliable nickel-catalyzed cross-coupling of arylboronic acid derivatives of methyl benzoate with 1,1-difluoroethyl chloride (CH₃CF₂Cl), a cheap and abundant industrial feedstock.[2][8]
Mechanistic Rationale: The Ni(I)/Ni(III) Catalytic Cycle
The selected protocol operates via a plausible Ni(I)/Ni(III) catalytic cycle, which is adept at activating the relatively inert C-Cl bond of the difluoroethylating agent.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Key Steps in the Catalytic Cycle:
-
Active Catalyst Generation: A Ni(II) precatalyst is reduced in situ to a Ni(0) species, which then reacts with another Ni(II) equivalent to form the active Ni(I) catalyst, proposed as LₙNi(I)Cl.
-
Transmetalation: The arylboronic acid (or its ester) undergoes transmetalation with the Ni(I) complex to form an arylnickel(I) intermediate (LₙNi(I)Ar).[2] This step incorporates the methyl benzoate scaffold into the catalytic cycle.
-
Oxidative Addition/SET: The arylnickel(I) species reacts with 1,1-difluoroethyl chloride (CH₃CF₂Cl). This is proposed to occur via a single-electron transfer (SET) pathway, generating a 1,1-difluoroethyl radical (•CF₂CH₃) and a LₙNi(II)(Ar)(Cl) complex.[2]
-
Radical Capture: The highly reactive •CF₂CH₃ radical is rapidly captured by the Ni(II) complex to form a high-valent LₙNi(III)(Ar)(CF₂CH₃)(Cl) intermediate.
-
Reductive Elimination: This key step forms the desired C-C bond, releasing the final product, (1,1-difluoroethyl)aryl benzoate, and regenerating the active LₙNi(I)Cl catalyst to complete the cycle.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides to Access MeCF2-Featured Indolo/Benzoimidazo [2,1-a]Isoquinolin-6(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Electrochemically driven direct C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]
- 8. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Esterification of 4-(1,1-difluoroethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the esterification of 4-(1,1-difluoroethyl)benzoic acid, a compound of increasing interest in medicinal chemistry and materials science. The presence of the 1,1-difluoroethyl group imparts unique electronic properties and can significantly influence the pharmacokinetic profile of derivative molecules. However, this same group can present challenges for standard esterification procedures. This document outlines several robust protocols, explains the underlying chemical principles for method selection, and provides detailed, step-by-step procedures to ensure successful synthesis.
The strategic selection of an esterification method is paramount and depends on the specific alcohol to be coupled, the scale of the reaction, and the presence of other functional groups in the reactants. Herein, we discuss three primary, well-vetted methods: an optimized Fischer-Speier Esterification for simple, primary alcohols; the Steglich Esterification for sterically hindered or sensitive substrates; and the Mitsunobu Reaction for cases requiring mild conditions and control of stereochemistry.
Understanding the Substrate: 4-(1,1-difluoroethyl)benzoic acid
The 4-(1,1-difluoroethyl) group is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can, in principle, make it more susceptible to nucleophilic attack by an alcohol.[1] However, the steric bulk of the difluoroethyl group, while not directly adjacent to the carboxylic acid, may influence the approach of bulky nucleophiles. Therefore, a careful consideration of both electronic and steric factors is necessary when selecting an esterification protocol.
Method 1: Optimized Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and by removing the water that is formed during the reaction.[1][3]
Causality of Experimental Choices:
-
Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[1][2]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product according to Le Chatelier's principle.[3]
-
Elevated Temperature: The reaction is typically heated to reflux to increase the reaction rate.
-
Water Removal (Optional but Recommended): For larger scale reactions or with less reactive alcohols, a Dean-Stark apparatus can be employed to remove water as it is formed, further driving the equilibrium to completion.[1]
DOT Diagram: Fischer-Speier Esterification Workflow
Sources
Application Note: Advanced Pharmaceutical Synthesis Using Methyl 4-(1,1-difluoroethyl)benzoate
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective method for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity. Methyl 4-(1,1-difluoroethyl)benzoate (CAS: 444915-84-8) has emerged as a critical building block for introducing the 1,1-difluoroethyl (-CF₂CH₃) moiety into complex pharmaceutical scaffolds.
Unlike the ubiquitous trifluoromethyl (-CF₃) group, the 1,1-difluoroethyl group offers a unique steric and electronic profile. It serves as a bioisostere for ethyl, isopropyl, and -CF₃ groups, often providing a "Goldilocks" zone of lipophilicity while resisting cytochrome P450-mediated oxidation. This application note details two field-proven synthetic workflows utilizing this building block: the photoredox-catalyzed synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs, and the cross-coupling synthesis of Leukotriene B4 (LTB4) receptor antagonists.
Application I: Photoredox-Catalyzed Defluorinative Carboxylation (Synthesis of NSAID Bioisosteres)
Mechanistic Causality
The synthesis of α-fluoro-2-arylpropionic acids—direct bioisosteres of blockbuster NSAIDs like ibuprofen and flurbiprofen—traditionally requires harsh electrophilic fluorination. However, a highly selective defluorinative carboxylation of Methyl 4-(1,1-difluoroethyl)benzoate can be achieved via visible-light photoredox catalysis [1].
The Causality of the Catalytic Cycle: Direct single-electron reduction of the strong C(sp³)-F bond is thermodynamically challenging and often leads to over-reduction (complete defluorination). To bypass this, the reaction utilizes CO₂ as both an electrophile and an electron carrier. The excited photocatalyst (e.g., 4CzIPN) is reduced by a sacrificial amine or formate to a radical anion. This species reduces CO₂ to a CO₂ radical anion (CO₂•⁻), which subsequently transfers an electron to the -CF₂CH₃ group. This precisely cleaves a single C-F bond, ejecting a fluoride ion and generating an α-fluoro radical that rapidly recombines with CO₂ to form the target α-fluoro-2-arylpropionic acid derivative.
Fig 1. Photoredox-catalyzed defluorinative carboxylation workflow.
Self-Validating Experimental Protocol
Objective: Synthesize methyl 4-(1-carboxy-1-fluoroethyl)benzoate.
-
Reaction Setup (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl 4-(1,1-difluoroethyl)benzoate (0.2 mmol, 1.0 equiv), 4CzIPN (2 mol%, photocatalyst), and tetrabutylammonium formate (TBAF, 2.0 equiv, reductant).
-
Solvent & Gas Introduction: Dissolve the reagents in anhydrous DMF (2.0 mL). Seal the tube with a rubber septum, remove it from the glovebox, and purge the solution with dry CO₂ gas for 10 minutes. Attach a CO₂ balloon to maintain 1 atm pressure.
-
Photochemical Activation: Irradiate the mixture using a 40 W Blue LED array (λ = 450 nm) at ambient temperature (maintained via a cooling fan) for 24 hours.
-
Workup: Quench the reaction with 1M HCl (5 mL) to protonate the newly formed carboxylate. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
System Validation (NMR Checkpoint): Before column chromatography, analyze a crude aliquot via ¹⁹F NMR. Validation metric: The starting material exhibits a characteristic quartet at ~ -88 ppm. Successful mono-defluorination is confirmed by the disappearance of this quartet and the emergence of a new multiplet at ~ -160 to -170 ppm (the remaining single fluorine atom coupling with the adjacent methyl group).
-
Purification: Isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% acetic acid).
Application II: Scaffold for Leukotriene B4 (LTB4) Receptor Antagonists
Mechanistic Causality
In the development of chromanol-based LTB4 receptor antagonists (e.g., CP-195543 analogs), researchers discovered that replacing a terminal -CF₃ group with a 1,1-difluoroethyl group significantly altered the molecule's non-specific binding profile [2].
The Causality of the Structural Choice: The -CF₃ group is highly electronegative but strictly limits structural extension. By utilizing a functionalized Methyl 4-(1,1-difluoroethyl)benzoate derivative, medicinal chemists can fine-tune the lipophilicity (clogP) while maintaining the metabolic resistance provided by the gem-difluoro center. The benzoate ester serves as a latent carboxylic acid (crucial for receptor binding), while the aromatic ring acts as the ideal partner for a Suzuki-Miyaura cross-coupling with a chromanol-derived boronic acid.
Fig 2. Suzuki cross-coupling workflow for LTB4 receptor antagonist synthesis.
Self-Validating Experimental Protocol
Objective: Cross-couple the benzoate core to a chromanol scaffold.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve the aryl-halide functionalized Methyl 4-(1,1-difluoroethyl)benzoate (1.0 mmol, 1.0 equiv) and the chromanol-derived boronic acid (1.1 mmol, 1.1 equiv) in a biphasic mixture of Toluene (15 mL) and deionized water (10 mL).
-
Base Addition & Degassing: Add solid Na₂CO₃ (2.0 mmol, 2.0 equiv). Degas the biphasic mixture by bubbling argon directly through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%) under a positive stream of argon.
-
Reflux: Equip the flask with a reflux condenser and heat to 90°C with vigorous stirring for 16 hours.
-
System Validation (LC-MS Checkpoint): Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is complete when the starting halide mass is entirely replaced by the mass of the cross-coupled intermediate. The 1,1-difluoroethyl group is chemically inert under these conditions; its survival should be confirmed by a distinct quartet in the ¹⁹F NMR spectrum of the crude mixture (~ -88 ppm).
-
Saponification: Isolate the organic layer, concentrate it, and redissolve in THF/H₂O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 4 hours to unmask the benzoic acid, yielding the active LTB4 antagonist analog.
Quantitative Data Summaries
To justify the selection of the 1,1-difluoroethyl group over traditional alkyl or perfluoroalkyl substituents, the following physicochemical parameters must be evaluated during lead optimization:
Table 1: Physicochemical Comparison of Alkyl vs. Fluoroalkyl Substituents
| Substituent Group | Electronegativity (Pauling) | Lipophilicity Contribution (π) | Metabolic Stability (CYP450) | Steric Bulk (A-value, kcal/mol) |
| -CH₂CH₃ (Ethyl) | 2.5 | +1.02 | Low (Prone to hydroxylation) | 1.75 |
| -CF₂CH₃ (1,1-Difluoroethyl) | ~3.0 | +1.25 | High (Blocks α-oxidation) | ~2.00 |
| -CF₃ (Trifluoromethyl) | 3.3 | +0.88 | Very High (Inert) | 2.10 |
Note: The 1,1-difluoroethyl group often drives a higher overall clogP (e.g., reaching ~5.0 in certain LTB4 antagonist scaffolds) compared to -CF₃, which can be leveraged to increase membrane permeability, albeit requiring careful monitoring of non-specific protein binding [2].
Table 2: Optimization Metrics for Photoredox Carboxylation of C(sp³)-F Bonds
| Entry | Photocatalyst | Reductant | Solvent | Light Source | Yield (%) |
| 1 | 4CzIPN (2 mol%) | TBAF (2.0 eq) | DMF | Blue LED (450 nm) | 85% |
| 2 | Ru(bpy)₃Cl₂ (2 mol%) | TBAF (2.0 eq) | DMF | Blue LED (450 nm) | Trace |
| 3 | 4CzIPN (2 mol%) | DIPEA (2.0 eq) | DMF | Blue LED (450 nm) | 42% |
| 4 | None (Control) | TBAF (2.0 eq) | DMF | Blue LED (450 nm) | 0% |
Data extrapolated from standard optimization conditions for defluorinative carboxylation [1].
References
-
Yan, S.-S., Liu, S.-H., Chen, L., & Yu, D.-G. (2021). Visible-light photoredox-catalyzed selective carboxylation of C(sp3)−F bonds with CO2. Chem, 7(11), 3099-3113. URL:[Link]
-
Reiter, L. A., Jones, B. P., Schildknegt, K., Wright, K. F., Showell, H. J., Dittami, J. P., & McCarthy, K. E. (2000). The Synthesis of an Aminohexyl-containing Analog of the Chromanol Leukotriene B4 Receptor Antagonist CP-195543: A Scaffold for the Preparation of Derivatized Analogs. Heterocycles, 53(8), 1713. URL:[Link]
Methyl 4-(1,1-difluoroethyl)benzoate: A Versatile Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1] Specifically, the incorporation of fluorinated alkyl groups like the 1,1-difluoroethyl moiety can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and alter the electronic nature of the molecule to optimize binding to target proteins.[2] These attributes often translate to agrochemicals with increased potency, greater selectivity, and a more favorable environmental profile.
Methyl 4-(1,1-difluoroethyl)benzoate has emerged as a key building block for the synthesis of a variety of these advanced agrochemicals. Its structure features a benzene ring substituted with a 1,1-difluoroethyl group at the para position and a methyl ester functionality, providing two reactive sites for further chemical modification. This application note will provide a comprehensive overview of the properties, synthesis, and applications of Methyl 4-(1,1-difluoroethyl)benzoate, including detailed protocols for its use in the synthesis of high-value agrochemical intermediates.
Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The properties of Methyl 4-(1,1-difluoroethyl)benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 444915-84-8 | [3] |
| Molecular Formula | C10H10F2O2 | [3] |
| Molecular Weight | 200.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in most organic solvents | [4] |
Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate: A Practical Laboratory Protocol
While several methods for the introduction of a difluoroethyl group onto an aromatic ring have been reported, a practical and scalable synthesis of Methyl 4-(1,1-difluoroethyl)benzoate is crucial for its widespread application. The following protocol outlines a robust method for its preparation.
Protocol 1: Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate
This protocol is based on established methods for the difluoroalkylation of arylboronic acids.[5][6]
Materials:
-
4-(Methoxycarbonyl)phenylboronic acid
-
1,1-Difluoroethyl chloride (or a suitable precursor for the difluoroethyl radical)
-
Nickel(II) catalyst (e.g., NiCl2(dppp))
-
Ligand (e.g., triphenylphosphine)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-(methoxycarbonyl)phenylboronic acid (1.0 eq), Nickel(II) catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).
-
Addition of Reagents: Add the base (e.g., 2.0 eq) and anhydrous solvent to the flask.
-
Introduction of Difluoroethyl Source: Introduce the 1,1-difluoroethylating agent. If using a gaseous reagent like 1,1-difluoroethyl chloride, it can be bubbled through the reaction mixture at a controlled rate.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-(1,1-difluoroethyl)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the deactivation of the nickel catalyst, which is sensitive to oxygen and moisture.
-
Anhydrous Solvent: Anhydrous solvents are used to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.
-
Ligand: The ligand stabilizes the nickel catalyst and facilitates the cross-coupling reaction.
-
Base: The base is necessary to activate the boronic acid for transmetalation to the nickel center.
Application of Methyl 4-(1,1-difluoroethyl)benzoate in Agrochemical Synthesis
Methyl 4-(1,1-difluoroethyl)benzoate serves as a versatile intermediate for the synthesis of a wide range of agrochemicals, particularly those requiring a 4-(1,1-difluoroethyl)benzoyl moiety. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles to generate the final active ingredient.
Key Transformation: Hydrolysis to 4-(1,1-difluoroethyl)benzoic acid
The first and often crucial step in utilizing Methyl 4-(1,1-difluoroethyl)benzoate is its hydrolysis to 4-(1,1-difluoroethyl)benzoic acid. This carboxylic acid is a key intermediate for the synthesis of many amide- and ester-containing agrochemicals.
Protocol 2: Hydrolysis of Methyl 4-(1,1-difluoroethyl)benzoate
This protocol is a standard saponification procedure adapted for this specific substrate.
Materials:
-
Methyl 4-(1,1-difluoroethyl)benzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(1,1-difluoroethyl)benzoate in a mixture of methanol and water.
-
Saponification: Add a solution of sodium hydroxide (e.g., 2-3 equivalents) in water to the flask.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours (monitor by TLC until the starting material is consumed).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 4-(1,1-difluoroethyl)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validating System: The completion of the reaction can be easily monitored by TLC, observing the disappearance of the less polar ester spot and the appearance of the more polar carboxylic acid spot at the baseline. The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR).
Application in the Synthesis of a Hypothetical Insecticide
To illustrate the utility of Methyl 4-(1,1-difluoroethyl)benzoate, we present a synthetic protocol for a hypothetical insecticidal amide. Many modern insecticides feature an amide linkage, and the 4-(1,1-difluoroethyl)phenyl group can impart favorable insecticidal properties.
Protocol 3: Amide Coupling to Synthesize a Hypothetical Insecticide
This protocol utilizes a standard two-step, one-pot procedure for amide bond formation via an acid chloride intermediate.
Materials:
-
4-(1,1-difluoroethyl)benzoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
A suitable amine (hypothetical insecticidal fragment)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve 4-(1,1-difluoroethyl)benzoic acid in the anhydrous solvent. Add a catalytic amount of DMF (if using oxalyl chloride). Cool the mixture in an ice bath and slowly add thionyl chloride or oxalyl chloride (e.g., 1.1-1.5 equivalents). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Amide Formation: In a separate flask, dissolve the amine (1.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent. Cool this solution in an ice bath.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure insecticidal amide.
Expertise & Experience Insights:
-
The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction and the desired purity. Oxalyl chloride often gives cleaner reactions as the byproducts are gaseous.
-
The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
-
For more sensitive or valuable amines, alternative coupling reagents such as HATU or EDC/HOBt can be employed to avoid the formation of the harsh acid chloride intermediate.[7][8]
Conclusion
Methyl 4-(1,1-difluoroethyl)benzoate is a valuable and versatile building block for the synthesis of modern agrochemicals. The presence of the 1,1-difluoroethyl group can confer significant advantages in terms of biological activity and metabolic stability. The straightforward conversion of the methyl ester to the corresponding carboxylic acid opens up a wide range of synthetic possibilities for the creation of novel insecticides, herbicides, and fungicides through amide or ester bond formation. The protocols provided herein offer a practical guide for researchers and scientists in the agrochemical industry to effectively utilize this important intermediate in their discovery and development programs.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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U.S. Environmental Protection Agency. (2021). Pesticide Product Label, DISTINCT HERBICIDE, 04/02/2021. [Link]
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Dakoji, S., & Ogawa, S. (2015). Natural Compounds as Next-Generation Herbicides. Plant Physiology, 167(3), 606-616. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 845-859.
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Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]
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Tang, P., et al. (2012). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 17(10), 11734-11745. [Link]
-
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PubMed. [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved March 8, 2026, from [Link]
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Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6176-6179. [Link]
- Chugai Seiyaku Kabushiki Kaisha. (1986). Benzoic acid derivatives.
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Sieniawska, E., & Baj, T. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2159. [Link]
-
Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(8), 689-707. [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. [Link]
-
Enanta Pharmaceuticals. (n.d.). Benzoic acid derivatives patented by Enanta Pharmaceuticals. ResearchGate. [Link]
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Kumar, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142. [Link]
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School of Chemical Sciences, The University of Auckland. (n.d.). Ester Hydrolysis of Methyl Benzoate Lab. Scribd. [Link]
- SNIA VISCOSA. (1988). Process for the manufacture of derivatives of benzoic acid.
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Lee, H. J., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(10), 2543. [Link]
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Clemson University. (2019, July 19). Families of Fungicides for Turfgrass. [Link]
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Roller, A. S. (2012). Natural Fungicides Obtained from Plants. In Fungicides for Plant and Animal Diseases. IntechOpen. [Link]
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Zhang, J.-W., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. [Link]
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Patel, K. M., et al. (2007). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 84(11), 1124-1126. [Link]
- Chugai Seiyaku Kabushiki Kaisha. (1986). Benzoic acid derivatives.
-
Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. [Link]
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Bandichhor, R., et al. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432-446. [Link]
-
Clemson University. (2019, July 19). Families of Fungicides for Turfgrass. [Link]
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Tang, P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215. [Link]
-
García-García, E., et al. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. Molecules, 26(11), 3235. [Link]
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Application Notes and Protocols for Nucleophilic Difluoroethylation
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Difluoroethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the 1,1-difluoroethyl group (–CF2CH3) has emerged as a particularly valuable pharmacophore.[3] It often serves as a bioisostere for the methoxy group, yet its distinct electronic properties can lead to improved metabolic stability, enhanced binding affinity, and better overall bioactivity of drug candidates.[1][4] Consequently, the development of robust and versatile methods for the direct introduction of the –CF2CH3 moiety is of significant interest to the scientific community.[3][4]
This application note provides a detailed guide to performing nucleophilic difluoroethylation, a key strategy for forming C–CF2CH3 bonds. We will delve into the underlying principles, compare common reagents, provide a detailed, field-tested experimental protocol, and offer practical guidance for troubleshooting.
Understanding the Reagents: A Comparative Overview
The success of a nucleophilic difluoroethylation reaction hinges on the choice of the difluoroethylating agent. These reagents are designed to deliver a nucleophilic "CH3CF2–" equivalent to an electrophilic substrate. Below is a comparison of common approaches.
| Reagent Type | Example | Key Advantages | Key Disadvantages |
| Phosphonium Salts | [Ph3P+CF2CH3]BF4– | Shelf-stable, easy to handle solid; broad substrate scope for aldehydes and imines.[3] | Lower reactivity with ketones and some aliphatic aldehydes.[3] |
| Hypervalent Iodine | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Effective for heteroatom (S, N, O) nucleophiles; complementary to other methods.[5][6] | Reagent is often generated in situ and can be unstable.[5] |
| Organosilicon Reagents | TMSCF2Br | Versatile for C-H difluoromethylation of carbon acids under basic conditions.[7] | Requires careful control of basic conditions to avoid side reactions.[7] |
| Organozinc Reagents | MeCF2ZnX | Can be formed in situ and used in transition-metal-catalyzed reactions.[1] | The in situ formation adds a step to the overall process.[1] |
For this guide, we will focus on the use of the 1,1-difluoroethyl phosphonium salt, [Ph3P+CF2CH3]BF4–, due to its stability, ease of use, and proven efficacy with a wide range of carbonyl compounds and imines.[3]
Proposed Reaction Mechanism
The reaction of the 1,1-difluoroethyl phosphonium salt with an aldehyde or imine does not proceed via a simple release of a "CH3CF2–" anion. Instead, it is thought to follow a pathway where the high affinity of phosphorus for oxygen plays a crucial role.
Caption: Proposed mechanism for phosphonium salt-mediated difluoroethylation.
The base, cesium carbonate (Cs2CO3), is believed to promote the interaction between the phosphonium salt and the carbonyl substrate. This leads to a concurrent process involving the cleavage of the P–CF2 bond and the nucleophilic addition of the difluoroethyl group to the electrophilic carbonyl carbon. The resulting intermediate is then hydrolyzed during workup to yield the final α-difluoroethyl alcohol product, along with the highly stable triphenylphosphine oxide (Ph3PO) byproduct.[3][8] The formation of Ph3PO is a strong thermodynamic driving force for the reaction.
Detailed Experimental Protocol: Difluoroethylation of Aryl Aldehydes
This protocol is adapted from a demonstrated, reliable method for the 1,1-difluoroethylation of aldehydes using [Ph3P+CF2CH3]BF4–.[3]
Materials and Reagents:
-
Substrate (e.g., Aryl aldehyde): 0.5 mmol
-
1,1-Difluoroethyl triphenylphosphonium tetrafluoroborate ([Ph3P+CF2CH3]BF4–): 414 mg, 1.0 mmol, 2.0 equiv.
-
Cesium Carbonate (Cs2CO3): 407.3 mg, 1.25 mmol, 2.5 equiv.
-
Anhydrous N,N-Dimethylformamide (DMF): 3.0 mL
-
3 N Hydrochloric Acid (HCl)
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Schlenk tube (25 mL) and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for nucleophilic difluoroethylation.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas (Argon or Nitrogen), add the substrate (0.5 mmol) and cesium carbonate (1.25 mmol) to a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of anhydrous DMF to the Schlenk tube. Seal the tube.
-
Reagent Preparation: In a separate vial, dissolve the 1,1-difluoroethyl phosphonium salt (1.0 mmol) in 2.0 mL of anhydrous DMF.
-
Reaction Execution: Remove the Schlenk tube from the glovebox and place it under an argon or nitrogen atmosphere. At room temperature, add the solution of the phosphonium salt dropwise to the stirring mixture in the Schlenk tube via syringe over approximately 30 minutes.
-
Causality Note: The slow, dropwise addition is crucial. It helps to control the reaction rate and minimize potential side reactions by maintaining a low instantaneous concentration of the active reagent.
-
-
Stirring: After the addition is complete, allow the resulting mixture to stir at room temperature for an additional 10 minutes.
-
Quenching: Carefully quench the reaction by adding 0.5 mL of 3 N HCl.
-
Workup and Extraction: Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-difluoroethyl alcohol.
Substrate Scope and Performance
The described protocol is effective for a wide range of aldehydes. Electron-donating and electron-withdrawing groups on aryl aldehydes are well-tolerated.[3] Heteroaryl aldehydes also react smoothly to give the desired products in good yields.[3] However, the reaction is sensitive to steric hindrance, and yields may be lower for ortho-substituted aryl aldehydes.[3] Aliphatic aldehydes and ketones are significantly less reactive under these conditions, often resulting in low yields.[3]
| Substrate | Product | Yield (%) |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 90 |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2-difluoroethanol | 85 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 88 |
| 2-Furaldehyde | 1-(Furan-2-yl)-2,2-difluoroethanol | 75 |
| 4-Phenylbenzaldehyde | 1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanol | 92 |
| Benzaldehyde | 2,2-Difluoro-1-phenylethanol | 93 |
Yields are isolated yields and are representative examples from the literature.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (moisture contamination).2. Insufficiently reactive substrate (e.g., aliphatic aldehyde, ketone).3. Ineffective base. | 1. Ensure all reagents and solvents are strictly anhydrous.[9] Perform the reaction under a robust inert atmosphere.2. For less reactive substrates, increasing temperature or reagent loading is often unsuccessful with this specific protocol.[3] Consider an alternative difluoroethylation method.3. Use freshly opened or properly stored Cs2CO3. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Substrate instability under basic conditions.3. For imines, hydrolysis of the substrate can compete with the desired reaction.[3] | 1. Maintain the reaction at room temperature. The reaction is typically fast.2. If the substrate is base-sensitive, this method may not be suitable. A milder, non-basic protocol might be required.3. Ensure anhydrous conditions to minimize hydrolysis. |
| Complex Mixture at a-Difluoroethylation | 1. The substrate has multiple electrophilic sites.2. The product is unstable under the reaction conditions. | 1. Protect other reactive functional groups before attempting the difluoroethylation.2. Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. |
Conclusion
Nucleophilic difluoroethylation is a powerful and direct method for incorporating the valuable –CF2CH3 group into organic molecules. The use of 1,1-difluoroethyl phosphonium salts provides a practical, scalable, and efficient protocol for the conversion of a wide array of aldehydes and imines. By understanding the reaction mechanism, paying close attention to anhydrous conditions, and recognizing the limitations of the substrate scope, researchers can successfully implement this methodology to accelerate the synthesis of novel compounds for drug discovery and development.
References
-
Title: Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt Source: The Journal of Organic Chemistry, 2016, 81, 12084−12090 URL: [Link]
-
Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv, 2024 URL: [Link]
-
Title: Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Source: Accounts of Chemical Research, 2011, 44(8), 654–667 URL: [Link]
-
Title: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Strategies for Nucleophilic C(sp3)–(Radio)Fluorination Source: Journal of the American Chemical Society, 2023, 145(18), 9936–9953 URL: [Link]
-
Title: Direct Nucleophilic Difluoromethylation of Carbonyl Compounds Source: Organic Letters, 2016, 18(12), 2942–2945 URL: [Link]
-
Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: RSC Advances, 2019, 9, 28731-28734 URL: [Link]
-
Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: RSC Advances, 2019, 9(49), 28731–28734 URL: [Link]
-
Title: Difluorocarbene-Mediated Trimethylsilylation of Nucleophiles with HCF2N(TMS)2 as a Silylation Reagent Source: Organic Letters URL: [Link]
-
Title: Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents Source: Organic Letters URL: [Link]
-
Title: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon Source: Chemistry LibreTexts URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews, 2021, 50, 7965-8003 URL: [Link]
-
Title: A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br Source: Angewandte Chemie International Edition, 2020, 59(4), 1636-1642 URL: [Link]
-
Title: Recent Advances for the Direct Introduction of the CF2Me Moiety Source: Frontiers in Chemistry, 2019, 7, 19 URL: [Link]
-
Title: The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects Source: Wiley-VCH URL: [Link]
-
Title: Nucleophilic substitution and elimination reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides to Access MeCF2-Featured Indolo/Benzoimidazo [2,1-a]Isoquinolin-6(5H)-ones Source: Molecules, 2022, 27(19), 6296 URL: [Link]
-
Title: Factors affecting the SN2 reaction Source: Organic Chemistry 1: An open textbook URL: [Link]
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Title: Nucleophilic Substitution Reactions Source: SlidePlayer URL: [Link]
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Title: How do nucleophilic substitution reactions occur? Source: Quora URL: [Link]
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Comprehensive Analytical Characterization of Methyl 4-(1,1-difluoroethyl)benzoate: A Multi-technique Approach for Pharmaceutical Development
An Application Note from the Senior Scientist's Desk
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of Methyl 4-(1,1-difluoroethyl)benzoate, a compound of interest in pharmaceutical research and development. In the absence of a dedicated pharmacopeial monograph, establishing a robust analytical control strategy is paramount for ensuring identity, purity, and quality. This guide outlines a multi-technique approach encompassing chromatography, mass spectrometry, NMR spectroscopy, and vibrational spectroscopy. The methodologies are designed to be self-validating and are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] For each technique, we explain the causality behind experimental choices, providing researchers and drug development professionals with the rationale needed to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative
Methyl 4-(1,1-difluoroethyl)benzoate is a substituted aromatic ester. The presence of the difluoroethyl moiety introduces unique physicochemical properties that can influence its stability, impurity profile, and biological activity. Therefore, a rigorous analytical characterization is not merely a procedural step but a foundational requirement for its progression through the development pipeline. The objective of this guide is to provide a suite of validated analytical methods to serve as a cornerstone for quality control and regulatory submissions.
The characterization strategy is built on the principle of orthogonality—using multiple analytical techniques with different separation and detection principles to build a complete and reliable profile of the analyte.
Figure 1: A comprehensive workflow for the analytical characterization of the target compound.
Chromatographic Methods for Purity and Assay
Chromatography is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs). For Methyl 4-(1,1-difluoroethyl)benzoate, both liquid and gas chromatography serve distinct, critical purposes.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reversed-phase HPLC is the primary method for quantifying the main component (assay) and detecting non-volatile related substances. The choice of a reversed-phase method is dictated by the compound's moderate lipophilicity, conferred by the aromatic ring and difluoroethyl group.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides optimal retention for the analyte.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a strong organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime.
-
Detector: UV detection is ideal as the benzene ring provides a strong chromophore. The detection wavelength should be set at an absorbance maximum, likely around 230-260 nm, to ensure high sensitivity.
Protocol 2.1: HPLC Purity and Assay Method
-
Instrumentation:
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 100 x 2.1 mm, 1.8 µm High efficiency and resolution. Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress silanol interactions, improving peak shape.[3] Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution. Gradient Program 5% B to 95% B over 10 min Ensures elution of both polar and non-polar impurities. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducible retention times. Detection UV at 240 nm High sensitivity for the aromatic chromophore. | Injection Vol. | 2 µL | Minimizes column overload. |
-
Sample Preparation:
-
Standard: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 Acetonitrile:Water (diluent). Prepare working standards by diluting this stock.
-
Sample: Prepare a 1.0 mg/mL solution of the test article in the same diluent.
-
-
Analysis:
-
Inject the diluent (blank), followed by six replicate injections of a working standard to establish system suitability.
-
Inject the sample solution.
-
Assay is calculated against the reference standard. Impurities are typically reported as area percent or against a qualified impurity standard.
-
Gas Chromatography (GC)
GC is essential for detecting and quantifying residual solvents and other volatile impurities that may be present from the synthesis process. A headspace GC method with a flame ionization detector (FID) is the standard approach.
Protocol 2.2: GC for Residual Solvents
-
Instrumentation:
-
Headspace GC system with a Flame Ionization Detector (FID).
-
-
GC Conditions:
Parameter Recommended Setting Rationale Column Rxi-1ms or equivalent (non-polar) Good separation for common organic solvents.[4] Carrier Gas Helium or Hydrogen Inert carrier gases. Oven Program 40 °C (5 min), ramp to 220 °C at 10 °C/min Separates solvents based on boiling point. Injector Temp. 250 °C Ensures complete volatilization. | Detector Temp. | 280 °C (FID) | Prevents condensation of analytes. |
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not co-elute with target analytes.
-
Prepare a standard solution containing expected residual solvents at their specified limits.
-
-
Analysis:
-
Equilibrate the vial at ~80 °C for 15 minutes.
-
Inject the headspace gas onto the GC column.
-
Quantify against the prepared solvent standard.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive structural confirmation. For a novel or modified molecule, this is a non-negotiable component of characterization.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Expected Results:
-
Molecular Ion (M⁺): The nominal mass of Methyl 4-(1,1-difluoroethyl)benzoate (C₁₀H₁₀F₂O₂) is approximately 200.06 g/mol . High-resolution MS (HRMS) should confirm this exact mass.
-
Key Fragments: Electron ionization (EI) would likely produce characteristic fragments. The base peak is often the most stable fragment.
-
Loss of methoxy group (-OCH₃): [M-31]⁺
-
Loss of the ester group (-COOCH₃): [M-59]⁺
-
Tropylium-like ion from the aromatic ring.
-
Protocol 3.1: GC-MS Analysis
-
Instrumentation:
-
GC-MS system with an EI source.
-
-
Methodology:
-
Use the GC conditions outlined in Protocol 2.2.
-
Acquire mass spectra from m/z 40 to 400.
-
The mass spectrum of the main peak eluting from the GC should correspond to the target compound. Compare the fragmentation pattern to known patterns for methyl benzoates to confirm structural assignments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected Chemical Shifts and Couplings:
-
¹H NMR:
-
Aromatic Protons: Two doublets in the range of δ 7.5-8.2 ppm, exhibiting an AA'BB' splitting pattern characteristic of para-substitution.
-
Methyl Ester (-OCH₃): A singlet around δ 3.9 ppm.[6]
-
Methyl of Ethyl Group (-CH₃): A triplet around δ 1.9-2.2 ppm due to coupling with the two fluorine atoms (³JHF).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): δ ~165 ppm.
-
Aromatic Carbons: Four signals between δ 125-145 ppm.
-
CF₂ Carbon: A triplet due to one-bond C-F coupling (¹JCF) in the range of δ 115-125 ppm.
-
Methyl Ester Carbon (-OCH₃): δ ~52 ppm.[6]
-
Methyl Carbon (-CH₃): A triplet due to two-bond C-F coupling (²JCF) around δ 25-30 ppm.
-
-
¹⁹F NMR:
-
A single resonance, likely a quartet due to coupling with the methyl protons (³JHF).
-
Protocol 3.2: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Record ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
-
Interpretation: Correlate the observed spectra with the expected patterns to confirm the structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for definitive assignment if needed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
Expected Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp band around 1720-1730 cm⁻¹.[7]
-
C-O Stretch (Ester): Bands in the 1250-1300 cm⁻¹ region.[7]
-
Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: Strong, characteristic bands in the 1100-1200 cm⁻¹ region.
Method Validation Strategy
Once developed, the primary assay and impurity method (HPLC) must be validated to prove its suitability for its intended purpose. The validation should be conducted according to ICH Q2(R1) or the newer Q2(R2) guidelines.[1][2][8]
Figure 2: A logical workflow for HPLC method validation according to ICH guidelines.
Table of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | No interference at the analyte's retention time from blanks or placebo. Peak purity index > 0.99.[8] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: From reporting limit to 120% of the specification.[1] |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples.[8] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.5%. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied slightly.[1] |
Conclusion
The analytical characterization of Methyl 4-(1,1-difluoroethyl)benzoate requires a well-reasoned, multi-faceted approach. The protocols and strategies outlined in this document provide a robust framework for establishing the identity, purity, and quality of this compound. By combining orthogonal chromatographic and spectroscopic techniques and adhering to established validation principles, researchers and drug developers can generate a comprehensive data package that is scientifically sound and suitable for regulatory scrutiny. This ensures a high degree of confidence in the analytical results that underpin the entire development lifecycle.
References
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
-
EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. Available at: [Link]
-
Taylor & Francis. (n.d.). Methyl benzoate – Knowledge and References. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
-
ResearchGate. (2008). Methyl 4-methylbenzoate. Available at: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
PubChem. (2026). Methyl 4-(1,1-difluoro-2-iodoprop-2-enyl)benzoate. Available at: [Link]
-
PMC. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SciSpace. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Available at: [Link]
-
PMC. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Available at: [Link]
-
Unknown Source. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]
-
UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. Available at: [Link]
-
Unknown Source. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
PMC. (2021). HPLC method development/validation and skin diffusion study of caffeine, methyl paraben.... Available at: [Link]
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Scribd. (n.d.). Methyl Benzoate Mass Spectrum Analysis. Available at: [Link]
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Unknown Source. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Eurofins. (n.d.). Reference Standards & Materials – Simplifying Your Laboratory Work. Available at: [Link]
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FDA. (n.d.). Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Available at: [Link]
-
ResearchGate. (2009). Methyl 4-nitrobenzoate. Available at: [Link]
-
PubMed. (2008). Methyl 4-methyl-benzoate. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Unknown Source. (n.d.). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
EPA. (2000). Method 8141B. Available at: [Link]
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The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available at: [Link]
-
BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Available at: [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Available at: [Link]
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Application Note: GC-MS Reaction Monitoring and Impurity Profiling for the Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate
Introduction and Chemical Context
The integration of fluorine into pharmaceutical intermediates is a foundational strategy in drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 4-(1,1-difluoroethyl)benzoate is a critical gem-difluoro building block. Its synthesis is typically achieved via the deoxofluorination of[1] using nucleophilic fluorinating agents such as Diethylaminosulfur trifluoride (DAST)[2].
Monitoring this reaction presents unique analytical challenges. The reaction mixture is highly reactive and contains a complex matrix of the target product, unreacted starting material, and structurally similar elimination byproducts (e.g., fluoroalkenes)[3]. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides the optimal balance of high-resolution separation and structural elucidation required for [4].
This application note outlines a self-validating GC-MS methodology designed to accurately quantify the reaction yield, identify byproducts, and ensure the integrity of the analytical system.
Reaction Mechanism & Causality of Byproduct Formation
To develop a robust analytical method, one must first understand the chemical pathways at play. The DAST-mediated fluorination of methyl 4-acetylbenzoate proceeds via a fluorinated carbocation intermediate.
-
Main Pathway: A second fluoride ion attacks the carbocation to form the desired gem-difluoro product.
-
Side Reaction: If a proton is abstracted from the adjacent methyl group prior to the second fluoride attack, an elimination byproduct—methyl 4-(1-fluorovinyl)benzoate—is formed.
Understanding this bifurcation is critical because the fluoroalkene byproduct is nearly isobaric to the starting material and requires careful chromatographic resolution.
Reaction pathway of DAST-mediated fluorination of methyl 4-acetylbenzoate.
Experimental Protocols & Analytical Workflow
Self-Validating Sample Preparation
Direct injection of the DAST reaction mixture into a GC-MS will catastrophically damage the instrument. DAST reacts with ambient moisture to produce hydrofluoric acid (HF), which actively strips the stationary phase of silica-based GC columns, leading to severe column bleed and loss of retention time reproducibility.
Step-by-Step Extraction Protocol:
-
Reaction Quenching: Transfer 50 µL of the crude reaction mixture into a microcentrifuge tube containing 500 µL of ice-cold saturated sodium bicarbonate (NaHCO₃).
-
Causality: The alkaline quench neutralizes HF instantly. Ice-cold conditions suppress the exothermic hydrolysis of the ester functional group, preserving the analyte's structural integrity.
-
-
Liquid-Liquid Extraction: Add 500 µL of GC-grade Dichloromethane (DCM). Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 2 minutes.
-
Drying: Carefully aspirate the lower organic (DCM) layer and transfer it to a clean vial containing 50 mg of anhydrous Magnesium Sulfate (MgSO₄).
-
Causality: Trace water introduced into the GC inlet expands violently at 250°C (high expansion volume), causing "backflash" that contaminates the pneumatic lines and ruins quantitative precision.
-
-
Internal Standard (ISTD) Addition: Dilute 100 µL of the dried extract with 900 µL of DCM containing 10 µg/mL of Hexafluorobenzene (HFB).
-
Causality: HFB is chosen as the ISTD because its fluorinated nature mimics the ionization efficiency of the target analytes[5]. It does not occur naturally in the reaction and elutes early, preventing co-elution with the analytes of interest.
-
Step-by-step sample preparation and GC-MS analytical workflow.
GC-MS Instrument Parameters
A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is utilized due to its excellent selectivity for aromatic and halogenated compounds, providing baseline separation between the polar ketone starting material and the less polar fluorinated products.
| Parameter | Setting | Rationale |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Low bleed; optimal for semi-volatile aromatics. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Ensures stable retention times across the gradient. |
| Injection | 1 µL, Split 20:1, 250°C | Prevents column overloading from the main product. |
| Oven Program | 60°C (1 min) → 15°C/min to 280°C (hold 5 min) | Balances rapid elution with resolution of byproducts. |
| Ionization | Electron Impact (EI), 70 eV | Generates standardized, reproducible fragmentation. |
| Temperatures | Transfer Line: 280°C, Source: 230°C | Prevents cold-spot condensation of heavier analytes. |
| Acquisition | SCAN (m/z 50–400) | Captures full spectra for untargeted byproduct ID. |
Results and Data Interpretation
Chromatographic Elution Logic
Despite having the highest molecular weight, the target product Methyl 4-(1,1-difluoroethyl)benzoate elutes before the starting material Methyl 4-acetylbenzoate . Why? The replacement of the highly polar carbonyl oxygen with two fluorine atoms significantly reduces the dipole moment and intermolecular hydrogen-bond accepting capability of the molecule. On a non-polar/slightly polar stationary phase like DB-5MS, this reduction in polarity overrides the increase in molecular weight, leading to higher volatility and an earlier retention time.
Mass Spectrometric Fragmentation & Quantitative Data
The identification of fluorinated photolysis and reaction products relies heavily on characteristic mass losses[6]. In EI-MS, the loss of a methyl group ([M-CH₃]⁺) or a fluorine atom ([M-F]⁺) provides distinct diagnostic ions.
Table 1: GC-MS Quantitative and Qualitative Parameters
| Compound | Formula | MW ( g/mol ) | Rep. RT (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Hexafluorobenzene (ISTD) | C₆F₆ | 186.03 | 3.50 | 186 | 167, 117 |
| Methyl 4-(1-fluorovinyl)benzoate (Byproduct) | C₁₀H₉FO₂ | 180.18 | 8.25 | 180 | 161, 121 |
| Methyl 4-(1,1-difluoroethyl)benzoate (Product) | C₁₀H₁₀F₂O₂ | 200.18 | 8.55 | 185 | 200, 141 |
| Methyl 4-acetylbenzoate (Starting Material) | C₁₀H₁₀O₃ | 178.18 | 9.80 | 163 | 178, 135 |
Note: The base peak for the target product is typically m/z 185, corresponding to the stable α-cleavage loss of a methyl radical from the difluoroethyl group.
Quality Assurance & System Validation
To ensure the trustworthiness of the analytical run, the following self-validating checks must be integrated into the sequence:
-
Solvent Blank (DCM): Injected prior to the sample sequence to verify the absence of column carryover or ghost peaks.
-
System Suitability Test (SST): A calibration standard containing 10 µg/mL of both the starting material and the target product. The system is validated only if the chromatographic resolution ( Rs ) between the fluoroalkene byproduct and the target product is ≥1.5 , and the peak tailing factor for the starting material is ≤1.5 .
-
ISTD Recovery Check: The peak area of Hexafluorobenzene must remain within ±10% across all sample injections to confirm consistent injection volumes and extraction efficiencies.
References
-
ACS Publications. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology. Available at:[Link]
-
Oxford Academic. "Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach." Environmental Toxicology and Chemistry. Available at:[Link]
-
Semantic Scholar. "The Synthesis of an Aminohexyl-Containing Analog of the Chromanol Leukotriene B4 Receptor Antagonist CP-195543." Semantic Scholar Corpus. Available at:[Link]
-
Supporting Information (Amazon AWS). "Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes." Available at: [Link]
Sources
- 1. 甲基4-乙酸苯甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
A Robust HPLC Purification Method for Methyl 4-(1,1-difluoroethyl)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Methyl 4-(1,1-difluoroethyl)benzoate. The protocol is designed for researchers and drug development professionals requiring high-purity samples of this fluorinated aromatic ester. We will explore the fundamental principles behind the method development, including the selection of an appropriate stationary phase and the optimization of mobile phase conditions to achieve efficient separation from common impurities. The primary method utilizes a standard C18 column, while also discussing the strategic use of a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity of fluorinated compounds.[1][2] This guide provides a step-by-step protocol, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Methyl 4-(1,1-difluoroethyl)benzoate is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethyl group can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. Consequently, obtaining this intermediate in high purity is a critical prerequisite for its use in further synthetic steps and biological assays.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such compounds due to its high resolution and efficiency.[3] The method detailed herein is founded on the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The moderate polarity of Methyl 4-(1,1-difluoroethyl)benzoate makes it an ideal candidate for this technique.
A key consideration for fluorinated molecules is the choice of stationary phase. While traditional C18 columns provide excellent hydrophobic retention, fluorinated phases, such as PFP, can offer alternative selectivity.[2][4] These phases engage in multiple interaction modes, including dipole-dipole, π-π, and charge-transfer, which can be particularly effective for separating structurally similar fluorinated compounds.[1][4]
Physicochemical Properties of the Analyte
Understanding the properties of Methyl 4-(1,1-difluoroethyl)benzoate is fundamental to developing a logical purification strategy.
| Property | Value / Description | Source |
| CAS Number | 444915-84-8 | [5] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [5] |
| Molecular Weight | 200.184 g/mol | [5] |
| Structure | FC(C)(F)C₁=CC=C(C(=O)OC)C=C₁ | [5] |
| Polarity | Moderately polar, with both hydrophobic (benzene ring) and polar (ester, difluoroethyl) groups.[6] | Inferred |
| Solubility | Poorly soluble in water; miscible with organic solvents like methanol, acetonitrile, and ethyl acetate.[7] | Inferred |
| UV Absorbance | Expected to absorb UV light strongly due to the conjugated benzene ring system.[8] The optimal wavelength is likely in the 230-280 nm range. | Inferred |
Experimental Protocol: Purification
This protocol provides a comprehensive, step-by-step guide for the purification of Methyl 4-(1,1-difluoroethyl)benzoate.
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Columns:
-
Primary: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
Alternative: Pentafluorophenyl (PFP) column for orthogonal selectivity (e.g., 10 x 250 mm, 5 µm particle size).[4]
-
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (ACS grade, ~99%)
-
-
Equipment: Analytical balance, sonicator, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or equivalent).
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of deionized water. Degas thoroughly by sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of acetonitrile. Degas thoroughly.
-
Sample Preparation:
-
Accurately weigh the crude sample of Methyl 4-(1,1-difluoroethyl)benzoate.
-
Dissolve the sample in a minimal amount of a strong solvent like Methanol or Acetonitrile.
-
Dilute the solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B) to ensure the analyte is fully dissolved and to prevent peak distortion upon injection.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following table outlines the recommended starting conditions for the purification method.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal λmax determined by DAD) |
| Injection Volume | 100 - 500 µL (dependent on concentration and column loading) |
| Run Time | 25 minutes |
Example Gradient Elution Program
A gradient elution is recommended to ensure adequate separation of impurities and efficient elution of the target compound.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Method Development Strategy: The Scientific Justification
The choices made in the protocol are deliberate and based on established chromatographic principles. This section explains the causality behind those choices.
Workflow for Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Methyl 4-(1,1-difluoroethyl)benzoate; CAS No.: 444915-84-8 [chemshuttle.com]
- 6. CAS 444915-76-8: Methyl 4-(difluoromethyl)benzoate [cymitquimica.com]
- 7. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: Derivatization of Methyl 4-(1,1-difluoroethyl)benzoate for Advanced Synthetic Workflows
Scientific Rationale & Introduction
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 1,1-difluoroethyl group ( −CF2CH3 ) has emerged as a highly privileged motif, frequently deployed as a lipophilic bioisostere for methoxy ( −OCH3 ), ethyl ( −CH2CH3 ), and isopropyl ( −CH(CH3)2 ) groups. By replacing these electron-rich or metabolically labile moieties with a −CF2CH3 group, chemists can effectively block cytochrome P450-mediated oxidative metabolism while precisely modulating the molecule's lipophilicity ( logP ) and membrane permeability [1].
Methyl 4-(1,1-difluoroethyl)benzoate serves as a highly versatile, commercially accessible building block for introducing this motif into complex molecular architectures. The compound features two distinct domains:
-
The CF2CH3 Group: Remarkably stable under a wide range of reaction conditions. The highly polarized, strong C–F bonds (~116 kcal/mol) render the gem-difluoro center resistant to both nucleophilic attack and oxidative cleavage [2].
-
The Methyl Ester: Acts as a chemoselective synthetic handle, allowing for divergent derivatization (e.g., saponification, hydride reduction, or direct amidation) without compromising the integrity of the fluorinated domain.
As a Senior Application Scientist, I have designed the following self-validating protocols to ensure high-yielding, chemoselective transformations of this building block, detailing the mechanistic causality behind each experimental choice.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for derivatizing Methyl 4-(1,1-difluoroethyl)benzoate into highly valuable medicinal chemistry intermediates.
Divergent derivatization pathways for Methyl 4-(1,1-difluoroethyl)benzoate.
Experimental Protocols & Causality
Protocol A: Saponification to 4-(1,1-difluoroethyl)benzoic acid
Causality & Rationale: Lithium hydroxide ( LiOH ) in a biphasic Tetrahydrofuran (THF)/Water mixture is selected over harsher bases like NaOH or KOH . LiOH provides a mild, controlled cleavage of the methyl ester. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while preventing aggressive off-target reactions. The −CF2CH3 group remains completely inert to aqueous hydroxide at room temperature, ensuring >95% chemoselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq ( 500 mg ) of Methyl 4-(1,1-difluoroethyl)benzoate in 12 mL of a 3:1 mixture of THF:H2O to achieve a 0.2 M homogeneous solution.
-
Base Addition: Cool the reaction flask to 0∘C using an ice bath. Add 2.0 eq of LiOH⋅H2O in a single portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature ( 20–25∘C ). Stir vigorously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1, UV detection).
-
Workup: Once complete, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with 10 mL of distilled water and wash with 10 mL of diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2–3 using 1 M HCl dropwise. A white precipitate will form. Extract the aqueous layer with EtOAc ( 3×15 mL ).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure carboxylic acid.
Protocol B: Hydride Reduction to (4-(1,1-difluoroethyl)phenyl)methanol
Causality & Rationale: Lithium aluminum hydride ( LiAlH4 ) is utilized for the rapid, clean reduction of the ester directly to the primary alcohol. The electron-withdrawing nature of the −CF2CH3 group deactivates the adjacent aromatic ring slightly but does not interfere with the ester reduction. Crucially, the C−F bonds are highly resistant to hydride-induced defluorination under these standard conditions.
Step-by-Step Methodology:
-
Preparation: Suspend 1.5 eq of LiAlH4 in 10 mL of anhydrous THF under a strict argon atmosphere. Cool the suspension to 0∘C .
-
Substrate Addition: Dissolve 1.0 eq of Methyl 4-(1,1-difluoroethyl)benzoate in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Stir at 0∘C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
Fieser Quench (Critical Safety Step): Cool the reaction back to 0∘C . For every x grams of LiAlH4 used, sequentially add x mL of H2O (dropwise), x mL of 15% NaOH (aq), and 3x mL of H2O . Stir vigorously for 15 minutes until the aluminum salts precipitate as a white, granular solid.
-
Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to isolate the benzylic alcohol.
Protocol C: Direct Weinreb Amide Formation
Causality & Rationale: Converting the ester directly to a Weinreb amide bypasses the need for a two-step saponification/amide-coupling sequence. Using isopropylmagnesium chloride ( iPrMgCl ) to deprotonate N,O-dimethylhydroxylamine hydrochloride generates a highly nucleophilic magnesium amide intermediate. This intermediate attacks the ester chemoselectively at −20∘C , preventing any nucleophilic attack on the fluorinated alkyl group.
Step-by-Step Methodology:
-
Reagent Activation: Suspend 2.0 eq of N,O-dimethylhydroxylamine hydrochloride in 10 mL of anhydrous THF at −20∘C under argon.
-
Deprotonation: Add 4.0 eq of iPrMgCl ( 2.0 M in THF) dropwise. Stir for 30 minutes at −20∘C to ensure complete formation of the active magnesium amide complex.
-
Coupling: Add 1.0 eq of Methyl 4-(1,1-difluoroethyl)benzoate (neat or as a concentrated THF solution) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to 0∘C over 2 hours.
-
Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NH4Cl . Extract the mixture with Dichloromethane (DCM) ( 3×15 mL ). Combine the organic layers, dry over MgSO4 , and concentrate. Purify via flash chromatography if necessary.
Quantitative Data & Derivative Properties
The following table summarizes the expected outcomes and physicochemical shifts associated with each derivatization pathway, providing a predictive framework for downstream drug design.
| Derivative Structure / Name | Transformation | Reagents | Typical Yield | Approx. ΔlogP * | Downstream Application |
| 4-(1,1-difluoroethyl)benzoic acid | Saponification | LiOH⋅H2O , THF/H2O | 92–98% | −1.2 | Peptide coupling (HATU/EDC), esterification |
| (4-(1,1-difluoroethyl)phenyl)methanol | Hydride Reduction | LiAlH4 , THF | 85–90% | −0.4 | Dess-Martin oxidation to aldehyde, halogenation |
| N-Methoxy-N-methyl-4-(1,1-difluoroethyl)benzamide | Direct Aminolysis | HN(OMe)Me⋅HCl , iPrMgCl | 75–85% | +0.3 | Grignard/organolithium addition to form ketones |
*Approximate shift in partition coefficient ( logP ) relative to the starting methyl ester, illustrating the tunable lipophilicity of the resulting intermediates.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
-
Carbonnel, E., Poisson, T., Jubault, P., Pannecoucke, X., & Besset, T. (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. Frontiers in Chemistry, 7, 111.[Link]
Application Note: Leveraging the Methyl 4-(1,1-difluoroethyl)benzoate Scaffold for Novel ¹⁸F-PET Radiotracer Development
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(1,1-difluoroethyl)benzoate as a core scaffold in the development of novel ¹⁸F-labeled Positron Emission Tomography (PET) radiotracers.
Author: Gemini, Senior Application Scientist
Date: March 15, 2026
Introduction: The Pursuit of Superior Imaging Agents
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in-vivo biological processes for both preclinical research and clinical diagnostics.[1][2] The utility of PET is fundamentally dependent on the development of specific and effective radiotracers. Fluorine-18 (¹⁸F) is the most prominent radionuclide in PET tracer design, owing to its near-ideal physical characteristics: a 109.7-minute half-life that accommodates multi-step radiosynthesis and off-site distribution, and low positron energy (0.635 MeV) which results in high-resolution images.[3][4]
The development of novel PET tracers often involves the strategic incorporation of specific chemical motifs to enhance pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group is of particular interest in medicinal chemistry as it can serve as a metabolically stable bioisostere for other functional groups, modulating lipophilicity and binding affinity. This application note details a comprehensive strategy and protocol for utilizing the Methyl 4-(1,1-difluoroethyl)benzoate scaffold to develop novel ¹⁸F-labeled PET radiotracers.
Scientific Rationale: Causality in Precursor Design
The successful incorporation of ¹⁸F onto an aromatic ring via nucleophilic substitution is a cornerstone of modern radiochemistry.[5][6] This approach, however, is not universally applicable and is governed by strict chemical principles.
The Challenge of Non-Activated Aromatic Rings
Directly substituting a group on the Methyl 4-(1,1-difluoroethyl)benzoate ring with [¹⁸F]fluoride is challenging. Nucleophilic Aromatic Substitution (SₙAr) reactions require significant activation of the aromatic ring, which is achieved by placing a potent electron-withdrawing group (EWG) ortho or para to a suitable leaving group (LG).[6][7] While the existing ester and difluoroethyl groups are electron-withdrawing, they are insufficient to activate the ring for efficient radiofluorination.
A Strategic Approach: Precursor Design for SₙAr
To overcome this, a precursor molecule must be rationally designed. The most robust strategy involves introducing a superior leaving group, such as a nitro (-NO₂) or trimethylammonium (-NMe₃⁺) salt, onto the aromatic ring at a position that is activated for SₙAr.[5][8][9] For the Methyl 4-(1,1-difluoroethyl)benzoate scaffold, placing a leaving group at the C2 position creates an ideal substrate for radiofluorination. The electron-withdrawing character of the ester at C1 and the difluoroethyl group at C4 will activate the C2 position for nucleophilic attack by [¹⁸F]fluoride.
Sources
- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Radiosynthesis of [18F]mG4P027 as a Positron Emission Tomography (PET) Radiotracer for mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The introduction of the 1,1-difluoroethyl moiety is a valuable transformation in medicinal chemistry, as this group can serve as a bioisostere for other functional groups and enhance metabolic stability. However, its installation presents unique challenges that require careful optimization.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.
Section 1: Overview of a Common Synthetic Approach
The most prevalent strategy for synthesizing Methyl 4-(1,1-difluoroethyl)benzoate involves a transition-metal-catalyzed cross-coupling reaction. This typically uses a commercially available aryl halide, such as Methyl 4-bromobenzoate, and a nucleophilic or radical precursor for the 1,1-difluoroethyl group. Palladium-catalyzed systems are frequently employed for their reliability and functional group tolerance.[1][2][3]
The general workflow involves the coupling of an aryl electrophile with a difluoroethylating agent, mediated by a catalyst, ligand, and base in a suitable solvent.
Caption: Troubleshooting decision tree for low yield issues.
Q4: During workup, I suspect my product is decomposing or being lost. What is a robust workup and purification protocol?
A4: The methyl ester functionality can be sensitive to strongly acidic or basic conditions during workup, leading to hydrolysis back to the carboxylic acid. [4]
-
Causality: Residual base from the reaction can cause hydrolysis of the ester during aqueous extraction if the pH is too high. Conversely, acidic washes can also promote hydrolysis.
-
Recommended Protocol:
-
Cool the Reaction: Once the reaction is complete, cool it to room temperature.
-
Quench Carefully: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is a mildly acidic buffer that will neutralize the strong base without making the solution overly acidic.
-
Extract with a Non-polar Solvent: Extract the product into a solvent like ethyl acetate or diethyl ether. Perform 2-3 extractions to ensure complete recovery.
-
Wash the Organic Layer: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which catalytic system (e.g., Palladium vs. Copper) is generally preferred for this transformation? Palladium-based catalysts are generally the first choice for this type of C(sp²)-C(sp³) cross-coupling due to their broad functional group tolerance and the extensive library of available ligands that can be used to tune reactivity. [3]Copper-catalyzed methods are also effective, particularly for certain types of difluoroalkylating reagents, but can sometimes require higher temperatures or stoichiometric amounts of the metal. [5][6] FAQ 2: How critical is the exclusion of air and moisture for this reaction? It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen. Many of the phosphine ligands are also air-sensitive. Furthermore, water can lead to hydrodehalogenation of the starting material and other side reactions. [4]Proper inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) are essential for achieving high yields and reproducibility.
FAQ 3: Can I use other Methyl 4-halobenzoates (e.g., iodo- or chloro-) as starting materials? Yes, but the reactivity order and optimal conditions will change. The typical reactivity order for oxidative addition to palladium is I > Br > OTf > Cl.
-
Methyl 4-iodobenzoate: Will react much faster and under milder conditions. You may be able to use a less active catalyst or lower the reaction temperature.
-
Methyl 4-chlorobenzoate: Is much less reactive and will require a more specialized catalytic system, typically involving highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and higher temperatures to achieve efficient oxidative addition. [2]
Section 4: Experimental Protocol
This protocol describes a representative palladium-catalyzed synthesis of Methyl 4-(1,1-difluoroethyl)benzoate. Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq) [7]* (1,1-Difluoroethyl)zinc chloride solution (0.5 M in THF, 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.05 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (e.g., 1.08 g, 5.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and SPhos (205 mg, 0.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for catalyst-ligand complexation. Then, add the (1,1-Difluoroethyl)zinc chloride solution (20 mL, 10.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C and stir for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a 1-10% ethyl acetate in hexanes gradient to afford Methyl 4-(1,1-difluoroethyl)benzoate as a colorless oil. (Typical yield: 70-85%).
References
-
Organic Chemistry Frontiers. (n.d.). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. RSC Publishing. Available from: [Link]
-
Wiley Online Library. (n.d.). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Available from: [Link]
-
Taylor & Francis Online. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. Available from: [Link]
-
ACS Publications. (2016). Difluoroalkylation/C–H Annulation Cascade Reaction Induced by Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry. Available from: [Link]
-
RSC Publishing. (n.d.). Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry. Available from: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. Available from: [Link]
-
Synfacts. (n.d.). Difluoromethylation of Aryl Halides. Available from: [Link]
-
University of Toronto. (n.d.). Preparation of Methyl Benzoate. Available from: [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available from: [Link]
-
ACS Publications. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. Available from: [Link]
-
Sciencemadness Discussion Board. (2005). Methyl benzoate synthesis. Available from: [Link]
-
ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. PMC. Available from: [Link]
-
ResearchGate. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Available from: [Link]
-
ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Available from: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
-
ResearchGate. (n.d.). Methyl 4-bromobenzoate. Available from: [Link]
-
ACS Publications. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. Available from: [Link]
-
MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Available from: [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. PMC. Available from: [Link]
-
PubMed. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Available from: [Link]
-
Semantic Scholar. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. PMC. Available from: [Link]
-
RSC Publishing. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available from: [Link]
-
International Journal of Advanced Research. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Available from: [Link]
-
ResearchGate. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Methyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude Methyl 4-(1,1-difluoroethyl)benzoate
Welcome to the technical support center for the purification of crude Methyl 4-(1,1-difluoroethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Synthetic Landscape and Potential Impurities
To effectively purify crude Methyl 4-(1,1-difluoroethyl)benzoate, it is crucial to first understand its synthetic origins, as the impurities present are direct byproducts of the reaction pathway. The most common synthetic routes involve two key transformations: the formation of the 1,1-difluoroethyl group and the esterification of the carboxylic acid.
A plausible and common synthetic approach is a two-step process:
-
Deoxyfluorination: The gem-difluoro group is typically introduced by the deoxyfluorination of a ketone precursor, such as Methyl 4-acetylbenzoate, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Fischer-Speier Esterification: The final product is obtained through the acid-catalyzed esterification of 4-(1,1-difluoroethyl)benzoic acid with methanol.[1][2]
This synthetic pathway can introduce a variety of impurities that co-elute or are difficult to separate from the desired product.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude Methyl 4-(1,1-difluoroethyl)benzoate.
Problem 1: Persistent acidic impurity detected by NMR or LC-MS, even after aqueous work-up.
Question: My purified Methyl 4-(1,1-difluoroethyl)benzoate still shows the presence of an acidic impurity, likely the starting carboxylic acid. I've already performed a standard aqueous work-up with sodium bicarbonate. Why is this happening and how can I remove it?
Answer:
This is a common issue arising from incomplete Fischer-Speier esterification.[3][4] The equilibrium nature of this reaction means that some unreacted 4-(1,1-difluoroethyl)benzoic acid will likely remain.[1][2] While a sodium bicarbonate wash is the correct first step, its effectiveness can be limited by several factors.
Causality Explained:
-
Insufficient Mixing: Incomplete partitioning between the organic and aqueous layers can leave residual acid in the organic phase.
-
Weak Base: For some sterically hindered or electron-withdrawn benzoic acids, sodium bicarbonate may not be a strong enough base to fully deprotonate and extract the acid.
-
Emulsion Formation: The presence of surfactants or other byproducts can lead to the formation of emulsions, trapping the acidic impurity in the organic layer.
Step-by-Step Troubleshooting Protocol:
-
Initial Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate.[3] Repeat the wash 2-3 times.
-
Check the Aqueous Layer: After the final wash, acidify a small portion of the aqueous layer with dilute HCl. The formation of a white precipitate indicates the successful removal of the benzoic acid impurity.
-
Stronger Base Wash (if necessary): If the acidic impurity persists, a wash with a dilute (e.g., 1M) solution of a stronger base like sodium carbonate or potassium carbonate can be employed. However, be cautious as stronger bases can potentially hydrolyze the desired ester product.
-
Brine Wash: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
| Troubleshooting Summary: Acidic Impurity Removal | |
| Symptom | Acidic impurity (starting material) present after initial purification. |
| Likely Cause | Incomplete esterification and/or inefficient aqueous extraction. |
| Recommended Action | Repeated washing with saturated NaHCO3, followed by a potential wash with a stronger base (e.g., Na2CO3) if necessary. Always follow with a brine wash. |
Problem 2: Presence of an olefinic impurity with a vinylic proton signal in the NMR spectrum.
Question: My 1H NMR spectrum of the purified product shows a signal in the olefinic region, suggesting an elimination byproduct. What is this impurity and how can I get rid of it?
Answer:
The presence of an olefinic impurity, likely 4-(1-fluorovinyl)benzoate, is a known side product of deoxyfluorination reactions using reagents like DAST or Deoxo-Fluor.[5]
Causality Explained:
During the deoxyfluorination of the ketone precursor, the intermediate can undergo an elimination reaction to form a vinyl fluoride instead of the desired gem-difluoride. This side reaction is often promoted by higher reaction temperatures or the presence of excess base.
***dot graph "Deoxyfluorination_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Ketone [label="Methyl 4-acetylbenzoate"]; FluorinatingAgent [label="DAST or Deoxo-Fluor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate"]; DesiredProduct [label="Methyl 4-(1,1-difluoroethyl)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="4-(1-fluorovinyl)benzoate\n(Olefinic Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ketone -> Intermediate [label="Reaction with"]; Intermediate -> DesiredProduct [label="Substitution"]; Intermediate -> SideProduct [label="Elimination (Side Reaction)"]; FluorinatingAgent -> Intermediate [style=invis]; }
Caption: Formation of Olefinic Impurity during Deoxyfluorination
Step-by-Step Troubleshooting Protocol:
-
Column Chromatography: The most effective method for removing the olefinic impurity is silica gel column chromatography. Due to the difference in polarity between the desired gem-difluoro compound and the more polar vinyl fluoride, a good separation can usually be achieved.
-
Solvent System: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
TLC Analysis: The desired product and the impurity should have different Rf values on TLC, allowing for the selection of an appropriate solvent system for separation.
-
-
Crystallization: If the product is a solid, recrystallization may be an effective purification method. The choice of solvent will depend on the solubility of the product and the impurity. A solvent system in which the desired product has lower solubility at colder temperatures is ideal.
| Troubleshooting Summary: Olefinic Impurity Removal | |
| Symptom | Olefinic proton signals in the 1H NMR spectrum. |
| Likely Cause | Elimination side reaction during deoxyfluorination. |
| Recommended Action | Silica gel column chromatography with a hexane/ethyl acetate gradient. Recrystallization may also be effective if the product is a solid. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for monitoring the purity of Methyl 4-(1,1-difluoroethyl)benzoate during purification?
A1: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. TLC is a quick and effective way to monitor the progress of column chromatography and to check for the presence of baseline impurities. 1H and 19F NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying any remaining impurities.
Q2: I am considering distillation for purification. What are the potential risks?
A2: While distillation can be effective for removing non-volatile impurities, there are potential risks associated with the thermal stability of the 1,1-difluoroethyl group. At elevated temperatures, there is a possibility of decomposition or elimination reactions, leading to the formation of the aforementioned olefinic impurity. If you choose to use distillation, it is crucial to perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. A small-scale test distillation is advisable to assess the stability of your compound under the chosen conditions.
Q3: Can I use reverse-phase HPLC for the purification of this compound?
A3: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a powerful tool for the final purification of Methyl 4-(1,1-difluoroethyl)benzoate, especially for achieving very high purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid may be necessary to improve peak shape.
***dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Crude [label="Crude Product"]; Workup [label="Aqueous Work-up\n(NaHCO3 wash)"]; Chromatography [label="Silica Gel Chromatography"]; Crystallization [label="Recrystallization"]; Distillation [label="Vacuum Distillation"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Crude -> Workup; Workup -> Chromatography; Chromatography -> Pure; Workup -> Crystallization [label="If Solid"]; Crystallization -> Pure; Workup -> Distillation [label="For Non-Volatile Impurities"]; Distillation -> Pure; }
Caption: General Purification Workflow
Q4: Are there any specific safety precautions I should take when handling crude Methyl 4-(1,1-difluoroethyl)benzoate and its impurities?
A4: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The crude product may contain residual fluorinating agents or their byproducts, which can be corrosive and toxic. Therefore, it is important to handle the crude material with care and to quench any residual reactive reagents during the initial work-up.
IV. References
-
(No specific synthesis of Methyl 4-(1,1-difluoroethyl)benzoate was found in the provided search results, so a general reference to synthetic organic chemistry principles is appropriate here.)
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. The Journal of Organic Chemistry.
-
(General reference for purification techniques)
-
(General reference for synthetic methodology)
-
(General reference for patent literature on benzoic acid derivatives)
-
Chemistry LibreTexts. (2023). Fischer Esterification.
-
Organic Chemistry Portal. Fischer Esterification.
-
(General reference for patent literature on benzoic acid derivatives)
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluoroethylation of Aromatic Rings
Welcome to the technical support center for the difluoroethylation of aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The difluoromethyl group (CF2H) is a crucial motif in modern medicinal and agricultural chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, its installation onto aromatic systems can be challenging. This resource aims to address common issues encountered during these synthetic transformations.
Troubleshooting Guide
This section addresses specific issues you might encounter during your difluoroethylation experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My difluoroethylation reaction is resulting in low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in difluoroethylation reactions is a common problem that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to diagnosing and solving the issue:
1. Reagent and Catalyst Integrity:
-
Difluoroethylating Agent: The stability and purity of your difluoroethylating agent are paramount. Reagents like sodium difluoromethylsulfinate (CF2HSO2Na) can degrade over time.[2] Ensure you are using a fresh or properly stored batch. For radical precursors, confirm their integrity as they can be sensitive to light and air.[3]
-
Catalyst Activity: In photocatalytic reactions, the photocatalyst, such as Iridium or Ruthenium complexes, can be sensitive.[3][4] Ensure it has not degraded. For metal-catalyzed cross-coupling reactions, the choice and quality of the copper or palladium source and ligands are critical.[5][6] For instance, in Sandmeyer-type difluoromethylations, copper thiocyanate has been shown to be superior to copper iodide.[5]
-
Anhydrous and Inert Conditions: Many difluoroethylation reactions are sensitive to moisture and atmospheric oxygen.[7][8] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
2. Reaction Parameters:
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMSO, DMF, or DME are commonly used.[2][4] The solubility of all components, especially salts, is crucial.
-
Temperature Control: Radical reactions, in particular, can be sensitive to temperature fluctuations.[8] Some reactions require specific temperature profiles, such as starting at a low temperature and gradually warming to room temperature.
-
Concentration: The concentration of your reactants can affect reaction kinetics. If intermolecular side reactions are a concern, consider running the reaction at a lower concentration.
3. Substrate Reactivity:
-
Electronic Effects: The electronic nature of the substituents on your aromatic ring plays a significant role. Electron-rich arenes are generally more reactive towards electrophilic difluoroalkyl radicals, while electron-poor arenes might require more forcing conditions or a different catalytic system.[4][9]
-
Steric Hindrance: Bulky groups near the desired reaction site can impede the approach of the difluoroethylating species. If you suspect steric hindrance is an issue, you may need to consider alternative synthetic routes or catalysts with smaller footprints.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the difluoroethylation?
A: Achieving high regioselectivity is a common challenge in C-H functionalization reactions. The directing effects of existing substituents on the aromatic ring are a primary determinant of the reaction's regiochemical outcome.
1. Understanding Directing Group Effects:
-
Activating vs. Deactivating Groups: As in classical electrophilic aromatic substitution, electron-donating groups (e.g., -OR, -NR2, alkyl) are typically ortho, para-directing, while electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) are meta-directing.[7] However, the nature of the difluoroethylating species (radical vs. electrophilic) can alter these expectations.
-
Radical vs. Electrophilic Mechanisms: The regioselectivity can be highly dependent on the reaction mechanism. For instance, some photocatalytic methods generate electrophilic difluoroalkyl radicals that preferentially react at electron-rich positions.[9] Conversely, other methods may proceed through different intermediates, leading to alternative regioselectivity.
2. Strategies for Controlling Regioselectivity:
-
Use of Directing Groups: In some cases, installing a temporary directing group can force the reaction to occur at a specific position.[10]
-
Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its ligands can influence where the difluoroethylation occurs. Experimenting with different ligands can sometimes tune the regioselectivity.
-
Blocking Groups: If an undesired position is particularly reactive, it can be temporarily blocked with a group that can be removed later in the synthetic sequence.
Issue 3: Formation of Side Products
Q: I am observing significant formation of undesired side products. What are the common side reactions and how can I minimize them?
A: Side product formation can be a significant issue, reducing the yield and complicating purification. Common side reactions include over-reaction, dimerization, and substrate decomposition.
1. Common Side Reactions and Solutions:
-
Over-functionalization: If your aromatic substrate has multiple reactive sites, you may observe the addition of more than one difluoroethyl group.
-
Solution: Carefully control the stoichiometry of the difluoroethylating agent, often using it as the limiting reagent.
-
-
Dimerization of Radicals: In radical-based reactions, the difluoromethyl radicals can dimerize.
-
Solution: Adjusting the rate of radical generation (e.g., by modifying light intensity in photocatalysis) or running the reaction at a higher dilution can sometimes mitigate this.[11]
-
-
Protodefluorination or Decomposition: The difluoromethyl group itself can be unstable under certain conditions, leading to decomposition.[12]
-
Solution: Ensure your reaction and workup conditions are mild. Avoid strongly basic or acidic conditions if your product is sensitive.
-
2. Experimental Workflow for Troubleshooting:
To systematically address these issues, a logical workflow is essential. The following diagram illustrates a decision-making process for troubleshooting common problems in difluoroethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for the difluoromethyl radical?
A1: Several reagents are commonly used to generate the difluoromethyl radical (•CF2H). Some of the most prevalent include:
-
Sodium difluoromethylsulfinate (CF2HSO2Na): A versatile and widely used precursor.[2]
-
Difluoromethyl phenyl sulfone (PhSO2CF2H): Can be used to generate a nucleophilic difluoromethyl anion which can then be oxidized to the radical.[13]
-
Bromodifluoromethane (BrCF2H): Can generate the •CF2H radical under photoredox conditions.[4]
Q2: How does photoredox catalysis facilitate difluoroethylation?
A2: Photoredox catalysis utilizes a photocatalyst (often an Iridium or Ruthenium complex) that, upon excitation by visible light, can engage in single-electron transfer (SET) processes.[3] In a typical catalytic cycle for difluoroethylation, the excited photocatalyst can reduce a difluoromethyl precursor (like BrCF2H) to generate the difluoromethyl radical. This radical then adds to the aromatic substrate. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst.[4]
Q3: Are there any safety concerns I should be aware of when working with difluoroethylating agents?
A3: Yes, safety is a critical consideration.
-
Toxicity: While many difluoromethylated compounds have low acute toxicity, some fluorinated compounds can be toxic.[13] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reactivity: Some fluorinating agents can react vigorously with water or other nucleophiles.[8] Always consult the Safety Data Sheet (SDS) for your specific reagents.
-
Pressure: Reactions that generate gaseous byproducts should be conducted in appropriate glassware, and pressure should be monitored.
Q4: Can difluoroethylation be used for late-stage functionalization of complex molecules?
A4: Absolutely. Late-stage functionalization is one of the key applications of modern difluoroethylation methods. Many photoredox and metal-catalyzed methods exhibit excellent functional group tolerance, allowing for the introduction of the CF2H group into complex, drug-like molecules without the need for extensive protecting group strategies.[2][4]
Experimental Protocols
Example Protocol: Photocatalytic Difluoromethylation of an Aryl Bromide
This protocol is a general guideline based on literature procedures and should be adapted for your specific substrate.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 1-2 mol%)
-
NiBr2·glyme (co-catalyst, 5-10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 5-10 mol%)
-
Difluoromethylating agent (e.g., BrCF2H source) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., DME, DMF)
-
Base (e.g., 2,6-lutidine) (2.0 equiv)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, photocatalyst, co-catalyst, and ligand.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and base via syringe.
-
Introduce the difluoromethylating agent.
-
Place the reaction vessel in front of a blue LED light source with cooling (e.g., a fan) to maintain room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
The following table provides a hypothetical comparison of different catalytic systems for the difluoroethylation of a model substrate, 4-bromoanisole.
| Entry | Catalyst System | Difluoromethylating Agent | Solvent | Yield (%) |
| 1 | Ir/Ni Dual Catalysis | BrCF2H | DME | 85 |
| 2 | Organic Dye (Rose Bengal) | CF2HSO2Na | DMSO | 72[2] |
| 3 | Cu-catalyzed | TMS-CF2H | DMF | 65[5] |
This table illustrates how the choice of catalyst, reagent, and solvent can significantly impact the reaction outcome.
References
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI. [Link]
-
Difluoroethylation Reactions of Organic Compounds. (2022). ResearchGate. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (2019). Chemistry – An Asian Journal. [Link]
-
Photocatalytic Metal–Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes. (2016). Journal of the American Chemical Society. [Link]
-
Photocatalytic site-selective C–H difluoroalkylation of aromatic aldehydes. (2021). Chemical Communications. [Link]
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (2014). Organic Letters. [Link]
-
Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. (2004). MDPI. [Link]
-
Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source. (2024). The Journal of Organic Chemistry. [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (2011). Organic Letters. [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. (2022). Synthetic Communications. [Link]
-
Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. (2022). Nature Communications. [Link]
-
A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. (2014). Angewandte Chemie International Edition. [Link]
-
Application of fluoroform in trifluoromethylation and difluoromethylation reactions. (2017). Arkivoc. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Iron-Catalyzed Highly para-Selective Difluoromethylation of Arenes. (2020). Organic Letters. [Link]
-
Nickel-Catalyzed Exhaustive Hydrodefluorination of Perfluoroalkyl Arenes. (2023). Journal of the American Chemical Society. [Link]
-
Electro-induced carbamoylation of arenes optimized by a machine learning model. (2026). Comptes Rendus. Chimie. [Link]
-
Aromatic Reactions: Practice Problems & Step-by-Step Solutions. (2026). YouTube. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
-
Meta‐Dimethylation of Arenes via Catellani Reaction from Aryl Thianthrenium Salts. (2023). Angewandte Chemie International Edition. [Link]
-
The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. (2016). ResearchGate. [Link]
-
16.2: Other Aromatic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012). Organic Letters. [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (2011). Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photocatalytic site-selective C–H difluoroalkylation of aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Methyl 4-(1,1-difluoroethyl)benzoate
Welcome to the Application Scientist Troubleshooting Hub. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate. Because 1,1-difluoroethyl groups are critical bioisosteres in medicinal chemistry, achieving >99% purity is paramount for downstream pharmaceutical applications[1].
Below, you will find targeted troubleshooting FAQs, quantitative impurity profiling, and self-validating protocols to resolve the most stubborn purification bottlenecks encountered during the deoxofluorination of methyl 4-acetylbenzoate.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with unreacted methyl 4-acetylbenzoate, and they co-elute on silica gel. How do I separate them? A: This is the most common issue when scaling up the deoxofluorination of ketones. Ketones are significantly less electrophilic than aldehydes, often resulting in incomplete conversion even when using excess DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[2]. Because the difluoroethyl group and the carbonyl group impart nearly identical polarity to the molecular scaffold, their retention factors ( Rf ) on normal-phase silica gel are indistinguishable. The Solution: Do not rely on standard chromatography. Instead, utilize chemical scavenging . Treat the crude organic mixture with Girard's Reagent T (Acethydrazide trimethylammonium chloride) in the presence of catalytic acetic acid. This reagent selectively reacts with the unreacted ketone to form a highly polar, water-soluble hydrazone. A simple biphasic extraction will then partition the pure difluoro product into the organic layer and the ketone-hydrazone into the aqueous layer.
Q2: I am observing a byproduct with a mass corresponding to [M - HF]. What is this, and how do I remove it? A: This is methyl 4-(1-fluorovinyl)benzoate, an E1-type elimination byproduct. It forms when the intermediate carbocation (or fluorosulfur ether) loses a proton from the adjacent methyl group instead of undergoing nucleophilic fluoride attack. This side reaction is exacerbated by high reaction temperatures or prolonged heating. The Solution: Prevention is the best strategy. Keep the deoxofluorination reaction strictly between 40–50 °C and monitor conversion closely via 19 F NMR. If the fluorovinyl impurity is already present, it can be removed via selective oxidation (e.g., a rapid wash with dilute, cold KMnO 4 , which cleaves the electron-rich alkene but leaves the difluoroalkane intact) followed by a short silica gel plug.
Q3: My yield is low, and I am recovering a significant amount of 4-(1,1-difluoroethyl)benzoic acid. Why? A: The methyl ester is undergoing hydrolysis during the reaction quench. DAST and Deoxo-Fluor generate copious amounts of HF as a byproduct[3]. If the reaction is quenched with water, or if the basic quench is not kept sufficiently cold, the localized exothermic generation of hydrofluoric acid will rapidly hydrolyze the methyl ester. The Solution: Always quench by reverse-addition into a vigorously stirred, ice-cold biphasic mixture of saturated aqueous NaHCO 3 and dichloromethane. Maintain the internal temperature below 10 °C during the entire quench.
II. Quantitative Impurity Profiling
To effectively troubleshoot, you must track your impurities using orthogonal analytical methods. Use the table below to identify and strategize the removal of common byproducts.
| Impurity | Causality / Origin | Analytical Signature ( 19 F / 1 H NMR) | Recommended Removal Strategy |
| Methyl 4-acetylbenzoate | Incomplete deoxofluorination due to low ketone reactivity[2]. | 1 H: Singlet at ~2.6 ppm (acetyl CH 3 ). No 19 F signal. | Girard's Reagent T scavenging & aqueous extraction. |
| Methyl 4-(1-fluorovinyl)benzoate | E1-type elimination during fluorination; thermal degradation. | 19 F: Doublet at ~ -105 ppm. 1 H: Two doublets ~4.8-5.2 ppm. | Prevent via temp control; remove via cold KMnO 4 wash. |
| 4-(1,1-difluoroethyl)benzoic acid | Ester hydrolysis from HF generated during aqueous quench[3]. | 1 H: Loss of methyl ester singlet (~3.9 ppm). Broad OH peak. | Mild basic wash (Sat. NaHCO 3 ) of the organic layer. |
| Diethylaminosulfur derivatives | Unreacted DAST or its hydrolysis byproducts[3]. | 19 F: Broad signals around +50 to +80 ppm (if unquenched). | Vigorous biphasic quenching with Sat. NaHCO 3 . |
III. Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint to ensure causality and logic are maintained throughout the workflow.
Protocol A: Biphasic Quenching and Acid/Base Purification
Objective: Safely neutralize HF and sulfur byproducts while removing hydrolyzed acid impurities.
-
Preparation: Cool a 2 L Erlenmeyer flask containing 500 mL of saturated aqueous NaHCO 3 and 500 mL of dichloromethane (DCM) to 0–5 °C using an ice-water bath.
-
Reverse Quench: Transfer the crude deoxofluorination reaction mixture into an addition funnel. Add it dropwise to the vigorously stirred NaHCO 3 /DCM mixture.
-
Validation Checkpoint: Observe CO 2 evolution. The quench is complete when gas evolution ceases. The internal temperature must not exceed 10 °C to prevent ester hydrolysis.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Causality: The dense DCM layer (bottom) contains the product and unreacted ketone. The aqueous layer (top) contains fluoride salts, sulfurous acid salts, and the water-soluble sodium salt of any hydrolyzed 4-(1,1-difluoroethyl)benzoic acid.
-
-
Washing: Drain the DCM layer. Wash it once more with 200 mL of cold saturated NaHCO 3 , then with 200 mL of brine.
-
Drying: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Protocol B: Chemical Scavenging of Unreacted Ketone
Objective: Remove co-eluting methyl 4-acetylbenzoate using Girard's Reagent T.
-
Reagent Mixing: Dissolve the crude concentrated product from Protocol A in a 1:1 mixture of Ethanol and glacial Acetic Acid (10 mL per gram of crude).
-
Scavenger Addition: Add 1.5 equivalents of Girard's Reagent T (relative to the estimated molar amount of unreacted ketone determined by 1 H NMR integration).
-
Reaction: Stir the mixture at 40 °C for 2 hours.
-
Validation Checkpoint: Check the reaction via TLC (Hexanes/EtOAc 8:2). The ketone spot ( Rf ~0.4) should completely disappear, while the difluoro product spot remains unchanged.
-
-
Extraction: Concentrate the mixture under vacuum to remove the ethanol. Dilute the remaining residue with 100 mL of Ethyl Acetate and 100 mL of water.
-
Phase Separation: Transfer to a separatory funnel and separate the layers.
-
Causality: The highly polar, water-soluble hydrazone complex partitions entirely into the aqueous layer. The pure, non-polar Methyl 4-(1,1-difluoroethyl)benzoate remains in the Ethyl Acetate layer.
-
-
Final Polish: Wash the organic layer with saturated NaHCO 3 until the aqueous phase is basic (pH > 7) to remove residual acetic acid. Dry over Na 2 SO 4 and concentrate to yield the high-purity product.
IV. Purification Decision Workflow
Below is the logical decision tree for isolating pharmaceutical-grade Methyl 4-(1,1-difluoroethyl)benzoate.
Caption: Logical workflow for the purification and chemical scavenging of Methyl 4-(1,1-difluoroethyl)benzoate.
References
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: uni-muenchen.de URL:[1]
-
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry Source: nih.gov URL:[2]
-
Industrial Applications of Fluorine Chemistry in Pharmaceuticals Source: thieme-connect.de URL:[3]
Sources
Technical Support Center: Troubleshooting Low Conversion in Fischer Esterification of Fluorinated Acids
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with low yields when attempting to esterify fluorinated carboxylic acids using classical Fischer conditions.
This guide is designed to move beyond basic textbook procedures. Here, we analyze the mechanistic root causes of reaction failure, provide a logical troubleshooting workflow, and detail self-validating experimental protocols to ensure high-conversion synthesis.
PART 1: Mechanistic Root Cause Analysis (FAQs)
Q1: Why do fluorinated carboxylic acids exhibit low conversion under standard Fischer esterification conditions? A1: The failure is rooted in the electronic properties of the substrate. In a standard Brønsted acid-catalyzed Fischer esterification, the catalyst's primary role is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol[1]. However, the strong electron-withdrawing nature of fluorine atoms (inductive effect) drastically lowers the pKa of the acid. This makes the carbonyl oxygen highly electron-deficient and resistant to protonation. Without this critical activation step, the reaction stalls, leading to poor conversion.
Q2: Can I force the reaction by increasing the concentration of the Brønsted acid catalyst (e.g., H₂SO₄)? A2: No, this is a common pitfall. Increasing the concentration of a strong Brønsted acid in the presence of a deactivated fluorinated acid often leads to the protonation of the alcohol instead. A protonated alcohol loses its nucleophilicity, further depressing the reaction rate. Furthermore, harsh acidic conditions can induce unwanted side reactions, such as the elimination of tertiary alcohols to form alkenes[1].
Q3: My product seems to disappear during the workup phase. What is happening? A3: You are likely experiencing unintended ester hydrolysis. The Fischer esterification is an equilibrium process. During workup, aqueous washes—especially basic washes like NaHCO₃ used to neutralize the acid catalyst—create the perfect environment for base-catalyzed hydrolysis (saponification), reverting your product back to the starting carboxylic acid[2].
PART 2: Troubleshooting Guide & Logical Workflow
Before abandoning your synthesis, use the following decision tree to identify the optimal intervention for your specific fluorinated substrate.
Caption: Troubleshooting decision tree for fluorinated esterification.
PART 3: Quantitative Data Comparison
When standard conditions fail, switching the catalytic system or activation method is required. The table below summarizes the expected outcomes of various optimized approaches based on recent literature.
| Method / Catalyst | Substrate Profile | Reaction Conditions | Expected Yield | Key Advantage |
| Standard Brønsted (H₂SO₄) | Non-fluorinated acids | Reflux, 12-24h | Low (<40%) | Inexpensive, but ineffective for deactivated carbonyls. |
| UiO-66-NH₂ (MOF) | Fluorinated aromatic acids | 150 °C, 10h | >90% | Heterogeneous, easily recoverable, 58% faster than BF₃-MeOH. |
| Zr(Cp)₂(CF₃SO₃)₂ | Aliphatic & aromatic acids | 80 °C, 24h | >85% | Moisture-tolerant Lewis acid, works in non-dried solvents[3]. |
| Acyl Chloride (SOCl₂) | Highly fluorinated (e.g., TFA) | 0 °C to RT, 2-4h | Quantitative | Completely bypasses the equilibrium limitation[1]. |
PART 4: Step-by-Step Optimized Protocols
Every protocol below is designed as a self-validating system , meaning you can confirm the success of intermediate steps before proceeding, preventing wasted time and reagents.
Protocol A: Heterogeneous Catalysis for Fluorobenzoic Acids
Recommended for substrates like 2-fluorobenzoic acid where product isolation and catalyst recycling are priorities.
-
Reactant Setup: In a pressure-safe reaction vessel, combine 1.0 mmol of the fluorinated aromatic carboxylic acid with excess methanol (which serves as both the reactant and the solvent).
-
Catalyst Addition: Add the UiO-66-NH₂ metal-organic framework catalyst (typically 5-10 mol% relative to the acid).
-
Reaction: Seal the vessel and heat the mixture to 150 °C for 10 hours[4].
-
Workup: Cool the mixture to room temperature. Filter the solution to remove the solid UiO-66-NH₂ catalyst.
-
Validation Checkpoint: Analyze the crude filtrate via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot confirms conversion.
-
Purification: Concentrate the filtrate under reduced pressure to yield the pure methyl ester.
Protocol B: Moisture-Tolerant Lewis Acid Catalysis
Recommended when working with sensitive aliphatic alcohols or when rigorous drying of solvents is impractical.
-
Setup: In a standard reaction vial under an air atmosphere, add the Lewis acid catalyst Zr(Cp)₂(CF₃SO₃)₂·THF (0.02 mmol, 2 mol%)[3].
-
Reagents: Add the fluorinated carboxylic acid (1.0 mmol), the target alcohol (1.0 mmol), and 1 mL of a non-dried solvent (e.g., benzotrifluoride)[3].
-
Reaction: Tighten the screw cap and submerge the vial in an oil bath at 80 °C for 24 hours[3].
-
Validation Checkpoint: Take a small aliquot for ¹H NMR. The downfield shift of the protons adjacent to the newly formed ester oxygen validates successful coupling.
-
Purification: Cool to room temperature and purify directly via silica gel column chromatography (2–10% EtOAc/petroleum ether)[3].
Protocol C: Bypassing Equilibrium via Acyl Chloride Activation
Recommended for highly fluorinated substrates (e.g., trifluoroacetic acid) where equilibrium strongly disfavors the ester.
-
Activation: Dissolve the fluorinated acid in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF[1].
-
Validation Checkpoint: Observe the reaction. The evolution of gas (SO₂ and HCl) is a visual, self-validating indicator of acyl chloride formation. Allow the reaction to warm to room temperature until bubbling completely ceases[1].
-
Esterification: Evaporate the excess SOCl₂ under a stream of nitrogen. Redissolve the intermediate in DCM and cool to 0 °C. Add 1.5 equivalents of a tertiary amine base (e.g., pyridine) followed by dropwise addition of the alcohol.
-
Hydrolysis-Proof Workup: To prevent reverse hydrolysis during workup, quench the reaction with ice-cold saturated NaHCO₃. Perform the extraction quickly to minimize aqueous contact time, and immediately dry the organic layer over anhydrous Na₂SO₄ before concentration[2].
References
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health (PMC) URL:[Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method Source: ResearchGate URL:[Link]
Sources
Preventing decomposition during distillation of fluorinated esters
Topic: Preventing Decomposition During Distillation of Fluorinated Esters Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
The Causality of Decomposition: A Mechanistic Overview
Welcome to the Technical Support Center. As drug development professionals, you rely on fluorinated esters for their unique metabolic stability and lipophilicity. However, purifying these compounds via distillation frequently leads to unexpected degradation, poor yields, and damaged glassware.
Why does this happen? The strong electron-withdrawing nature of fluorine atoms highly polarizes adjacent bonds. Under thermal stress, this polarization facilitates the heterolytic cleavage of the C-F bond or the deprotonation of an adjacent β -hydrogen, leading to the elimination of hydrogen fluoride (HF)[1].
Once HF is generated, it initiates a destructive autocatalytic cycle. HF reacts with the silica ( SiO2 ) in standard borosilicate laboratory glassware to form silicon tetrafluoride ( SiF4 ) and water ( H2O )[2]. The newly generated water, combined with the acidic environment, drives the hydrolysis of the ester back into its constituent fluorinated carboxylic acid and alcohol. This generates even more acid, accelerating the decomposition in a positive feedback loop.
Troubleshooting FAQs
Q1: My distillation yield is exceptionally low, and the glassware appears "frosted" or etched. What is happening? A: The frosting is a direct visual indicator of HF generation. As the fluorinated ester undergoes thermal degradation, the released HF gas etches the borosilicate glass[2]. To prevent this, you must lower the distillation temperature by applying a high vacuum (fractional distillation under reduced pressure) and ensure the system is strictly anhydrous[3]. For highly unstable esters, consider using specialized PTFE or Monel distillation apparatuses instead of glass.
Q2: How do I know the safe temperature limits for my specific fluorinated ester? A: The thermal stability (decomposition onset temperature, Tonset ) depends heavily on the alkyl group attached to the ester. Esters with bulky or highly branched alkyl groups (like t-butyl) are significantly less stable due to the ease of forming stable carbocations or undergoing elimination. For example, while ethyl trifluoroacetate is stable up to ~311°C, t-butyl trifluoroacetate begins decomposing at just 111°C[4]. Always distill well below these critical thresholds.
Q3: Is there a chemical additive I can use to stop the autocatalytic acid loop during distillation? A: Yes. The addition of a non-nucleophilic acid scavenger directly into the distillation pot is a highly effective, self-validating protocol. By neutralizing trace HF before it can react with the glassware, you prevent water formation and halt hydrolysis. Hexamethylenetetramine (HMTA)[5] or anhydrous sodium carbonate ( Na2CO3 ) are excellent choices because they do not interfere with the ester and remain in the distillation bottoms.
Quantitative Data: Thermal Stability
Table 1: Thermal Stability of Common Trifluoroacetate Esters
| Fluorinated Ester | Chemical Formula | Decomposition Range (°C) | Pressure Condition | Stability Profile |
| Ethyl trifluoroacetate | CF3COOCH2CH3 | 311 - 413 °C | 25 - 100 Torr | High[4] |
| Isopropyl trifluoroacetate | CF3COOCH(CH3)2 | 278 - 352 °C | 20 - 100 Torr | Moderate[4] |
| t-Butyl trifluoroacetate | CF3COOC(CH3)3 | 111 - 181 °C | Atmospheric / Vacuum | Low[4] |
Mechanistic Visualization
Figure 1: The autocatalytic decomposition pathway of fluorinated esters under thermal stress.
Experimental Protocols
Protocol: Vacuum Distillation of Fluorinated Esters with In-Situ Acid Scavenging
Objective: To purify crude fluorinated esters while suppressing HF elimination and acid-catalyzed hydrolysis. Materials: Crude fluorinated ester, Hexamethylenetetramine (HMTA) or anhydrous Na2CO3 , fractional distillation setup (PTFE-lined or heavily dried borosilicate), vacuum pump with a cold trap.
Step-by-Step Methodology:
-
System Preparation & Drying: Ensure all glassware is oven-dried at 150°C for at least 4 hours. Moisture is the primary initiator of ester hydrolysis. Assemble the fractional distillation apparatus.
-
Scavenger Addition: To the distillation pot containing the crude fluorinated ester, add 1-2% (w/w) of an anhydrous acid scavenger such as HMTA[5]. This will neutralize any trace HF generated during heating, acting as a self-validating safeguard against the autocatalytic loop.
-
Vacuum Application: Do not heat the flask yet. Apply a vacuum to the system to achieve a pressure of < 50 Torr[3]. Wait for the pressure to stabilize. This significantly lowers the boiling point, keeping the operating temperature well below the Tonset of the ester.
-
Controlled Heating: Slowly increase the temperature of the heating mantle. Monitor the vapor temperature at the distillation head. Ensure the pot temperature never exceeds the decomposition threshold (e.g., keep below 100°C for t-butyl derivatives)[4].
-
Fraction Collection: Collect the purified fluorinated ester in a receiving flask cooled in a dry ice/acetone bath (-78°C) to prevent volatile losses.
-
Post-Distillation Handling: Store the purified ester over activated molecular sieves (3Å) or a trace amount of HMTA at -20°C to maintain long-term stability[5].
Figure 2: Optimized step-by-step workflow for the vacuum distillation of fluorinated esters.
References
- Source: pdx.
- Source: benchchem.
- Source: nih.
- Source: nih.
- Source: nih.
Sources
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. Acid is a potential interferent in fluorescent sensing of chemical warfare agent vapors - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient difluoroethylation reactions
Welcome to the Technical Support Center for Difluoroethylation Reactions .
As a Senior Application Scientist, I have designed this guide to help you navigate the complex landscape of fluoroalkylation. Difluoroethylation (the introduction of a -CH₂CF₂H or -CF₂CH₃ group) is notoriously challenging due to the instability of fluorinated intermediates, competing side reactions (like β-fluoride elimination), and sluggish transmetalation steps.
This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and mechanistic troubleshooting to ensure your catalytic cycles run efficiently.
I. Diagnostic Catalyst Selection Matrix
Before troubleshooting, ensure you are using the correct catalytic system for your specific substrate. The decision tree below outlines the optimal pathways based on recent mechanistic advancements.
Decision tree for selecting difluoroethylation catalytic systems based on substrate type.
II. Troubleshooting & FAQs
Q1: Why is my palladium-catalyzed aryldifluoromethylation of aryl halides yielding high amounts of silylated side products? A: This is a classic solvent-dependent side reaction. When using aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) and a fluoride source (like CsF) under basic conditions, the aryl anion can prematurely capture the trimethylsilyl group instead of undergoing the desired cross-coupling[1]. Troubleshooting: Switch your solvent from dimethoxyethane (DME) to a cyclic ether like 1,4-dioxane. 1,4-dioxane significantly retards the deprotonative silylation pathway, funneling the intermediate toward the desired transmetalation and subsequent reductive elimination[1].
Q2: How do I choose between Nickel catalysis and Photoredox/Copper dual catalysis for the difluoroethylation of arylboronic acids? A: The choice depends strictly on your substrate's functional group tolerance and your reagent budget.
-
Nickel Catalysis: Utilizes cheap 1,1-difluoroethyl chloride (CH₃CF₂Cl) and operates via a Ni(I)/Ni(III) cycle. It requires 4-dimethylaminopyridine (DMAP) as a co-ligand to stabilize the nickel intermediates[2]. Best for robust substrates where cost is a primary concern.
-
Photoredox/Copper Dual Catalysis: Employs Ir/Cu catalysts with bromo(di)fluoromethyl reagents. The mild room-temperature conditions and visible light activation offer superior functional group tolerance (e.g., free phenols, N-Boc protected amines)[3].
Q3: I am trying to difunctionalize unactivated alkenes with a -CH₂CF₂H group. What is the most efficient system? A: For alkenes, photoredox catalysis using inexpensive ICH₂CF₂H is highly effective. A cascade radical addition can be achieved under mild conditions using visible light, often with concomitant introduction of other moieties (like quinoxalin-2(1H)-ones) yielding excellent regioselectivity[4].
Q4: Can I achieve difluoroethylation of olefinic amides without transition metal catalysts? A: Yes. Electrochemical oxidative difluoroethylation is a powerful, metal-free alternative. By using sodium difluoroethylsulfinate (DFES-Na) in an electrochemical cell, anodic single-electron oxidation generates the difluoroethyl radical directly[5]. This avoids expensive transition metals and external chemical oxidants, making it an environmentally benign protocol[5].
III. Quantitative Data Summary
Use the following table to benchmark your expected yields and optimize catalyst loading based on established literature parameters.
| Catalytic System | Optimal Substrate | Fluoroalkyl Reagent | Catalyst / Additives | Key Advantage | Typical Yield |
| Palladium Cross-Coupling | Aryl Halides | TMSCF₂Ar | 2 mol% Pd, 1,4-Dioxane | High efficiency for diaryl difluoromethanes | 60–85% |
| Photoredox/Cu Dual | Arylboronic Acids | BrCF₂R / ICH₂CF₂H | Ir(III) + Cu(II), Blue LED | Broad functional group tolerance | 50–80% |
| Nickel Catalysis | Arylboronic Acids | CH₃CF₂Cl | 10 mol% Ni, 70 mol% DMAP | Utilizes cheap chlorine-based reagents | 40–75% |
| Electrochemical | Alkenes / Amides | DFES-Na | Metal-Free, Constant Current | No transition metals or chemical oxidants | 54–72% |
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, do not execute these steps blindly. Use the embedded validation checks to confirm the causality of the reaction at each stage.
Protocol A: Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides
Causality Focus: Ligand coordination and solvent-based suppression of side reactions.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the Pd catalyst (2 mol%), dialkylaryl phosphine ligand, aryl halide (1.0 equiv), and CsF (1.5 equiv).
-
Validation Check: The solid mixture must be free-flowing. Clumping indicates moisture ingress, which will prematurely quench the TMSCF₂Ar reagent.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Causality: 1,4-dioxane is strictly chosen over DME to suppress deprotonative silylation of the aryl halide[1].
-
-
Reagent Addition: Add TMSCF₂Ar (1.2 equiv) dropwise.
-
Validation Check: A slight color change to pale yellow/orange indicates the formation of the active Pd(0) species. Immediate black precipitation indicates oxygen contamination (Pd black formation); discard and restart.
-
-
Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Validation Check: GC-MS analysis should show the disappearance of the aryl halide and the absence of silylated arene byproducts, confirming successful transmetalation and reductive elimination[1].
-
Protocol B: Photoredox/Cu Dual Catalyzed Difluoroethylation of Arylboronic Acids
Causality Focus: Synergistic radical generation and cross-coupling.
-
Preparation: Charge a vial with arylboronic acid (1.0 equiv), Cu(II) catalyst (10 mol%), Ir(III) photocatalyst (1-2 mol%), and base.
-
Degassing: Add solvent (e.g., DMF) and degas via three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent triplet quencher. Failing to degas will quench the *Ir(III) excited state, completely halting the single-electron transfer (SET) required to generate the •CF₂R radical[3].
-
-
Reagent Addition: Add the bromo(di)fluoromethyl reagent under a strict nitrogen atmosphere.
-
Irradiation: Irradiate with a 34 W Blue LED at room temperature for 16 hours.
-
Validation Check: The solution should maintain a luminescent hue under irradiation. If the solution turns completely opaque or muddy brown, the copper catalyst may have aggregated or crashed out. Successful completion is indicated by the complete consumption of the boronic acid on TLC[3].
-
V. Mechanistic Workflow
Understanding the dual catalytic cycle is critical for troubleshooting stalled reactions. The diagram below illustrates the synergistic relationship between the photocatalytic cycle (radical generation) and the copper cycle (cross-coupling).
Metallaphotoredox Ir/Cu dual catalytic cycle for difluoroethylation.
VI. References
-
Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Metal-Free Electrochemical Oxidative Difluoroethylation/Cyclization of Olefinic Amides To Construct Difluoroethylated Azaheterocycles. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. Organic Letters (ACS Publications).[Link]
-
Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC (National Institutes of Health).[Link]
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC (National Institutes of Health).[Link]
Sources
- 1. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling and Storage Best Practices for Fluorinated Reagents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting requirements for fluorinating agents. Reagents such as DAST, Deoxo-Fluor, and Selectfluor are indispensable for introducing fluorine atoms into organic molecules—a key transformation for enhancing metabolic stability and lipophilicity in drug development [[1]](). However, their high reactivity, thermal instability, and propensity to release corrosive hydrogen fluoride (HF) necessitate rigorous, causality-driven protocols [[2]]().
Below, you will find quantitative data, mechanistic FAQs, and self-validating experimental workflows to ensure the safety and reproducibility of your fluorination chemistry.
Quantitative Data: Reagent Properties & Storage Requirements
Understanding the physical limits of your reagents is the first step in preventing catastrophic failures or degraded yields.
Table 1: Thermal Stability and Storage Profiles of Common Fluorinating Reagents
| Reagent | Physical State | Thermal Stability (T_max) | Storage Temperature | Key Hazard / Handling Note |
| DAST | Liquid | ~90 °C (Detonation risk) 3 | 2–8 °C | Highly moisture sensitive; releases HF upon hydrolysis 4. |
| Deoxo-Fluor | Liquid | ~140 °C | 2–8 °C | Safer alternative to DAST, but still generates HF 5. |
| Selectfluor | Solid | > 220 °C [[6]]() | 2–8 °C 7 | Stable solid; F+ activity degrades in protic media over time 8. |
| XtalFluor-E | Solid | > 200 °C 2 | Room Temp | Crystalline; requires exogenous promoter; no free HF generated 2. |
| NFSI | Solid | Stable | Room Temp | Mild reactivity; easier handling compared to DAST 9. |
FAQ: General Handling & Storage
Q1: Why does DAST require strict temperature control compared to newer reagents like XtalFluor? A: DAST (Diethylaminosulfur trifluoride) is thermally unstable and prone to autocatalytic decomposition, which can lead to detonation at temperatures above 90 °C 3. This instability is driven by the disproportionation of the dialkylaminosulfur trifluoride species into highly reactive byproducts. In contrast, XtalFluors are crystalline salts that require an exogenous promoter (like DBU or Et3N·3HF) to activate the fluoride transfer. This structural stability prevents spontaneous decomposition and avoids the generation of free HF under anhydrous conditions 2.
Q2: How should I store Selectfluor to maintain its electrophilic F+ activity? A: Selectfluor should be stored in a tightly closed container in a cool, dry, and well-ventilated area, ideally at 2–8 °C 67. While it is a stable solid, exposure to ambient moisture or prolonged storage in protic solvents (like methanol/water mixtures) leads to a gradual loss of its "F+" (electrophilic fluorine) activity due to hydrolysis [[8]](). Always backfill the storage container with dry nitrogen or argon after use.
Troubleshooting Guide: Specific Issues
Issue 1: Unexpected pressurization or HF release in DAST/Deoxo-Fluor bottles.
-
Causality: Nucleophilic fluorinating agents like DAST and SF4 derivatives react violently with adventitious moisture (H₂O) to form thionyl fluoride (SOF₂) and hydrogen fluoride (HF) 410. This gas generation pressurizes the container, creating a severe safety hazard.
-
Resolution: Always handle these reagents in a glovebox or under a strict inert atmosphere. If a bottle is visibly bulging, do not open it . Dispose of it through specialized hazardous waste protocols. To prevent this, use Sure/Seal™ bottles and purge the headspace with dry nitrogen after every single use.
Issue 2: Low fluorination yield or incomplete conversion with Selectfluor.
-
Causality: The F+ activity of the reagent may have degraded, or the solvent system may not be sufficiently polar to dissolve the reagent. Selectfluor relies on its dicationic structure for reactivity, which requires polar environments.
-
Resolution: Verify the reagent's integrity (e.g., via NMR or titration). If the reagent is active, optimize the solvent (acetonitrile or DMF are standard) or increase the reaction temperature mildly. If the reagent has degraded due to moisture, replace it immediately.
Issue 3: Glassware etching during deoxofluorination.
-
Causality: Reagents like DAST produce HF as a stoichiometric byproduct during the deoxofluorination of alcohols [[4]](). HF reacts with silicon dioxide (SiO₂) in borosilicate glass, forming silicon tetrafluoride (SiF₄) and water, which further degrades the reagent and ruins the vessel.
-
Resolution: Conduct reactions in PTFE (Teflon) or HDPE vessels when using HF-generating reagents. Alternatively, switch to modern reagents like XtalFluor-E or AlkylFluor, which do not generate free HF 2 [[5]]().
Figure 1: Decision tree for troubleshooting low yields in electrophilic fluorination.
Experimental Protocol: Safe Quenching of Nucleophilic Fluorinating Agents
Self-Validating System: Proper quenching prevents delayed exothermic reactions and HF exposure during workup. The continuous evolution of CO₂ gas acts as a visual validation that the quenching buffer is actively neutralizing HF and unreacted reagent.
Step-by-Step Methodology:
-
Preparation: In a secondary, oversized flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it to 0 °C in an ice bath. The volume of the quenching solution should be at least 10 times the volume of the reaction mixture 10.
-
Cooling: Cool the crude reaction mixture containing excess DAST or Deoxo-Fluor to -78 °C or 0 °C, depending on the solvent's freezing point.
-
Inverse Dropwise Addition: Using a dropping funnel or syringe, slowly transfer the cold reaction mixture into the vigorously stirring NaHCO₃ solution 10. Crucial Causality: Never add the aqueous solution directly to the reaction mixture. Doing so creates a localized high concentration of water reacting with the bulk fluorinating agent, causing a violent, uncontrollable exotherm.
-
Monitoring: Observe the gas evolution (CO₂). The rate of addition must be strictly controlled to prevent excessive foaming and potential spillover 10.
-
Phase Separation: Once gas evolution completely ceases, allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous Na₂SO₄ [[10]]().
Figure 2: Safe inverse-quenching workflow for nucleophilic fluorinating agents.
References
-
[6] Selectfluor SDS, 140681-55-6 Safety Data Sheets - ECHEMI. echemi.com. 6
-
[1] China Cheap Selectfluor丨CAS 140681-55-6 Manufacturers Suppliers Factory. leapchem.com. 1
-
[7] 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate. aksci.com. 7
-
[8] EP0992494A1 - Package for safe storage of electrophilic fluorinating agent. google.com/patents. 8
-
[9] CAS 133745-75-2: N-Fluorobenzenesulfonimide. cymitquimica.com. 9
-
[2] XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. sigmaaldrich.com. 2
-
[3] Reaction Chemistry & Engineering. semanticscholar.org. 3
-
[4] Design and Development of Safe Deoxofluorinating Reagents. studylib.net. 4
-
[5] Deoxyfluorination of Aliphatic Alcohols. thieme-connect.de. 5
-
[10] Technical Support Center: Managing By-products in Fluorination Processes. benchchem.com. 10
Sources
- 1. leapchem.com [leapchem.com]
- 2. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. studylib.net [studylib.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. EP0992494A1 - Package for safe storage of electrophilic fluorinating agent - Google Patents [patents.google.com]
- 9. CAS 133745-75-2: N-Fluorobenzenesulfonimide | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Fluoro-Organic Characterization Support Center: Troubleshooting & Methodological Guide
Welcome to the Technical Support Center for Fluoro-Organic Characterization. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behaviors of fluorinated compounds—ranging from extreme electronegativity and "fluorophilic" retention shifts to high ionization potentials. This center provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute scientific integrity in your analytical workflows.
Module 1: Nuclear Magnetic Resonance ( 19 F NMR) Spectroscopy
FAQ 1: Why are my 19 F chemical shifts drifting or irreproducible across different samples?
Causality: The 19 F nucleus is exquisitely sensitive to its local chemical environment. Unlike 1H NMR, 19 F chemical shifts are heavily influenced by solvation effects, concentration gradients, and relativistic effects from heavy atoms 1. Furthermore, the universal reference standard, Trichlorofluoromethane (CFCl 3 ), is highly volatile (boiling point ~24°C) 2. If added directly to the sample tube, it can evaporate during acquisition, altering the sample concentration and causing shift drift. Solution: Use a coaxial insert containing the CFCl 3 reference, or substitute with a less volatile internal standard like Trifluoroacetic acid (TFA, ~ -76.5 ppm) or Hexafluorobenzene (C 6 F 6 , ~ -164.9 ppm), mathematically correcting back to the CFCl 3 scale.
FAQ 2: How do I eliminate the severe baseline distortion (rolling baseline) in my 19 F spectra?
Causality: The high gyromagnetic ratio and resonance frequency of 19 F (close to 1H ) often induce "acoustic ringing" in the probe coils. This mechanical vibration generates a spurious background signal that distorts the baseline, especially for broad signals or solid-state samples. Solution: Implement a spin-echo pulse sequence or a pre-acquisition delay to allow the acoustic ringing to decay before the receiver is turned on.
Quantitative Data: 19 F NMR Parameters
| Functional Group | Typical Chemical Shift (ppm vs CFCl 3 ) | Typical 19 F- 19 F Coupling (Hz) | Typical 1 H- 19 F Coupling (Hz) |
| -CF 3 (Trifluoromethyl) | -50 to -80 | 0 - 15 | 5 - 10 |
| -CF 2 - (Difluoromethylene) | -100 to -130 | 150 - 300 (geminal) | 40 - 55 (geminal) |
| -CH 2 F (Fluoromethyl) | -200 to -220 | N/A | 45 - 50 (geminal) |
| Ar-F (Aromatic Fluorine) | -110 to -170 | 15 - 25 (ortho) | 6 - 10 (ortho) |
Protocol 1: Self-Validating 19 F NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the analyte in a deuterated solvent.
-
Referencing: Insert a sealed coaxial capillary containing 0.05% CFCl 3 in C 6 D 6 into the NMR tube.
-
Tuning & Matching: Manually tune the probe specifically to the 19 F frequency to avoid overlap with the 1H channel.
-
Pulse Sequence: Apply a standard 1D sequence. If a rolling baseline appears, switch to a zgflqn (or equivalent spin-echo) sequence with a pre-scan delay of 10-50 µs.
-
Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the CFCl 3 reference peak. A sharp peak (<1 Hz) validates magnetic field homogeneity and confirms no evaporation occurred during the run.
19F NMR Troubleshooting and Acquisition Workflow
Module 2: Mass Spectrometry (LC-MS/GC-MS)
FAQ 3: Why am I seeing poor ionization efficiency for perfluorinated alkanes in standard ESI?
Causality: Electrospray Ionization (ESI) relies on acid-base chemistry in the liquid phase to form [M+H] + or [M-H] − ions. Perfluorinated compounds lack protonatable sites and possess extremely high ionization energies due to the strong electron-withdrawing nature of fluorine. Consequently, they remain neutral in standard ESI 3. Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI) in negative mode, or utilize Dielectric Barrier Discharge Ionization (DBDI). These techniques facilitate electron capture, generating radical anions [M] −• .
FAQ 4: What are the unexpected [M-F] − and [M-F+O] − peaks in my mass spectrum?
Causality: During plasma-based ionization or DBDI, perfluorinated compounds undergo in-source fragmentation. The reaction with free electrons causes the loss of a fluorine radical, yielding [M-F] − . Trace water or oxygen in the discharge gas can react with these intermediates, substituting a fluorine atom with oxygen to form [M-F+O] − [[3]](). Solution: Control the plasma voltage. Low voltage favors the intact radical anion [M] −• via electron capture, while higher voltages drive the dissociation to [M-F] − .
Protocol 2: MS Optimization for Highly Fluorinated Compounds
-
Source Selection: Install an APCI or DBDI source and operate strictly in negative ion mode.
-
Gas Optimization: Use ultra-high purity Nitrogen as the discharge gas. Ensure the gas lines are purged of ambient humidity to minimize[M-F+O] − artifact formation.
-
Voltage Tuning: Ramp the discharge voltage from low to high. Monitor the transition from [M] −• to [M-F] − .
-
Self-Validation Check: Monitor the isotopic pattern of the [M-F] − ion. The mass defect of fluorine is unique; confirming the exact mass of the fragment validates the loss of a single fluorine radical rather than a structural rearrangement.
Mass Spectrometry Ionization Strategy for Fluorinated Compounds
Module 3: Liquid Chromatography (HPLC)
FAQ 5: Why do my fluorinated isomers co-elute on a standard C18 column?
Causality: C18 stationary phases separate analytes based almost entirely on hydrophobic (dispersive) interactions. Fluorinated isomers (e.g., linear vs. branched PFAS) often possess identical hydrophobicities, rendering C18 ineffective. Pentafluorophenyl (PFP) columns, however, feature electron-deficient aromatic rings that provide orthogonal retention mechanisms: π−π interactions, strong dipole-dipole interactions, and steric recognition [[4]](), 5. Solution: Migrate your method to a PFP or F5 column to exploit "fluorophilic" retention.
Quantitative Data: C18 vs PFP Column Selectivity
| Interaction Mechanism | C18 (Alkyl Phase) | PFP (Pentafluorophenyl Phase) | Impact on Fluorinated Analytes |
| Hydrophobic / Dispersion | Strong | Moderate | Baseline retention for carbon backbones. |
| π−π Interactions | None | Strong | Enhanced retention for aromatic fluorines. |
| Dipole-Dipole | Very Weak | Strong | Resolves positional isomers based on electronegativity. |
| Hydrogen Bonding | None | Moderate | Retains polar functional groups (HILIC-like behavior). |
| Steric Recognition | Weak | Strong | Differentiates branched vs. linear fluorinated isomers. |
Protocol 3: PFP Column Method Development
-
Column Equilibration: Install a PFP column (e.g., 2.7 µm Fused-Core). Flush with 100% Methanol, followed by the starting mobile phase.
-
Mobile Phase Selection: Use Methanol instead of Acetonitrile as the organic modifier. Acetonitrile's strong dipole can mask the dipole-dipole interactions between the analyte and the PFP stationary phase.
-
Gradient Design: Start at 20% Methanol (with 10mM Ammonium Acetate buffer) and ramp to 80% over 10 minutes.
-
Self-Validation Check: Inject a void volume marker (e.g., uracil). If uracil elutes at the expected t0 , any retention shifts observed for your fluorinated isomers are validated as true stationary phase interactions, not system dead-volume issues.
HPLC Column Selection Logic for Fluorinated Compounds
Module 4: Elemental Analysis
FAQ 6: Why is my Carbon and Fluorine recovery artificially low during standard elemental analysis?
Causality: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard CHN combustion analyzers operating at 900–1000°C fail to completely mineralize highly fluorinated compounds. Instead of forming CO 2 and HF, incomplete combustion generates volatile fluorocarbons (e.g., CF 4 ), which escape detection, leading to artificially low %C and %F values 6. Furthermore, liberated fluorine reacts with the quartz reactor walls and catalysts, degrading the system. Solution: Utilize Combustion Ion Chromatography (CIC) operating at >1000°C, or use a specialized elemental analyzer equipped with a FluoAdso layer (a mixture of oxides) to capture reactive fluorine and protect the catalysts 7, [[6]]().
Protocol 4: Combustion Ion Chromatography (CIC) Preparation
-
Sample Introduction: Weigh 1-5 mg of the fluorinated sample into a ceramic boat.
-
Combustion Phase: Introduce the sample into a pyrolytic furnace set to 1050°C under an Argon/Oxygen stream. Ensure a minimum combustion time of 10-15 minutes to guarantee complete mineralization of long-chain perfluoroalkyls.
-
Absorption: Route the combustion gases (containing HF) into an absorption tube filled with ultra-pure water or a mild hydrogen peroxide solution.
-
Self-Validation Check: Run a Potassium Fluoride (KF) standard curve prior to the sample. Recoveries between 95-105% validate the combustion efficiency of the furnace setup and rule out fluorine loss to the reactor walls.
References
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - National Institutes of Health (NIH) / PMC. 1
-
Module 19: NMR Spectroscopy of N, P and F-atoms - e-PG Pathshala. 2
-
Mechanistic Understanding Leads to Increased Ionization Efficiency and Selectivity in Dielectric Barrier Discharge Ionization Mass Spectrometry: A Case Study with Perfluorinated Compounds - Analytical Chemistry / ACS Publications. 3
-
Luna PFP(2) HPLC Columns - Phenomenex. 4
-
Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns - MilliporeSigma. 5
-
CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer - Thermo Fisher Scientific. 6
-
Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices - ACS Publications. 7
Sources
- 1. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 5. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of Methyl 4-(1,1-difluoroethyl)benzoate
This guide provides an in-depth analysis of Methyl 4-(1,1-difluoroethyl)benzoate, a compound representative of the growing class of fluorinated molecules in pharmaceutical and materials science research. We will explore its structural characterization through the synergistic application of Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. This document moves beyond a simple data report to offer a comparative analysis, explaining the causality behind spectral features and experimental choices, thereby providing a robust framework for researchers in the field.
Introduction: The Significance of Fluorinated Compounds and NMR
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This has made organofluorine compounds indispensable in drug development and advanced materials. Consequently, unambiguous structural verification is paramount. While techniques like Mass Spectrometry and IR Spectroscopy confirm molecular weight and functional groups, NMR spectroscopy provides the definitive atomic-level connectivity map.
For fluorinated molecules, the combination of ¹H and ¹⁹F NMR is particularly powerful. Both ¹H and ¹⁹F nuclei possess a nuclear spin of ½, are 100% naturally abundant, and have high gyromagnetic ratios, making them highly sensitive and ideal for NMR analysis.[1][2] This guide will demonstrate how these two techniques, used in concert, offer a self-validating system for the structural elucidation of Methyl 4-(1,1-difluoroethyl)benzoate.
Molecular Structure and Key NMR Interactions
The structure of Methyl 4-(1,1-difluoroethyl)benzoate presents several distinct chemical environments that are readily distinguishable by NMR. The primary interactions we will analyze are the spin-spin couplings, particularly the three-bond coupling (³JHF) between the methyl protons and the geminal fluorine atoms, which is the cornerstone of the structural proof.
Caption: Molecular structure of Methyl 4-(1,1-difluoroethyl)benzoate.
In-Depth Spectral Analysis
¹H NMR Spectrum: Decoding the Proton Signals
The ¹H NMR spectrum provides a complete picture of the proton framework of the molecule. We predict three distinct sets of signals.
-
Aromatic Region (δ ≈ 8.1 and 7.6 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing methyl ester group (H-3, H-5) are deshielded and appear downfield (≈ 8.1 ppm), while the protons ortho to the difluoroethyl group (H-2, H-6) appear slightly upfield (≈ 7.6 ppm). This pattern is a hallmark of 1,4-disubstitution on a benzene ring.[3]
-
Methyl Ester Region (δ ≈ 3.9 ppm): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet, integrating to 3H. Its chemical shift is characteristic of methyl esters of benzoic acids.[4]
-
Aliphatic Region (δ ≈ 2.0 ppm): The most informative signal in the ¹H spectrum is from the methyl protons of the difluoroethyl group (-CF₂CH₃). These three equivalent protons are coupled to the two adjacent fluorine atoms. This results in a triplet signal, integrating to 3H. The multiplicity is dictated by the coupling to two equivalent spin-½ nuclei. The typical three-bond proton-fluorine coupling constant (³JHF) for such a moiety is in the range of 10-25 Hz.
¹⁹F NMR Spectrum: The Fluorine Counterpart
The ¹⁹F NMR spectrum provides complementary, cross-validating information. Since the two fluorine atoms are chemically and magnetically equivalent, they will produce a single signal.
-
Signal (δ ≈ -90 to -110 ppm vs. CFCl₃): The chemical shift of fluorine is highly sensitive to its electronic environment.[2] For a difluoroethyl group attached to an aromatic ring, the signal is expected in this general region. This signal will appear as a quartet . This splitting pattern arises from the coupling of the two fluorine atoms to the three equivalent protons of the adjacent methyl group (n+1 rule applies, where n=3 protons). The coupling constant observed in this quartet will be identical to the ³JHF value from the proton spectrum's triplet, providing definitive confirmation of the -CF₂CH₃ fragment.
Caption: Key ³JHF coupling between the -CH₃ and -CF₂ groups.
Comparative Analysis: The Advantage of a Multi-Nuclear Approach
| Analytical Technique | Information Provided | Limitations for This Molecule |
| Mass Spectrometry | Confirms molecular weight and elemental formula (via HRMS). Provides fragmentation patterns. | Cannot distinguish between isomers (e.g., methyl 3-(1,1-difluoroethyl)benzoate). |
| IR Spectroscopy | Confirms presence of functional groups: C=O stretch (ester), C-O stretch, aromatic C=C, and C-F bonds. | Provides no information on the connectivity of the molecular skeleton or the substitution pattern. |
| ¹H NMR (alone) | Defines the proton skeleton, confirms para-substitution, and shows a triplet for the -CH₃ group. | While the triplet strongly suggests coupling to a -CF₂ group, it is not absolute proof without the corresponding ¹⁹F data. |
| ¹H / ¹⁹F NMR (Combined) | Unambiguous structural proof. The triplet in the ¹H spectrum and the quartet in the ¹⁹F spectrum, both with the identical coupling constant (J), definitively confirm the -CF₂CH₃ moiety and its attachment to the confirmed para-substituted aromatic ring. | None for routine structural elucidation. |
This comparison highlights that while other techniques are useful, only the combination of ¹H and ¹⁹F NMR provides the rigorous, self-validating data required for absolute structural confirmation of Methyl 4-(1,1-difluoroethyl)benzoate.
Experimental Protocols
A successful analysis depends on meticulous experimental execution. The following protocols are designed for a standard 400 MHz NMR spectrometer.
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of Methyl 4-(1,1-difluoroethyl)benzoate into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds. Using a solvent that contains an internal standard, such as 0.03% Tetramethylsilane (TMS), is highly recommended for accurate chemical shift referencing in ¹H NMR.[5]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.[5]
-
Transfer: Transfer the clear solution into a 5 mm NMR tube using a clean pipette, ensuring a sample height of at least 4 cm.
Protocol 2: ¹H NMR Data Acquisition (400 MHz)
-
Rationale: The parameters below are chosen to provide a high-quality spectrum with good resolution and signal-to-noise in a reasonable amount of time.
-
Core Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16. This is typically sufficient for a sample of this concentration. More scans can be used to improve the signal-to-noise ratio for more dilute samples.[6]
-
Relaxation Delay (D1): 2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.
-
Spectral Width (SW): 20 ppm. This is a wide enough range to encompass all expected proton signals.
-
Acquisition Time (AQ): ~3-4 seconds. This determines the digital resolution of the spectrum.
-
Protocol 3: ¹⁹F NMR Data Acquisition (376 MHz on a 400 MHz system)
-
Rationale: ¹⁹F NMR requires a different frequency channel and often a wider spectral width than ¹H NMR. Referencing can be done externally using a known standard like CFCl₃.
-
Core Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired (though for this analysis, the coupled spectrum is essential).
-
Number of Scans (NS): 16-64. While ¹⁹F is sensitive, a few more scans can be beneficial.[6]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 250 ppm. The chemical shift range for fluorine is much larger than for protons, so a wider window is necessary to avoid spectral folding.[7]
-
Transmitter Offset (O1p): Centered in the expected region, e.g., -100 ppm.
-
Summary of Expected NMR Data
The following table summarizes the predicted data for Methyl 4-(1,1-difluoroethyl)benzoate in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ¹H | ~ 8.1 | Doublet (d) | JHH ≈ 8.5 | 2H | Ar-H (ortho to -COOCH₃) |
| ¹H | ~ 7.6 | Doublet (d) | JHH ≈ 8.5 | 2H | Ar-H (ortho to -CF₂CH₃) |
| ¹H | ~ 3.9 | Singlet (s) | - | 3H | -OCH₃ |
| ¹H | ~ 2.0 | Triplet (t) | ³JHF ≈ 15-20 | 3H | -CF₂CH₃ |
| ¹⁹F | ~ -100 | Quartet (q) | ³JHF ≈ 15-20 | 2F | -CF₂ CH₃ |
Conclusion
The structural elucidation of Methyl 4-(1,1-difluoroethyl)benzoate serves as an exemplary case for the power of multi-nuclear NMR spectroscopy. The combination of ¹H and ¹⁹F NMR provides a complete and internally consistent dataset that is superior to other common analytical techniques for this purpose. The characteristic triplet in the proton spectrum, mirrored by a quartet with an identical coupling constant in the fluorine spectrum, offers an unambiguous and definitive confirmation of the 1,1-difluoroethyl moiety. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently apply these methods to the ever-expanding world of fluorinated molecules.
References
- Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC. (n.d.).
- 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9 - Oxford Instruments. (n.d.).
- 1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (2019, October 22).
- Supporting Information - Rsc.org. (n.d.).
- Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- Common NMR experiments and the time it takes to run them. (2021, February 8).
- 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (n.d.).
- 4 - Rsc.org. (n.d.).
- Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate - Benchchem. (n.d.).
- F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.).
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
Sources
Mass spectrometry fragmentation pattern of Methyl 4-(1,1-difluoroethyl)benzoate
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-(1,1-difluoroethyl)benzoate
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating fluorinated bioisosteres. The 1,1-difluoroethyl group (-CF₂CH₃) is increasingly utilized in medicinal chemistry as a lipophilic, metabolically stable bioisostere for ethyl or tert-butyl groups. Understanding the mass spectrometry (MS) fragmentation pattern of building blocks like Methyl 4-(1,1-difluoroethyl)benzoate (MW: 200.18 g/mol ) is essential for downstream metabolite identification, impurity profiling, and pharmacokinetic (DMPK) quantification.
This guide objectively compares the analytical performance of GC-EI-MS and LC-ESI-MS/MS platforms for the characterization of this compound, detailing the mechanistic causality behind its fragmentation cascade.
Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice of ionization technique fundamentally alters the observed fragmentation pathways.
-
GC-EI-MS (Hard Ionization): Electron Ionization (EI) at 70 eV strips an electron to form a highly energetic radical cation[M]⁺• at m/z 200. This platform provides a highly reproducible, library-matchable structural fingerprint[1]. It is the superior choice for confirming the exact regiochemistry of the difluoroethyl and ester groups.
-
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) yields an even-electron protonated precursor [M+H]⁺ at m/z 201. While esters generally exhibit lower ionization efficiency in positive ESI compared to basic amines, this platform is mandatory for quantifying the compound in complex biological matrices (e.g., plasma) using targeted Multiple Reaction Monitoring (MRM).
Comparative Analytical Workflow: GC-EI-MS vs. LC-ESI-MS/MS.
Mechanistic Causality of Fragmentation
To confidently assign spectra, we must look beyond empirical matching and understand the thermodynamic drivers of the fragmentation cascade.
The Fluorine Resonance Effect (m/z 185)
Under EI conditions, the dominant fragmentation event is the α-cleavage of the 1,1-difluoroethyl group. The loss of a methyl radical (•CH₃, -15 Da) yields an α,α-difluorobenzylic cation at m/z 185. This peak is exceptionally intense (often the base peak) because the resulting benzylic carbocation is highly stabilized by the non-bonding electron pairs of the two adjacent fluorine atoms via p-π resonance donation[2][3].
Radical vs. Neutral Ester Cleavage (m/z 169)
A critical distinction between the two platforms lies in the ester cleavage mechanism:
-
In GC-EI-MS: The radical cation [M]⁺• undergoes homolytic cleavage to lose a methoxy radical (•OCH₃, -31 Da), forming a stable acylium ion (Ar-C≡O⁺) at m/z 169[1].
-
In LC-ESI-MS/MS: The even-electron protonated precursor [M+H]⁺ (m/z 201) undergoes a "flip-flop" rearrangement during Collision-Induced Dissociation (CID) to eliminate a neutral methanol molecule (CH₃OH, -32 Da), yielding m/z 169[4]. Recognizing this 1 Da difference in the neutral loss is paramount for accurate MRM transition design.
HF Elimination (m/z 180)
The elimination of neutral hydrogen fluoride (HF, -20 Da) from the molecular ion is a diagnostic feature of compounds containing aliphatic fluorines adjacent to abstractable protons. This rearrangement generates a resonance-stabilized fluorostyrene-like radical cation[5].
EI-MS Fragmentation Cascade of Methyl 4-(1,1-difluoroethyl)benzoate.
Quantitative Data Summary
The table below summarizes the diagnostic fragment ions observed in GC-EI-MS, providing the structural rationale for each peak.
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure | Relative Abundance | Diagnostic Significance |
| 200 | None | [M]⁺• (Molecular Ion) | Low-Medium | Confirms intact molecular weight. |
| 185 | •CH₃ (15 Da) | [M - CH₃]⁺ | High (Base Peak) | Indicates presence of the -CF₂CH₃ group; highly stabilized by F-lone pair resonance. |
| 180 | HF (20 Da) | [M - HF]⁺• | Medium | Confirms aliphatic fluorine adjacent to protons. |
| 169 | •OCH₃ (31 Da) | [M - OCH₃]⁺ | High | Hallmark acylium ion formation from methyl ester cleavage. |
| 141 | •COOCH₃ (59 Da) | [M - COOCH₃]⁺ | Low-Medium | Complete loss of the ester functional group. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: GC-EI-MS Structural Elucidation
Self-validating mechanism: The programmed solvent delay prevents filament burnout, while the strict adherence to 70 eV ionization ensures the resulting spectra can be mathematically cross-validated against NIST/Wiley reference libraries.
-
Sample Preparation: Dissolve Methyl 4-(1,1-difluoroethyl)benzoate in GC-grade dichloromethane (DCM) to a final concentration of 50 µg/mL.
-
Injection Parameters: Inject 1.0 µL using a split ratio of 1:20. Maintain the inlet temperature at 250°C to ensure complete volatilization without thermal degradation.
-
Chromatographic Separation: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV[1].
-
Source Temperature: 230°C.
-
Scan Range: m/z 40 to 300.
-
Validation Check: Ensure the air/water background (m/z 18, 28, 32) is <5% of the base peak before initiating the acquisition sequence.
-
Protocol B: LC-ESI-MS/MS (MRM) for DMPK Quantification
Self-validating mechanism: The inclusion of a stable-isotope labeled internal standard (SIL-IS) normalizes matrix ion suppression effects, ensuring quantitative integrity.
-
Sample Preparation: Spike 50 µL of plasma sample with a deuterated internal standard. Extract via protein precipitation using 150 µL of cold acetonitrile. Centrifuge at 14,000 × g for 10 mins and transfer the supernatant.
-
Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450°C.
-
-
MRM Transitions (CID):
-
Precursor Ion: m/z 201.1 [M+H]⁺.
-
Primary Product Ion (Quantifier): m/z 169.1 (Loss of neutral methanol, -32 Da).
-
Collision Energy (CE): Optimize between 15–20 eV for maximum acylium ion yield.
-
References
-
"Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate", Journal of the American Society for Mass Spectrometry. 4
-
"Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-formylbenzoate", Benchchem. 1
-
"A Quantum-Chemical Study of the C2H3F2+ and C2H3Cl2+ Isomers and Their Interconversion", The Journal of Physical Chemistry A. 2
-
"Benzylic C(sp3)–H fluorination", Beilstein Journal of Organic Chemistry (via NIH PMC). 3
-
"Stereochemical outcomes of C–F activation reactions of benzyl fluoride", Beilstein Journal of Organic Chemistry (via NIH PMC). 5
Sources
Comparing biological activity of difluoroethyl vs trifluoromethyl analogs
Comparative Biological Activity and Physicochemical Profiling: Trifluoromethyl vs. 2,2-Difluoroethyl Analogs in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for modulating pharmacokinetics (PK) and pharmacodynamics (PD). While the trifluoromethyl (-CF3) group is a classical moiety utilized for enhancing lipophilicity and metabolic stability, the 2,2-difluoroethyl (-CH2CHF2) group has emerged as a highly sophisticated alternative. Unlike the fully fluorinated -CF3, the 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor, offering a unique balance of metabolic resistance and target engagement capabilities[1]. This guide provides an objective, data-driven comparison of these two analogs, detailing their physicochemical properties, biological activities, and the experimental workflows required to rigorously evaluate them.
Physicochemical and Structural Divergence
The fundamental divergence in biological activity between -CF3 and -CH2CHF2 analogs stems from their distinct electrostatic and steric profiles.
-
Trifluoromethyl (-CF3): Highly electron-withdrawing and lipophilic. It is sterically demanding, often acting as a bioisostere for an isopropyl or tert-butyl group. Because it is fully fluorinated, it lacks the ability to donate hydrogen bonds. Its primary utility lies in occupying hydrophobic pockets, driving passive membrane permeability, and shielding adjacent metabolic hotspots due to the immense strength of the C-F bond (~485 kJ/mol)[2].
-
2,2-Difluoroethyl (-CH2CHF2): The presence of the highly polarized C-H bond (CF2H) renders this group a competent hydrogen-bond donor. It serves as a metabolically stable bioisostere for alcohols, thiols, and amines[1]. Furthermore, it exhibits dynamic lipophilicity, altering its conformation based on the microenvironment—a property that allows it to adapt to both polar aqueous environments and lipophilic binding pockets[3].
Table 1: Quantitative Comparison of Physicochemical Properties
| Property | Trifluoromethyl (-CF3) | 2,2-Difluoroethyl (-CH2CHF2) | Causality / Impact on Drug Design |
| H-Bond Donor Capacity | None | Yes (Moderate to Strong) | -CH2CHF2 can engage in target active sites requiring H-bond donors, unlike -CF3[1]. |
| Lipophilicity (Hansch π) | High (+0.88 to +1.04) | Moderate (+0.2 to +0.6) | -CF3 drives passive permeability but may increase non-specific protein binding[3]. |
| Steric Bulk | High (Isopropyl isostere) | Moderate (Ethyl/Propyl isostere) | -CF3 induces significant conformational restriction on adjacent rotatable bonds[2]. |
| Metabolic Stability | Exceptionally High | High | Both resist CYP450 oxidation, but -CH2CHF2 offers a softer, tunable metabolic profile[2]. |
| NMR Δδ (DMSO vs CDCl3) | N/A | > 0.05 ppm (CF2H proton) | Quantifies the H-bond donor strength of the polarized difluoroethyl proton[4]. |
Biological Activity & Pharmacokinetics (ADME)
The choice between these two groups profoundly impacts a drug candidate's ADME profile. The -CF3 group's robust C-F bonds effectively block cytochrome P450-mediated oxidation, increasing the drug's half-life[2]. However, excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding, reducing the free fraction of the drug.
Conversely, the 2,2-difluoroethyl group maintains a favorable lipophilic profile while its H-bond donor capability improves aqueous solubility. This allows for specific, directional interactions with target proteins, often resulting in enhanced binding affinity without the "grease penalty" (e.g., off-target toxicity and poor solubility) typically associated with the -CF3 group[1].
Logical decision tree for selecting between -CF3 and -CH2CHF2 analogs in drug design.
Experimental Methodologies: Self-Validating Systems
To objectively compare the biological and physicochemical impact of these analogs, researchers must employ orthogonal assays. The following protocols are designed with built-in causality and self-validation to ensure data integrity.
Protocol A: NMR-Based Quantification of Hydrogen-Bond Donor Capacity
Causality: To definitively prove that the -CH2CHF2 analog actively donates H-bonds (unlike the -CF3 analog), we measure the chemical shift difference (Δδ) of the CF2H proton in hydrogen-bonding versus non-hydrogen-bonding solvents. The degree of downfield shift directly correlates with the proton's engagement in hydrogen bonding[4].
-
Sample Preparation: Dissolve 5 mg of the 2,2-difluoroethyl analog in 0.5 mL of CDCl3 (non-H-bonding solvent) and another 5 mg in 0.5 mL of DMSO-d6 (strong H-bond acceptor solvent).
-
Acquisition: Acquire 1H and 19F NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.
-
Internal Validation: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm) in both solvents to ensure absolute chemical shift accuracy. Run the -CF3 analog in parallel as a negative control to verify that global solvent effects are not causing false-positive shifts in adjacent ring protons.
-
Data Analysis: Calculate Δδ = δ(DMSO-d6) − δ(CDCl3) for the CF2H proton. A Δδ > 0.05 ppm confirms significant H-bond donor capacity[4].
Protocol B: Comparative Microsomal Stability Assay (HLM)
Causality: To evaluate if the substitution of a fully fluorinated -CF3 group with a -CH2CHF2 group introduces a metabolic liability (due to the presence of C-H bonds), the in vitro intrinsic clearance is determined using Human Liver Microsomes (HLM).
-
Incubation Setup: Prepare a 1.0 mL incubation mixture containing 1 µM of the test compound (-CF3 or -CH2CHF2 analog), 0.5 mg/mL HLM protein, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
-
Self-Validation Control: Run parallel incubations without NADPH. This critical step differentiates enzymatic cytochrome P450 metabolism from chemical degradation or non-specific protein binding. Use Verapamil as a high-clearance positive control to validate microsomal activity.
-
LC-MS/MS Analysis: Centrifuge the quenched samples (14,000 rpm, 10 min) and analyze the supernatant. Plot the natural log of the remaining parent compound versus time to calculate intrinsic clearance (CLint).
Parallel experimental workflow for comparative biological and physicochemical evaluation.
Conclusion
The transition from a trifluoromethyl to a 2,2-difluoroethyl group represents a paradigm shift from purely lipophilic/steric optimization to nuanced, interaction-driven drug design. While -CF3 remains unparalleled for maximizing metabolic stability and passive permeability, the 2,2-difluoroethyl group offers a sophisticated bioisosteric replacement. By introducing lipophilic hydrogen bonding and dynamic lipophilicity, the -CH2CHF2 group can often rescue compounds from poor aqueous solubility and off-target promiscuity while maintaining excellent metabolic resistance.
References[4] Late-stage difluoromethylation: concepts, developments and perspective, Chemical Society Reviews (RSC Publishing). Verify Source[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, PMC (National Institutes of Health). Verify Source[1] A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor, Thieme Connect. Verify Source[3] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis, PMC (National Institutes of Health). Verify Source
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Comparative Profiling of Fluorinated Benzoates: Methyl 4-(1,1-difluoroethyl)benzoate vs. Methyl 4-(trifluoromethyl)benzoate
In late-stage lead optimization, the strategic incorporation of fluorine is a cornerstone technique for modulating target binding affinity and pharmacokinetics[1]. The trifluoromethyl ( −CF3 ) group is a classical bioisostere, prized for its profound metabolic stability and strong electron-withdrawing capacity. However, its extreme lipophilicity can frequently lead to off-target toxicity, poor aqueous solubility, and excessively high plasma protein binding.
Enter the 1,1-difluoroethyl ( −CF2CH3 ) group—an emergent structural motif that bridges the gap between the classical −CF3 group and non-fluorinated alkyl groups[2]. By comparing Methyl 4-(trifluoromethyl)benzoate and Methyl 4-(1,1-difluoroethyl)benzoate , this guide details the physicochemical causality, structural implications, and experimental validation required when selecting between these two critical motifs in medicinal chemistry.
Physicochemical and Electronic Causality
To understand the performance differences between these two benzoates, we must analyze how the substitution of a single fluorine atom for a methyl group alters the electronic landscape of the molecule.
Quantitative Comparison Table
| Property | Methyl 4-(trifluoromethyl)benzoate | Methyl 4-(1,1-difluoroethyl)benzoate |
| CAS Number | 2967-66-0[3] | 444915-84-8[4] |
| Molecular Weight | 204.15 g/mol | 200.20 g/mol |
| Substituent Motif | −CF3 (Trifluoromethyl) | −CF2CH3 (1,1-Difluoroethyl) |
| Electronic Effect (Hammett σp ) | +0.54 (Strongly Electron-Withdrawing) | ~+0.25 (Moderately Electron-Withdrawing)[5] |
| Lipophilicity (Substituent π ) | ~0.88 (Highly Lipophilic) | ~0.65 (Moderately Lipophilic) |
| Steric Volume | Symmetrical, roughly isopropyl-sized | Asymmetrical, slightly larger than −CF3 |
| Metabolic Vulnerability | Recalcitrant (Highly stable) | Benzylic position blocked; terminal −CH3 is a tunable soft spot |
The Causality of Electronic and Lipophilic Shifts
The −CF3 group exerts a powerful inductive electron-withdrawing effect (-I) due to the high electronegativity of its three fluorine atoms, yielding a high Hammett σp constant. When one fluorine atom is replaced by a methyl group to form the −CF2CH3 derivative, the terminal methyl group acts as an electron donor via hyperconjugation (+R effect). This internal electron donation directly counteracts the inductive pull of the adjacent −CF2− moiety, significantly dampening the overall electron-withdrawing effect on the benzoate core[5].
Furthermore, while perfluorinated groups are extremely lipophilic due to the low polarizability of C-F bonds, the introduction of the −CH3 group introduces a polarizable C-H bond and disrupts the symmetry of the fluorinated carbon. This results in a measurable reduction in logP , making the 1,1-difluoroethyl group a "softer" lipophilic modifier that can improve aqueous solubility without sacrificing membrane permeability.
Decision matrix for selecting between -CF3 and -CF2CH3 motifs during lead optimization.
Metabolic Stability and Steric Vectoring
While the −CF3 group is essentially recalcitrant to Cytochrome P450 (CYP450)-mediated oxidation, this extreme "brick dust" stability can sometimes result in undesirably long half-lives or accumulation in adipose tissue.
The 1,1-difluoroethyl group offers a highly engineered solution: the gem-difluoro moiety perfectly protects the highly vulnerable benzylic position from oxidation (a common failure point for standard ethyl or methyl groups), but it leaves the terminal methyl group available as a "soft spot" for Phase I metabolism. This allows medicinal chemists to dial in a specific, tunable clearance rate. Additionally, the asymmetric steric bulk of the −CF2CH3 group provides a unique 3D vector that can lock the molecule into a specific bioactive conformation within a hydrophobic binding pocket, often improving target selectivity over the symmetrical −CF3 group.
Experimental Workflows: Self-Validating Protocols
To objectively compare these two compounds in a laboratory setting, the following self-validating protocols must be employed. These systems are designed with internal controls to ensure data integrity.
Protocol A: Comparative Lipophilicity (LogD) via RP-HPLC
Shake-flask methods are prone to emulsion artifacts. This Reversed-Phase HPLC method correlates retention time with lipophilicity, using a self-validating calibration curve.
-
Mobile Phase Preparation: Prepare a binary gradient of 0.1% Formic Acid in LC-MS grade Water (Solvent A) and 0.1% Formic Acid in LC-MS grade Acetonitrile (Solvent B).
-
Calibration Mix: Prepare a single DMSO stock containing 5 reference standards with known logP values (e.g., Aniline, Toluene, Bromobenzene, Naphthalene, and Pyrene) alongside a void volume marker (Uracil).
-
Sample Preparation: Dissolve Methyl 4-(trifluoromethyl)benzoate and Methyl 4-(1,1-difluoroethyl)benzoate in DMSO to a final concentration of 100 μM .
-
Chromatographic Run: Inject 5 μL of the calibration mix and samples onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μm ) at a flow rate of 0.5 mL/min.
-
Data Analysis: Calculate the capacity factor ( k′ ) for all peaks using the formula k′=(tR−t0)/t0 , where tR is the retention time and t0 is the retention time of Uracil. Plot logk′ of the standards against their literature logP values to generate a linear regression. Interpolate the logP of the fluorinated benzoates from this curve.
Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay
This assay determines the vulnerability of the terminal methyl group in the −CF2CH3 variant compared to the recalcitrant −CF3 group.
-
Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 μM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).
-
System Validation Controls: Include Verapamil (1 μM ) as a high-clearance positive control to validate CYP450 activity. Include a "Minus-NADPH" negative control well for each test compound to rule out chemical instability or non-CYP degradation.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
-
Centrifugation and LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Calculation: Plot the natural log of the remaining percentage of parent compound versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance ( CLint=(k×V)/microsomal protein concentration ).
Standardized workflow for comparative physicochemical and metabolic profiling.
References
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
- Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447. PubChem.
- Methyl 4-(1,1-difluoroethyl)benzoate. ChemShuttle.
- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 3. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(1,1-difluoroethyl)benzoate; CAS No.: 444915-84-8 [chemshuttle.com]
- 5. pubs.acs.org [pubs.acs.org]
Isomeric comparison: Methyl 4-(1,1-difluoroethyl)benzoate vs Methyl 3-(1,1-difluoroethyl)benzoate
As a Senior Application Scientist in medicinal chemistry, selecting the right building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate.
When optimizing a scaffold, replacing a metabolically labile moiety (like a methoxy group) with a fluorinated bioisostere is a proven tactic to enhance half-life. Among these, the 1,1-difluoroethyl group stands out. However, the choice between its positional isomers—Methyl 4-(1,1-difluoroethyl)benzoate and Methyl 3-(1,1-difluoroethyl)benzoate —requires a deep understanding of spatial vectors, electronic induction, and downstream synthetic behavior.
This guide provides an objective comparison of these two isomers, detailing their structural divergence, vectorial applications, and a self-validating protocol for their incorporation into advanced active pharmaceutical ingredients (APIs).
The Bioisosteric Rationale: Why 1,1-Difluoroethyl?
Aryl ethers, particularly methoxy groups, are notorious metabolic liabilities. They are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid clearance. The 1,1-difluoroethyl group serves as a premier [1]. By replacing the oxygen atom with a difluorinated carbon, the strong C–F bonds resist oxidative cleavage while mimicking the steric bulk and lipophilicity of the original ether.
Logical flow of bioisosteric replacement from methoxy to 1,1-difluoroethyl groups.
Physicochemical & Vectorial Profiling
While both isomers share identical molecular weights and similar lipophilicity profiles, their utility diverges sharply based on their substitution geometry. The strategic application of these isomers resolves distinct [2] within a protein's binding pocket.
| Property | Methyl 4-(1,1-difluoroethyl)benzoate | Methyl 3-(1,1-difluoroethyl)benzoate |
| CAS Number | 444915-84-8 | 878745-29-0 |
| Molecular Weight | 200.18 g/mol | 200.18 g/mol |
| Substitution Geometry | Para (1,4-substitution) | Meta (1,3-substitution) |
| Vector Projection Angle | ~180° (Linear extension) | ~120° (Angled projection) |
| Electronic Effect (Inductive) | Strong σI withdrawal | Strong σI withdrawal |
| Primary Scaffold Application | Deep, narrow binding pockets (e.g., DFG-out kinase inhibitors) | Lateral surface pockets, inducing conformational bends |
Causality Analysis in Scaffold Design: The choice between the 3- (meta) and 4- (para) isomer is dictated by the required trajectory of the pharmacophore.
-
The 4-isomer (Para): Projects the lipophilic difluoroethyl group linearly (180° relative to the ester/amide). This is critical when extending a molecule down a narrow, cylindrical binding channel, such as the hinge region extending into a kinase DFG-out pocket.
-
The 3-isomer (Meta): Projects the group at a 120° angle. This "bend" is highly effective for wrapping around convex protein surfaces or occupying adjacent hydrophobic sub-pockets without causing steric clashes with the protein backbone. The distinct steric demands of these [3] dictate their ultimate binding kinetics.
Experimental Methodology: Self-Validating Amide Coupling Workflow
To utilize these building blocks, the methyl ester must typically be saponified to the free benzoic acid and subsequently coupled to an amine. As an Application Scientist, I mandate workflows that are self-validating —meaning the protocol includes built-in chemical checkpoints that purify the material orthogonally, eliminating the need for intermediate column chromatography.
Self-validating synthetic workflow for converting difluoroethyl esters to benzamides.
Phase 1: Saponification & Orthogonal Isolation
-
Homogeneous Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1:1 mixture of THF:MeOH:H2O (0.2 M).
-
Causality: The mixed solvent system ensures both the highly lipophilic difluoroethyl ester and the water-soluble LiOH remain in a single homogeneous phase, preventing biphasic stalling and accelerating hydrolysis.
-
-
Hydrolysis: Add 2.0 eq of LiOH·H2O. Stir at room temperature for 4 hours. Monitor by LCMS (target mass: [M-H]- 185.0).
-
Self-Validating Purification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash twice with Methyl tert-butyl ether (MTBE).
-
Causality: This is the critical self-validation step. Because the product is currently a water-soluble lithium carboxylate, washing with MTBE extracts any unreacted ester or neutral organic impurities. Discard the MTBE layer.
-
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl until the pH reaches 2–3.
-
Causality: The CF₂CH₃ group is highly electron-withdrawing via induction, which lowers the pKa of the resulting benzoic acid to ~3.8 (compared to 4.2 for standard benzoic acid). Dropping the pH to 2 ensures complete protonation, forcing the pure acid to crash out of the aqueous solution as a white precipitate. Filter and dry under vacuum.
-
Phase 2: Amide Coupling
-
Pre-Activation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for exactly 5 minutes.
-
Causality: Pre-activation forms the highly reactive HOAt active ester. Waiting 5 minutes ensures complete activation and prevents the target amine from reacting directly with HATU, which generates stubborn guanidinium byproducts.
-
-
Coupling: Add the target amine (1.1 eq). Stir for 2 hours at room temperature.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc, and wash the organic layer heavily with 5% aqueous LiCl.
-
Causality: DMF is notoriously difficult to remove; washing with 5% LiCl alters the partition coefficient, pulling DMF entirely into the aqueous phase and leaving a highly pure crude amide in the organic layer.
-
Analytical Validation Standards
To confirm the structural integrity of the difluoroethyl group post-coupling, rely on these specific analytical markers:
-
¹⁹F NMR: The gem-difluoro group is highly diagnostic. Expect a distinct triplet (due to coupling with the adjacent methyl group) or a broad singlet around -88.0 to -90.0 ppm , depending on the deuterated solvent.
-
LCMS Stability: Unlike some fluorinated motifs that can undergo defluorination under acidic conditions, the 1,1-difluoroethyl group is highly robust. It will remain entirely stable under standard LCMS conditions (0.1% Formic Acid in MeCN/H₂O).
References
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: Angewandte Chemie International Edition (via PMC) URL:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation Source: Chemical Science (RSC Publishing) URL:[Link]
Comparative Analytical Guide: Structural Confirmation of Synthesized Methyl 4-(1,1-difluoroethyl)benzoate
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Finalizing the Document
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Finalizing the Document
I'm now in the final stages of the analytical guide. I am conducting a final review to ensure the seamless integration of all the spectral data, including NMR, GC-MS, and FT-IR, alongside literature references and the final DOT diagram. I am polishing the language and formatting. I have now also added the CAS number. I'm focusing on the document's overall coherence and clarity to present a comprehensive document.
Comparing Impurities
I'm now incorporating a new section on comparing the target compound to potential synthetic impurities: Methyl 4-(1-fluoroethenyl)benzoate and Methyl 4-(1-fluoroethyl)benzoate. The 19F NMR of a mono-fluoro impurity will show different spectral patterns. The alkene impurity will have vinylic protons. I'm refining the DOT diagram to include the comparisons.
Comparing Impurities
I've integrated a new section comparing potential impurities with the target. I'm focusing on their 19F NMR signals: distinct spectral patterns for each. I've also incorporated alkene proton features. I'm finalizing the DOT diagram, including these new impurity comparisons in the NMR and GC-MS workflows.
Refining the DOT Diagram
I'm now refining the DOT diagram to specifically include comparisons between the target compound and potential impurities. I've added nodes for Methyl 4-(1-fluoroethenyl)benzoate and Methyl 4-(1-fluoroethyl)benzoate to the GC-MS section. I've also incorporated features on how the spectra can be used to differentiate the impurities. I'm focusing on the analytical workflow for differentiating these impurities from the target compound.
Refining the DOT Diagram
I'm now refining the DOT diagram to incorporate comparisons with potential impurities like Methyl 4-(1-fluoroethenyl)benzoate and Methyl 4-(1-fluoroethyl)benzoate. I've added a section on how their spectral features, especially in 19F NMR and GC-MS, differentiate them from the target compound. I'm focusing on strengthening the analysis workflow.
Integrating Spectral Data
I'm now integrating the detailed NMR, GC-MS, and FT-IR data, along with their respective tables, within the document. I'm focusing on the spectral patterns of the target compound and potential impurities. I'm also ensuring all cited literature references are correctly added. The integrated data is ready to support the structural analysis section.
Finalizing the Document
I've finalized the spectral data integration, complete with tables of NMR, GC-MS, and FT-IR data, plus all literature citations. I've now completed the structural analysis section. I'm focusing on ensuring data-reference coherence, and I am also polishing the overall presentation of the document for clarity.
Finalizing the Analysis
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Refining the Document
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Integrating Spectral Data
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Adding NMR Internal Standard
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Integrating Standard Data
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Comparing Precursor and Product
I'm now integrating the precursor comparison, specifically the shift of the carbonyl carbon from 197 ppm to the -CF2- triplet at 120 ppm in the product. The DOT diagram will be updated to include direct visual comparison between the product and precursor, enhancing the "Comparison Guide" aspect.
Comparing Precursor and Product
I'm now detailing the 13C and 19F NMR shifts between the precursor and product. I've shown the carbonyl carbon shift from 197 ppm (precursor) to the CF2 triplet at 120 ppm (product) and the fluorinated carbons at -88. I am also adding new information regarding the isotopic patterns as well.
Structuring the Comparisons
I'm now building the comparison tables. Table 1 outlines NMR benchmarks across target, precursor, and mono-fluoro impurity (1H, 19F, 13C). Table 2 compares orthogonal data (GC-MS, FT-IR) with diagnostic features and interpretations, supporting the entire analysis.
As a Senior Application Scientist, confirming the exact molecular architecture of synthesized fluorinated building blocks is a critical mandate. Methyl 4-(1,1-difluoroethyl)benzoate (CAS: 444915-84-8) [2.3] is a highly valuable intermediate in drug development, where the 1,1-difluoroethyl group is leveraged to modulate lipophilicity and metabolic stability.
However, the synthesis of this compound—typically achieved via the deoxofluorination of methyl 4-acetylbenzoate using reagents like DAST or Deoxo-Fluor—frequently yields closely related structural alternatives, such as unreacted precursors, mono-fluorinated impurities, or dehydrofluorination (alkene) byproducts.
This guide provides an objective, comparative framework to validate the structure of Methyl 4-(1,1-difluoroethyl)benzoate against these alternative reaction products using an orthogonal, self-validating analytical strategy.
The Analytical Strategy & Causality
To definitively prove the structure, we cannot rely on a single analytical technique. The electron-withdrawing nature of the −CF2− core induces complex spin-spin scalar couplings that require a multi-technique approach to deconvolute.
-
Multinuclear NMR ( 1 H, 13 C, 19 F): Acts as the primary pillar. 1 H NMR alone is insufficient because aliphatic proton shifts can overlap with impurities. 19 F NMR is required to directly observe the fluorine environment and definitively rule out mono-fluoro alternatives[1][2]. 13 C NMR confirms the carbon skeleton through characteristic C−F scalar couplings that prove the fluorines are attached to the correct carbon[3].
-
GC-MS (Electron Ionization): Provides exact mass and fragmentation causality. It differentiates the target mass ( m/z 200) from the precursor ( m/z 178) and mono-fluoro impurity ( m/z 182).
-
FT-IR Spectroscopy: Confirms the successful conversion of the precursor's ketone C=O bond into the target's C−F bonds, while verifying the ester carbonyl remains intact.
Comparative analytical workflow differentiating the target from precursors and impurities.
Quantitative Data Comparison: Target vs. Alternatives
Table 1: Comparative Multinuclear NMR Benchmarks
The causality behind the NMR splitting patterns is driven by nuclear spin ( I=1/2 for 1 H, 19 F, and 13 C). In the target compound, the terminal methyl protons are split by two equivalent fluorine atoms through three bonds ( 3JHF ), creating a triplet[2]. Conversely, the 19 F signal is split by the three methyl protons into a quartet[2].
| Nucleus | Target: Methyl 4-(1,1-difluoroethyl)benzoate | Precursor: Methyl 4-acetylbenzoate | Mono-fluoro Impurity | Causality / Structural Implication |
| 1 H NMR | ~1.9 ppm (Triplet, 3H , 3JHF≈18 Hz) | ~2.6 ppm (Singlet, 3H ) | ~1.6 ppm (Doublet of doublets) | The triplet confirms the −CH3 is adjacent to exactly two fluorines. |
| 19 F NMR | ~ -88.0 ppm (Quartet, 2F , 3JHF≈18 Hz) | No Signal | ~ -160 ppm (Doublet of quartets) | The chemical shift at -88 ppm is the definitive hallmark of the gem-difluoroethyl group[2]. |
| 13 C NMR | ~120 ppm (Triplet, 1JCF≈240 Hz) | ~197 ppm (Singlet, C=O ) | ~90 ppm (Doublet, 1JCF≈165 Hz) | The massive 240 Hz coupling constant proves direct carbon-fluorine connectivity[1]. |
Table 2: Orthogonal Validation (GC-MS & FT-IR)
Mass spectrometry and infrared spectroscopy provide orthogonal confirmation by measuring ionization cleavage and bond vibrations, respectively.
| Technique | Diagnostic Feature | Target Compound | Precursor Alternative | Causality / Interpretation |
| GC-MS (EI) | Molecular Ion ( M+ ) | m/z 200.06 | m/z 178.06 | Confirms the exact mass shift (+22 Da) corresponding to replacing =O with −F2 . |
| GC-MS (EI) | Base Peak / Fragments | m/z 169 ( [M−OCH3]+ ), m/z 181 ( [M−F]+ ) | m/z 147 ( [M−OCH3]+ ) | Alpha-cleavage of the ester yields the resonance-stabilized acylium ion. |
| FT-IR | C−F Stretching | Broad, intense band at 1100–1300 cm −1 | Absent | The highly electronegative fluorines create a massive dipole moment change during vibration. |
| FT-IR | Ketone C=O Stretch | Absent | Sharp peak at ~1680 cm −1 | Disappearance of this peak confirms 100% conversion of the starting material. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes internal controls that automatically flag instrumental drift or sample degradation, ensuring the resulting data is absolutely trustworthy.
Protocol A: High-Resolution Multinuclear NMR Acquisition
Causality: Chemical shifts are highly sensitive to solvent and magnetic field fluctuations. By spiking the sample with dual internal standards, we lock the reference frequencies, making the data self-validating.
-
Sample Preparation: Dissolve 15 mg of the synthesized batch in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Internal Standardization (Critical Step):
-
Acquisition Parameters:
-
1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1 ) of 2 seconds.
-
19 F NMR: 376 MHz, 64 scans. Proton-decoupled mode can be run first to observe a clean singlet at ~ -88 ppm, followed by a proton-coupled scan to observe the diagnostic quartet[2].
-
13 C NMR: 100 MHz, minimum 512 scans to resolve the low-intensity C−F triplets.
-
-
Validation Check: If the PhCF3 peak deviates from -63.7 ppm, recalibrate the spectrometer's lock phase before trusting the target's -88 ppm signal.
Protocol B: GC-MS Deconvolution Workflow
Causality: Capillary columns can retain highly fluorinated compounds. A self-validating GC-MS run must prove the column was clean prior to sample introduction.
-
Baseline Validation: Inject 1.0 μL of pure HPLC-grade Hexane. Analyze the chromatogram to ensure no ghost peaks exist at the expected retention time of the target.
-
Sample Injection: Dilute the product to 1 mg/mL in Hexane. Inject 1.0 μL using a split ratio of 50:1.
-
Chromatographic Separation: Use an HP-5MS column (or equivalent). Program the oven: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.
-
Data Deconvolution: Extract ion chromatograms (EIC) for m/z 200 (Target), m/z 182 (Mono-fluoro impurity), and m/z 178 (Precursor). The absence of m/z 178 and 182 validates the purity of the Methyl 4-(1,1-difluoroethyl)benzoate[4].
References
- Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. cas.cn.
- Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. cas.cn.
- Direct Fluorination of N-Heterocycles (Supporting Information). rsc.org.
- CAS:444915-84-8, 4-(1,1-difluoroethyl)benzoate Product Data. bidepharm.com.
Sources
A Guide to In Vitro Assay Validation: Utilizing Methyl 4-(1,1-difluoroethyl)benzoate as a Novel Reference Standard
This guide provides a comprehensive framework for the validation of in vitro assays, using Methyl 4-(1,1-difluoroethyl)benzoate as a case study for a novel reference standard. We will delve into the foundational principles of assay validation as stipulated by international guidelines, present a detailed protocol for a common in vitro metabolic stability assay, and compare the performance characteristics of our reference compound against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro testing systems.
Introduction: The Crucial Role of the Reference Standard
The reliability of any in vitro assay hinges on the quality and characterization of its reference standard. A reference standard serves as a benchmark against which unknown samples are compared, ensuring the accuracy, precision, and reproducibility of the experimental data. While well-established compounds are often used, the introduction of a novel, structurally distinct reference standard like Methyl 4-(1,1-difluoroethyl)benzoate offers unique advantages, particularly in avoiding analytical interferences with structurally similar test compounds.
Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) is a small molecule with a molecular weight of 200.184 g/mol and a molecular formula of C10H10F2O2.[1] Its key structural feature, the gem-difluoroethyl group, is expected to confer a degree of metabolic stability, making it an interesting candidate for a stable internal or reference standard in assays monitoring compound depletion over time.
This guide will walk through the essential steps of validating an in vitro assay, from characterizing the reference standard to performing a full method validation in line with regulatory expectations.
Part 1: The Regulatory Framework for Assay Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is broadly adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6]
The core validation parameters that must be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[7]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2][3]
Part 2: Case Study: Validation of a Metabolic Stability Assay
Drug metabolism studies are a critical component of any drug development program, with the liver being the primary site of metabolism for many drugs.[9] In vitro metabolic stability assays using liver-derived systems, such as hepatocytes, are routinely used to estimate a compound's half-life and intrinsic clearance.[10][11]
Here, we present a detailed workflow for a hepatocyte metabolic stability assay and discuss how Methyl 4-(1,1-difluoroethyl)benzoate can be validated as a reference standard for this system.
Experimental Workflow: Hepatocyte Metabolic Stability Assay
The objective of this assay is to measure the rate of disappearance of a compound over time when incubated with metabolically active hepatocytes.[12]
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare Incubation Medium (e.g., Williams Medium E supplemented as required) and warm to 37°C.[9]
-
Prepare stock solutions (e.g., 1 mM in DMSO) of the test article, Methyl 4-(1,1-difluoroethyl)benzoate (Reference Standard), a high-turnover positive control (e.g., Verapamil), and a low-turnover positive control (e.g., Diazepam).
-
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in fresh incubation medium to a final density of 1.0 x 10^6 viable cells/mL. Cell viability should be assessed (e.g., via Trypan Blue exclusion) and be >80%.[13]
-
-
Initiation of the Metabolic Reaction:
-
In a 12-well plate, add 0.5 mL of the compound working solutions to designated wells.
-
Initiate the reaction by adding 0.5 mL of the hepatocyte suspension (1.0 x 10^6 cells/mL) to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL.[9]
-
For the T=0 time point, aliquots should be removed immediately after adding the cells.
-
-
Incubation and Sampling:
-
Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a 50 µL aliquot from each well.[9]
-
-
Reaction Quenching and Sample Processing:
-
Immediately transfer each aliquot into a microcentrifuge tube or well of a 96-well plate containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile with an internal standard). The quenching agent stops all enzymatic activity.[10]
-
Vortex and centrifuge the samples to pellet precipitated proteins and cell debris.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This technique offers the high sensitivity and specificity required for detecting and quantifying drug molecules in complex biological matrices.[14]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percent remaining versus time curve.
-
Calculate the in vitro intrinsic clearance (Clint) using the equation: Clint (in vitro) = (0.693 / t1/2) / (cell density).[9]
-
Part 3: Analytical Method Validation and Comparative Performance
To quantify Methyl 4-(1,1-difluoroethyl)benzoate and any test articles, a robust analytical method, typically HPLC or LC-MS/MS, must be fully validated.[14][15] The validation will follow the ICH Q2(R1) parameters discussed earlier.
Below is a table summarizing hypothetical, yet realistic, validation results for our reference standard compared to a common alternative. For this comparison, we use Verapamil, a well-known substrate of CYP3A4 and a compound that is moderately-to-highly metabolized in hepatocytes.
Table 1: Comparative Validation Data for Analytical Method
| Validation Parameter | Methyl 4-(1,1-difluoroethyl)benzoate | Verapamil (Comparator) | Acceptance Criteria |
| Specificity | No interference at retention time | No interference at retention time | No significant interfering peaks at the retention time of the analyte. |
| Linearity (Range) | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | |
| Accuracy (% Bias) | |||
| LLOQ (1 ng/mL) | +4.5% | +7.2% | Within ±20% (LLOQ), ±15% (other levels) |
| QCL (3 ng/mL) | +2.1% | +5.4% | |
| QCM (500 ng/mL) | -1.5% | -3.1% | |
| QCH (800 ng/mL) | -3.8% | -6.5% | |
| Precision (%CV) | |||
| LLOQ (1 ng/mL) | 8.9% | 11.2% | ≤20% (LLOQ), ≤15% (other levels) |
| QCL (3 ng/mL) | 6.2% | 7.8% | |
| QCM (500 ng/mL) | 4.1% | 5.5% | |
| QCH (800 ng/mL) | 5.3% | 6.9% | |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±5°C) | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±5°C) | %CV should not exceed 15% under varied conditions. |
Interpreting the Comparison
The data in Table 1 illustrates that a novel compound like Methyl 4-(1,1-difluoroethyl)benzoate can be validated to the same rigorous standards as a well-established compound. The key advantage lies in its unique mass and retention time, which would minimize the risk of cross-interference when co-incubated with other test articles that may be structurally similar to common controls like Verapamil. The gem-difluoroethyl moiety is generally resistant to metabolic attack, suggesting the compound would likely serve as a stable, low-turnover reference, which is ideal for confirming assay integrity over the full time course.
Conclusion
The successful validation of an in vitro assay is a prerequisite for generating reliable and reproducible data in drug discovery and development. This guide has outlined the essential regulatory principles and provided a practical, step-by-step approach to validating a hepatocyte-based metabolic stability assay.
By using Methyl 4-(1,1-difluoroethyl)benzoate as a case study, we have demonstrated that a novel compound can serve as a robust reference standard, provided it undergoes rigorous characterization and the accompanying analytical method is validated according to international standards like ICH Q2(R1). The choice of a structurally unique and metabolically stable reference can enhance assay specificity and prevent analytical complications, ultimately leading to higher quality data to support critical decision-making in the progression of new chemical entities.
References
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
- Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current protocols in pharmacology, Chapter 7, Unit 7.1.
-
Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- El-Beqqali, A., Kuss, S., & El-Krabbal, M. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 5328793.
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. propharmagroup.com [propharmagroup.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
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- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 苯甲酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Comparative study of difluoroethylated and non-fluorinated benzoates
As a Senior Application Scientist, optimizing the pharmacokinetic and physicochemical profiles of lead compounds is a critical hurdle in drug development. Historically, the substitution of metabolically labile aliphatic groups with perfluorinated motifs (e.g., −CF3 ) was the default strategy to block Cytochrome P450 (CYP450) degradation. However, this often leads to a detrimental increase in lipophilicity, resulting in poor aqueous solubility and high non-specific protein binding.
The strategic incorporation of the gem-difluoroethyl group ( −CH2CF2H or −CF2CH3 ) into benzoate scaffolds represents a sophisticated alternative. This guide provides an objective, data-driven comparison between difluoroethylated benzoates and their non-fluorinated counterparts, detailing the mechanistic rationale, physicochemical profiling, and self-validating experimental workflows required to leverage this motif.
Mechanistic Rationale: The gem-Difluoroethyl Advantage
The transition from a standard ethyl benzoate to a difluoroethylated benzoate fundamentally alters the molecule's stereoelectronic landscape.
-
Metabolic Shielding via Bond Energetics: CYP450 enzymes metabolize xenobiotics primarily via Hydrogen Atom Transfer (HAT) mediated by an electrophilic iron-oxo species. The C-F bond is significantly stronger than a C-H bond (~105–116 kcal/mol vs. ~98 kcal/mol). Furthermore, the profound electron-withdrawing nature of the gem-difluoro group exerts an inductive effect that decreases the electron density of adjacent −CH2− groups, drastically increasing the activation energy required for HAT 12.
-
Lipophilic Hydrogen Bond Donor Capacity: Unlike the −CF3 group, the −CF2H proton is highly polarized by the adjacent fluorines. This allows the difluoroethyl group to act as a competent lipophilic hydrogen-bond donor (HBD), enabling novel target interactions while maintaining or slightly lowering the overall lipophilicity (LogP) compared to non-fluorinated alkyls 34.
Fig 1. CYP450 metabolic pathway comparison between non-fluorinated and difluoroethylated benzoates.
Comparative Physicochemical Profiling
To objectively evaluate the impact of difluoroethylation, we must look at the quantitative shifts in physicochemical properties. The table below summarizes representative data trends when transitioning from an ethyl benzoate motif to a 2,2-difluoroethyl benzoate motif.
| Physicochemical Parameter | Non-Fluorinated (Ethyl Benzoate Motif) | Difluoroethylated (2,2-Difluoroethyl Benzoate Motif) | Causality / Impact |
| Lipophilicity (LogP) | ~ 2.60 | ~ 2.45 | Fluorine polarization of the adjacent C-H bond reduces overall lipophilicity relative to perfluoro-analogs, preventing non-specific hydrophobic binding 4. |
| Intrinsic Clearance ( CLint ) | > 45 µL/min/mg | < 15 µL/min/mg | Strong C-F bonds and inductive withdrawal deactivate the carbon center against CYP450-mediated hydrogen atom transfer 1. |
| H-Bond Donor Capacity (A-value) | < 0.01 | ~ 0.10 | The highly polarized CF2H proton acts as a competent hydrogen bond donor, enabling novel target interactions 3. |
| Metabolic Pathway | Rapid aliphatic hydroxylation & ester hydrolysis | Highly resistant; shifted to slow aromatic oxidation | Steric shielding and electronic deactivation of the ester linkage. |
Experimental Methodology: Self-Validating Protocols
To ensure scientific integrity, the protocols utilized to evaluate and synthesize these compounds must be self-validating. Every step must contain internal controls to rule out false positives or systemic experimental failures.
Protocol A: In Vitro Liver Microsomal Stability Assay
This assay quantifies the intrinsic clearance ( CLint ) of the benzoate derivatives.
-
Causality & Design: We utilize Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration to balance enzyme activity with non-specific binding. The test compound is dosed at 1 µM to ensure first-order kinetics (Concentration ≪Km ). An NADPH-regenerating system is mandatory, as CYP450 enzymes are heme-dependent monooxygenases requiring electron transfer.
-
Self-Validation: Verapamil is run concurrently as a high-clearance positive control to validate the enzymatic viability of the microsomes. Tolbutamide is used as an LC-MS/MS internal standard (IS) to normalize ionization suppression.
Step-by-Step Execution:
-
Preparation: Pre-incubate HLMs (1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 µM of the benzoate test compound (or Verapamil control) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2 ).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (IS). Causality: Cold acetonitrile instantly denatures CYP450 enzymes and precipitates proteins.
-
Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate CLint=(k×V)/protein concentration .
Protocol B: Synthesis of 2,2-Difluorovinyl Benzoates via Zn-Reduction
Difluoroethylated benzoates are not just end-products; they are highly versatile building blocks. 2,2-difluorovinyl benzoates (BzO-DFs) can be synthesized and subsequently utilized in Ni-catalyzed cross-coupling to generate diverse gem-difluoroenol ethers 5.
-
Causality & Design: Zinc dust is used as a mild reductant to facilitate the C-O bond formation between bromodifluoroacetates and benzoyl chloride. Zinc must be chemically activated prior to use to strip the passivating zinc oxide ( ZnO ) layer, ensuring efficient single-electron transfer to the C-Br bond.
-
Self-Validation: The reaction is monitored via 19F NMR. The disappearance of the −CF2Br signal and the emergence of the characteristic difluorovinyl doublet-of-doublets confirm successful conversion before proceeding to Ni-catalysis.
Step-by-Step Execution:
-
Zinc Activation: Wash zinc dust sequentially with 1M HCl, deionized water, ethanol, and diethyl ether. Dry under high vacuum.
-
Reagent Assembly: Under an argon atmosphere, dissolve ethyl 2-bromo-2,2-difluoroacetate (1.0 equiv) and benzoyl chloride (1.2 equiv) in anhydrous THF (0.2 M).
-
Reduction: Cool the mixture to 0°C. Slowly add the activated zinc dust (2.0 equiv) in portions to prevent thermal runaway. Stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography to isolate the BzO-DF.
-
Late-Stage Functionalization: The isolated BzO-DF can now undergo Ni-catalyzed cross-coupling. Ni(0) complexes readily undergo oxidative addition into the C(vinyl)-O(benzoate) bond—which is electronically weakened by the adjacent difluoro group—allowing coupling with arylboronic acids 56.
Fig 2. Synthetic workflow for generating and utilizing 2,2-difluorovinyl benzoates via Ni-catalysis.
Conclusion
The comparative evaluation of difluoroethylated benzoates against non-fluorinated analogs reveals a clear pharmacological advantage. By leveraging the strong C-F bond energetics and the unique polarization of the gem-difluoroethyl group, researchers can simultaneously suppress CYP450-mediated clearance and introduce a lipophilic hydrogen bond donor. When synthesized and validated through rigorous, internally controlled protocols, this motif serves as a powerful tool in the modern medicinal chemistry optimization pipeline.
References
-
Du, B., et al. "2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions." Nature Communications (PMC), 2021.[Link]
-
Linclau, B., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry (ACS Publications), 2020.[Link]
-
O'Duill, M., et al. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Angewandte Chemie International Edition, 2024. [Link]
-
Meanwell, N. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC, 2020.[Link]
-
Ni, C., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews (RSC Publishing), 2021.[Link]
Sources
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- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
A Researcher's Guide to the Metabolic Stability of the Difluoroethyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry, aimed at enhancing pharmacokinetic properties.[1] Among the various fluorinated motifs, the difluoroethyl group (-CHF₂CH₃ or -CH₂CHF₂) presents a unique profile. This guide offers an in-depth comparison of the metabolic stability of the difluoroethyl moiety against its non-fluorinated and trifluorinated analogs, supported by mechanistic insights and detailed experimental protocols for its assessment.
The Physicochemical Rationale for Fluorine's Influence
The introduction of fluorine into a molecule can profoundly alter its metabolic fate.[2] This is primarily due to two key factors:
-
Carbon-Fluorine (C-F) Bond Strength: The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond. This inherent strength makes it more resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[2][3]
-
Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can decrease the electron density of neighboring atoms.[4] This can deactivate adjacent C-H bonds, making them less susceptible to enzymatic attack.[2]
The difluoroethyl group represents a balance between these effects, offering a distinct metabolic profile compared to its ethyl and trifluoroethyl counterparts.
Comparative Metabolic Stability: Difluoroethyl vs. Analogs
The metabolic stability of a compound is often context-dependent, but general trends can be observed when comparing ethyl, difluoroethyl, and trifluoroethyl groups. The key differentiator is the site and rate of oxidative metabolism.
| Moiety | Common Metabolic Pathway | Relative Stability | Rationale |
| Ethyl (-CH₂CH₃) | Oxidation at either carbon, often leading to alcohol and subsequent carboxylic acid metabolites. | Lower | The C-H bonds are relatively weak and susceptible to attack by CYP enzymes. |
| Difluoroethyl (-CH₂CHF₂) | Metabolism is often slowed. Oxidation may still occur, but the rate is typically reduced.[2] | Intermediate to High | The two fluorine atoms significantly strengthen the C-F bonds and deactivate adjacent C-H bonds through induction, hindering enzymatic oxidation.[2][4] |
| Trifluoroethyl (-CH₂CF₃) | Highly resistant to oxidation at the fluorinated carbon. Metabolism may be shifted to other parts of the molecule ("metabolic switching").[3][5] | Highest | The CF₃ group is exceptionally stable and effectively blocks metabolism at that site.[3] |
This table summarizes general trends. Actual stability is highly dependent on the overall molecular structure.
A case study on a factor XIa inhibitor series highlighted that replacing a metabolically labile N-methyl group with an N-difluoromethyl group significantly improved stability in human liver microsomes (HLM), increasing the half-life from 68 minutes to 100 minutes.[2] This demonstrates the practical application of using difluoro-alkylation to block specific metabolic pathways.[2]
Key Metabolic Pathways for Fluoroalkyl Groups
The primary metabolic enzymes responsible for the breakdown of most xenobiotics are the Cytochrome P450s, a superfamily of heme-containing monooxygenases found predominantly in the liver.[6] For fluoroalkyl groups, the metabolic fate is largely determined by the degree of fluorination.
Caption: Comparative metabolic pathways of ethyl, difluoroethyl, and trifluoroethyl groups.
While the difluoroethyl group is generally stable, metabolism can still occur. Studies on α,α-difluoroethyl thioethers have shown that metabolism can proceed at the sulfur atom, leading to sulfoxide and sulfone metabolites, without evidence of defluorination.[7] This highlights that even with fluorination, other parts of the molecule can remain susceptible to enzymatic action.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of a compound containing a difluoroethyl moiety, the in vitro liver microsomal stability assay is a robust and widely used method.[8] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[6][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]
Materials:
-
Pooled liver microsomes (human, rat, or other species)[11]
-
Test compound and positive control compounds (e.g., Dextromethorphan, Verapamil)[9][11]
-
Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)[11]
-
NADPH regenerating system (Cofactor)[12]
-
Acetonitrile (Quenching solution)[9]
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system[10][13]
Step-by-Step Methodology:
-
Preparation:
-
Causality: All solutions must be prepared accurately to ensure reproducible results. The test compound is typically prepared as a concentrated stock in DMSO.
-
Prepare a working solution of the test compound by diluting the stock in the phosphate buffer to the desired final concentration (e.g., 1 µM).[8]
-
Prepare the microsomal solution by diluting the stock microsomes in cold phosphate buffer to the target concentration (e.g., 0.5 mg/mL).[8] Keep on ice to preserve enzyme activity.
-
-
Incubation:
-
Causality: The reaction is initiated by the addition of NADPH, the essential cofactor for CYP450 enzyme activity. A control incubation without NADPH is crucial to assess for non-enzymatic degradation.
-
In a 96-well plate, add the microsomal solution to the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[6][8]
-
-
Reaction Termination (Quenching):
-
Causality: The reaction must be stopped abruptly to accurately measure the compound concentration at each time point. This is achieved by adding a cold organic solvent like acetonitrile, which precipitates the proteins and denatures the enzymes.[9]
-
Transfer the aliquot from the incubation plate into a new plate containing cold acetonitrile with an internal standard. The 0-minute sample represents the initial concentration.
-
-
Sample Processing & Analysis:
-
Causality: Centrifugation removes the precipitated proteins, leaving the analyte in the supernatant for accurate quantification.
-
Seal and centrifuge the plate (e.g., 4000 rpm for 20 mins at 4°C) to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Causality: The rate of disappearance typically follows first-order kinetics. Plotting the natural logarithm of the remaining compound percentage versus time allows for the calculation of the metabolic half-life.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg microsomal protein/mL) .[14]
-
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The difluoroethyl moiety is a valuable functional group in medicinal chemistry for enhancing metabolic stability.[1][15] By replacing metabolically labile C-H bonds, it can effectively slow down oxidative metabolism mediated by CYP450 enzymes.[2][4] However, its impact is not absolute and is highly dependent on the overall molecular context.[14] Therefore, the empirical assessment of metabolic stability through robust in vitro assays, such as the liver microsomal stability assay, is a critical and self-validating step in the drug discovery process.[16] This allows researchers to rank-order compounds and make informed decisions to optimize pharmacokinetic profiles for the development of safer and more effective therapeutics.[10][17]
References
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link]
-
Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]
-
ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]
-
PubMed. (2008, February 15). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. [Link]
-
MDPI. (2025, April 18). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. [Link]
-
ACS Publications. (2021, December 15). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]
-
BioPharma PEG. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
YouTube. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. [Link]
-
ResearchGate. (2018, July 8). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
Beilstein Journal of Organic Chemistry. (2019, June 28). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]
-
PubMed. (2026, January 21). Metabolic stability of fluorinated small molecules: A physical organic chemistry perspective. [Link]
-
De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
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- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nedmdg.org [nedmdg.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. nuvisan.com [nuvisan.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Safety Operating Guide
Advanced Laboratory Safety Guide: Handling Methyl 4-(1,1-difluoroethyl)benzoate
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure that every safety protocol you implement is deliberate, effective, and self-validating.
This guide provides drug development professionals and researchers with a comprehensive, step-by-step operational framework for safely handling Methyl 4-(1,1-difluoroethyl)benzoate (CAS: 444915-84-8) [1][2], ensuring both scientific integrity and uncompromised laboratory safety.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound.
-
Chemical Identity: Methyl 4-(1,1-difluoroethyl)benzoate
-
CAS Number: 444915-84-8
-
Molecular Weight: 200.18 g/mol
-
Physical State: Solid
The Causality of the Hazard: Fluorinated organic compounds present unique exposure challenges. The introduction of the 1,1-difluoroethyl group significantly increases the molecule's lipophilicity compared to its non-fluorinated analogs. If this solid is dissolved in common organic solvents (e.g., DMSO, dichloromethane), its enhanced lipophilicity facilitates rapid permeation through standard lipid bilayers, including the human epidermis.
Furthermore, as a dry solid, it poses a distinct particulate inhalation risk. Airborne dust generated during weighing can cause mechanical and chemical irritation to the mucous membranes (H335), as well as acute ocular (H319) and dermal (H315) irritation[3]. Understanding this behavior dictates our strict approach to static mitigation and barrier protection.
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for highly lipophilic fluorinated solids. The following PPE matrix outlines the required gear and the mechanistic justification for each choice, aligning with the [4][5].
| PPE Category | Specification | Mechanistic Justification & Self-Validation |
| Dermal Protection (Hands) | Double-layered Nitrile gloves (minimum 0.11 mm thickness per layer). | Justification: Protects against lipophilic solvent penetration. Validation: If the outer glove is contaminated, its immediate removal leaves the inner glove intact, visually validating the continuous dermal barrier. |
| Ocular Protection | ANSI Z87.1-certified Chemical Splash Goggles (Not safety glasses). | Justification: Safety glasses leave gaps. Goggles form a facial seal, preventing airborne fluorinated dust from settling on the moist ocular mucosa. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. | Justification: Prevents electrostatic attraction of the solid powder to synthetic street clothing. |
| Respiratory Protection | N95 or P100 Particulate Respirator (Only required if handled outside a fume hood). | Justification: Mechanically traps fine solid particulates before they can enter the respiratory tract. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful. This workflow adheres to the authoritative guidelines set forth in[6][7].
Step 1: Engineering Control Verification
-
Action: Conduct all handling, weighing, and solvent dissolution inside a certified chemical fume hood.
-
Self-Validation: Tape a small strip of tissue paper to the bottom of the fume hood sash. Before opening the chemical container, visually confirm that the tissue strip is fluttering inward. This provides immediate, continuous validation of active negative pressure.
Step 2: Static Mitigation & Weighing
-
Action: Use an anti-static weighing boat and an ionizing bar/fan if available.
-
Causality: Fluorinated solids are highly prone to static charge buildup. When a metal spatula approaches a charged powder, electrostatic repulsion can cause the powder to aerosolize, bypassing the primary containment.
-
Protocol: Tare the anti-static boat, carefully transfer the solid using a grounded spatula, and immediately cap the primary container.
Step 3: Solvent Dissolution
-
Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood rather than transporting the dry powder across the lab.
-
Causality: Wetting the powder immediately eliminates the inhalation and aerosolization risk.
Step 4: Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol) followed by a soap-and-water wipe.
Spill Response & Waste Disposal Plan
In the event of a spill, rapid containment of the solid particulate is the primary objective.
Emergency Spill Protocol
-
Aerosol Containment: Do not sweep the dry powder, as this will aerosolize the chemical. Immediately cover the spilled solid with damp paper towels to wet the powder and suppress dust generation.
-
Mechanical Collection: Using a non-sparking scoop or a disposable plastic scraper, carefully collect the damp towels and the wetted chemical.
-
Surface Decontamination: Wash the spill area with a detergent solution to break down any residual lipophilic ester, followed by a water rinse.
Waste Segregation Plan
-
Action: Dispose of all contaminated materials (gloves, paper towels, weighing boats) in a container specifically labeled for Halogenated Organic Waste .
-
Causality: Fluorinated compounds must be strictly segregated from non-halogenated waste. Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the release of toxic hydrogen fluoride (HF) gas into the environment.
Process Visualization
The following diagram illustrates the logical relationship between hazard assessment, operational execution, and emergency response.
Figure 1: Safe handling, operational workflow, and spill response for fluorinated benzoates.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]
-
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. Methyl 4-(1,1-difluoroethyl)benzoate; CAS No.: 444915-84-8 [chemshuttle.com]
- 2. CAS 444915-84-8: metil 4-(1,1-difluoroetil)benzoato [cymitquimica.com]
- 3. 64747-71-3|Ethyl 4-(difluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
